molecular formula C5H11NO2S B057612 DL-Penicillamine CAS No. 52-66-4

DL-Penicillamine

Katalognummer: B057612
CAS-Nummer: 52-66-4
Molekulargewicht: 149.21 g/mol
InChI-Schlüssel: VVNCNSJFMMFHPL-VKHMYHEASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

DL-Penicillamine is a potent, broad-spectrum chelating agent of significant value in biochemical and pharmacological research. Its primary mechanism of action involves the formation of stable, soluble complexes with heavy metal ions, most notably copper, lead, and mercury. This property makes it an indispensable tool for in vitro and in vivo studies investigating metal chelation therapy, mechanisms of metal-induced toxicity, and the pathophysiology of conditions like Wilson's disease, where copper accumulation is a key factor. Beyond its chelating prowess, this compound also exhibits immunomodulatory effects. It can interfere with collagen cross-linking by inhibiting the action of lysyl oxidase, a copper-dependent enzyme, making it a compound of interest in studies of fibrosis and autoimmune disorders such as rheumatoid arthritis. Researchers utilize this racemic mixture to explore the distinct biological activities and pharmacokinetics of its D- and L-enantiomers. Supplied as a high-purity compound, it is ideal for cell culture studies, enzymatic assays, and the development of analytical methods for metal quantification.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(2S)-2-amino-3-methyl-3-sulfanylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2S/c1-5(2,9)3(6)4(7)8/h3,9H,6H2,1-2H3,(H,7,8)/t3-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVNCNSJFMMFHPL-VKHMYHEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(C(=O)O)N)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)([C@H](C(=O)O)N)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6037069
Record name D-Penicillamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6037069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

CRYSTALS; DECOMP 177.5 °C; SPECIFIC OPTICAL ROTATION: -63 DEG @ 25 °C/D (1N SODIUM HYDROXIDE); HYGROSCOPIC; FREELY SOL IN WATER, SOL IN ETHANOL. /D-PENICILLAMINE HYDROCHLORIDE/, FREELY SOL IN WATER; SLIGHTLY SOL IN ALC; INSOL IN ETHER, CHLOROFORM.
Record name Penicillamine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00859
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name (D)-PENICILLAMINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3378
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

FINE, WHITE OR PRACTICALLY WHITE, CRYSTALLINE POWDER

CAS No.

771431-20-0, 52-67-5
Record name D-Valine, 3-mercapto-, labeled with deuterium
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=771431-20-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (-)-Penicillamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52-67-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Penicillamine [USAN:USP:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000052675
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Penicillamine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00859
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name D-Penicillamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6037069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Penicillamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.136
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PENICILLAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GNN1DV99GX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name (D)-PENICILLAMINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3378
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

202-206 °C
Record name Penicillamine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00859
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name (D)-PENICILLAMINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3378
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Foundational & Exploratory

The Core Mechanism of DL-Penicillamine in Copper Chelation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DL-Penicillamine has long been a cornerstone in the management of copper toxicosis, most notably in Wilson's disease. Its therapeutic efficacy is primarily attributed to its potent copper chelation properties. This technical guide provides a comprehensive examination of the mechanism of action of this compound in copper chelation, delving into the intricate chemical interactions, the complex structure of the resulting coordination compound, and its broader physiological implications. This document synthesizes quantitative data, details key experimental methodologies, and provides visual representations of the core processes to serve as a resource for researchers, scientists, and professionals in drug development.

The Chemical Interaction: A Multifaceted Mechanism

The primary mechanism of action of this compound in copper detoxification is its ability to form a stable, soluble complex with copper, which is then readily excreted in the urine.[1][2] However, the interaction is more complex than simple chelation and involves several key processes:

  • Reduction of Cu(II) to Cu(I): Penicillamine (B1679230), a thiol-containing compound, can reduce cupric ions (Cu(II)) to cuprous ions (Cu(I)).[3] This is a crucial step as Cu(I) forms a highly stable complex with penicillamine.

  • Chelation of Copper Ions: The penicillamine molecule possesses two primary donor atoms for chelation: the sulfur atom of the thiol group and the nitrogen atom of the amino group. These atoms coordinate with the copper ion to form a stable five-membered ring structure.

  • Formation of a Mixed-Valence Cluster: X-ray crystallography studies have revealed that the penicillamine-copper complex formed at physiological pH is not a simple mononuclear complex. Instead, it is a complex, water-soluble, mixed-valence cluster with the formula [Cu(I)₈Cu(II)₆(D-penicillaminate)₁₂Cl]⁵⁻.[4][5] In this cluster, eight cuprous ions are coordinated by the sulfur atoms of penicillamine, while six cupric ions are coordinated by both the sulfur and nitrogen atoms.

  • Induction of Metallothionein (B12644479): Evidence suggests that penicillamine treatment can increase the levels of hepatic metallothionein, a cysteine-rich protein with a high affinity for heavy metals, including copper.[6] This induced metallothionein can sequester excess copper in a non-toxic form within the liver.

  • Generation of Reactive Oxygen Species (ROS): The reduction of Cu(II) by penicillamine can lead to the generation of reactive oxygen species, such as hydrogen peroxide (H₂O₂).[7] While this can contribute to some of the adverse effects of the drug, it is also being explored for its potential cytotoxic effects in cancer cells with elevated copper levels.

Quantitative Data

The following tables summarize key quantitative data related to the interaction of penicillamine with copper and its pharmacokinetic properties.

Table 1: Stability Constants of Penicillamine-Copper Complexes

Complex SpeciesLog KConditionsReference(s)
Cu(I)-PenicillamineCould not be precisely determined due to low affinitypH 4.5-7.5[3]
Cu(II)-PenicillamineNot explicitly stated, but lower than other chelatorspH 4.5-7.5[3]

Note: The determination of precise stability constants for the penicillamine-copper system is complex due to the redox reactions and the formation of the mixed-valence cluster. The available data suggests a lower binding affinity for copper compared to other chelators like trientine and 8-hydroxyquinolines.[3]

Table 2: Pharmacokinetic Parameters of D-Penicillamine

ParameterValueSpeciesReference(s)
BioavailabilityHighly variableHumans[1]
Time to Peak Plasma Concentration (Tmax)1-3 hoursHumansNot explicitly cited
Elimination Half-life1 hourHumans[1]
Protein Binding~80%HumansNot explicitly cited
ExcretionPrimarily via urineHumans[1]

Experimental Protocols

This section details the methodologies for key experiments used to elucidate the mechanism of action of penicillamine in copper chelation.

Determination of Stability Constants by Potentiometric Titration

Potentiometric titration is a classical method used to determine the stability constants of metal-ligand complexes.

  • Principle: This method involves monitoring the change in the potential of an ion-selective electrode (ISE) for the metal ion of interest (in this case, a copper ISE) or a pH electrode as a solution of the ligand (penicillamine) is titrated with a standard solution of a strong base or acid. The resulting titration curve can be used to calculate the free metal ion and ligand concentrations at equilibrium, which in turn allows for the determination of the stability constants.[8]

  • Methodology:

    • Solution Preparation: Prepare solutions of the metal ion (e.g., copper nitrate), the ligand (this compound), a strong acid (e.g., nitric acid), and a strong base (e.g., sodium hydroxide) of known concentrations in a suitable ionic strength medium (e.g., 0.1 M KNO₃) to maintain constant activity coefficients.

    • Calibration: Calibrate the pH electrode using standard buffer solutions.

    • Titration: Titrate a solution containing the metal ion and the ligand with the standard base solution. Record the pH or the potential of the copper ISE at regular intervals of titrant addition.

    • Data Analysis: Plot the pH or potential against the volume of titrant added to obtain the titration curve. Use specialized software to analyze the titration data and calculate the protonation constants of the ligand and the stability constants of the metal-ligand complexes.[9][10]

Spectroscopic Analysis of the Penicillamine-Copper Interaction

UV-Visible and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for studying the formation and structure of the penicillamine-copper complex.

  • UV-Visible Spectrophotometry:

    • Principle: The formation of the penicillamine-copper complex results in a characteristic absorption spectrum in the visible region, often appearing as a purple solution.[11] The intensity of this absorption is proportional to the concentration of the complex, allowing for the study of its formation and stoichiometry.

    • Methodology:

      • Prepare a series of solutions with a constant concentration of copper(II) ions and varying concentrations of penicillamine.

      • Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) for the complex.

      • Plot the absorbance versus the molar ratio of penicillamine to copper. The inflection point of the curve indicates the stoichiometry of the complex.

  • ¹H NMR Spectroscopy:

    • Principle: ¹H NMR spectroscopy can provide detailed information about the structure of the penicillamine-copper complex in solution. The chemical shifts and line broadening of the proton signals of penicillamine upon coordination to copper can reveal which functional groups are involved in the binding.[12]

    • Methodology:

      • Prepare a solution of this compound in a suitable deuterated solvent (e.g., D₂O).

      • Acquire a ¹H NMR spectrum of the free ligand.

      • Add a solution of a copper salt (e.g., CuCl₂) to the NMR tube and acquire a series of ¹H NMR spectra at different copper-to-ligand ratios.

      • Analyze the changes in the chemical shifts and line widths of the penicillamine protons to identify the coordination sites.

In Vivo Evaluation in Animal Models of Wilson's Disease

Animal models that mimic the copper overload seen in Wilson's disease are essential for evaluating the efficacy of chelating agents like penicillamine. The toxic milk mouse is a commonly used model.[13][14]

  • Principle: Toxic milk mice have a mutation in the Atp7b gene, leading to hepatic copper accumulation and liver damage, similar to human Wilson's disease.[14] The efficacy of penicillamine is assessed by its ability to reduce liver copper content and improve liver function in these animals.

  • Experimental Workflow:

    • Animal Model: Use homozygous toxic milk mice and their wild-type littermates as controls.

    • Treatment: Administer this compound to the toxic milk mice, typically via oral gavage, for a specified period. Include a vehicle-treated control group of toxic milk mice.

    • Sample Collection: At the end of the treatment period, collect blood and liver tissue samples from all groups.

    • Biochemical Analysis: Measure serum levels of liver enzymes (e.g., ALT, AST) to assess liver function.

    • Copper Quantification: Determine the copper content in the liver tissue using atomic absorption spectroscopy or inductively coupled plasma mass spectrometry.

    • Histopathology: Perform histological analysis of liver sections to evaluate the extent of liver damage (e.g., inflammation, fibrosis).

    • Data Analysis: Compare the biochemical and histological parameters between the treated and untreated toxic milk mice to determine the therapeutic efficacy of penicillamine.[13]

Single Crystal X-ray Diffraction of the Penicillamine-Copper Complex

This technique provides the most definitive structural information of the complex in its solid state.

  • Principle: When a single crystal of the penicillamine-copper complex is irradiated with X-rays, the X-rays are diffracted in a specific pattern that is dependent on the arrangement of atoms within the crystal. By analyzing this diffraction pattern, the three-dimensional structure of the complex can be determined at atomic resolution.[8]

  • Methodology:

    • Crystallization: Grow single crystals of the penicillamine-copper complex of suitable size and quality. This is often the most challenging step and may require screening of various crystallization conditions (e.g., solvent, temperature, pH).

    • Data Collection: Mount a single crystal on a goniometer and expose it to a monochromatic X-ray beam. A detector records the intensities and positions of the diffracted X-rays.

    • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group of the crystal. The initial structure is solved using various computational methods and then refined to best fit the experimental data.

Visualizing the Mechanism of Action

The following diagrams, generated using the DOT language, illustrate key aspects of this compound's mechanism of action.

cluster_chelation Chelation Process Penicillamine This compound Complex Penicillamine-Copper Complex Penicillamine->Complex Cu2 Cu(II) Cu1 Cu(I) Cu2->Cu1 Reduction Cu1->Complex Excretion Urinary Excretion Complex->Excretion Soluble

Caption: The core chelation process of this compound with copper.

cluster_cellular Cellular Mechanisms of Penicillamine Penicillamine This compound Chelation Chelation Penicillamine->Chelation MT_Induction Metallothionein Induction Penicillamine->MT_Induction ROS_Generation ROS Generation Penicillamine->ROS_Generation ExcessCopper Excess Intracellular Copper ExcessCopper->Chelation Detoxification Copper Detoxification Chelation->Detoxification MT_Induction->Detoxification Toxicity Potential Cellular Toxicity ROS_Generation->Toxicity

Caption: Cellular effects of this compound beyond simple chelation.

cluster_workflow Experimental Workflow for In Vivo Efficacy Testing AnimalModel Toxic Milk Mouse Model of Wilson's Disease Treatment Administer this compound (Oral Gavage) AnimalModel->Treatment SampleCollection Blood and Liver Sample Collection Treatment->SampleCollection Biochem Biochemical Analysis (ALT, AST) SampleCollection->Biochem CopperQuant Liver Copper Quantification (AAS/ICP-MS) SampleCollection->CopperQuant Histo Histopathological Analysis SampleCollection->Histo Efficacy Assessment of Therapeutic Efficacy Biochem->Efficacy CopperQuant->Efficacy Histo->Efficacy

Caption: Workflow for evaluating this compound in a mouse model.

Conclusion

The mechanism of action of this compound in copper chelation is a sophisticated process that extends beyond a simple binding event. It involves the reduction of copper, the formation of a unique mixed-valence cluster, and the modulation of cellular processes such as metallothionein induction and ROS generation. A thorough understanding of these multifaceted interactions, supported by robust quantitative data and well-defined experimental protocols, is crucial for the continued development of effective chelation therapies and for exploring the broader therapeutic potential of this important drug. This guide provides a foundational resource for researchers and drug development professionals engaged in this field.

References

Synthesis of DL-Penicillamine from Isobutyraldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-penicillamine is a racemic mixture of the chelating agent penicillamine, utilized in the treatment of Wilson's disease and certain other medical conditions. While D-penicillamine is the therapeutically active enantiomer, the synthesis of the racemic mixture is a critical first step in many manufacturing processes. This technical guide provides an in-depth overview of the synthesis of this compound, commencing from the readily available starting material, isobutyraldehyde (B47883). The primary industrial route, known as the Asinger process, involves the formation of a key thiazoline (B8809763) intermediate, followed by hydrolysis to yield the final product.[1] This document outlines the detailed reaction pathway, experimental protocols, and quantitative data associated with this synthesis.

Overall Synthesis Pathway

The synthesis of this compound from isobutyraldehyde is a two-step process:

  • Asinger Reaction: Isobutyraldehyde reacts with elemental sulfur and ammonia (B1221849) to form the heterocyclic intermediate, 2-isopropyl-5,5-dimethyl-Δ³-thiazoline.

  • Hydrolysis: The thiazoline intermediate is subsequently hydrolyzed under acidic conditions to yield this compound, which is typically isolated as its hydrochloride salt. The free amino acid can then be obtained by neutralization.

Quantitative Data Summary

The following table summarizes the quantitative data for the key steps in the synthesis of this compound from isobutyraldehyde.

StepReactionStarting MaterialsProductReagents/ConditionsYield (%)Purity (%)Reference
1Asinger ReactionIsobutyraldehyde, Sulfur, Ammonia2-Isopropyl-5,5-dimethyl-Δ³-thiazolineAzeotropic removal of water~80Not Specified[2]
2HydrolysisN-formylisopropyl-D,L-penicillamine (similar intermediate)This compound Hydrochloride15% Hydrochloric acid, 95°C, 1 hour90.5Not Specified[3]
3NeutralizationThis compound HydrochlorideThis compoundTriethylamine (B128534) in ethanol, pH 6.5-799.1Not Specified[3]
Alternate HydrolysisHydrolysis of a thiazolidine (B150603) derivativeThiazolidine derivativeD-Penicillamine HydrochlorideConcentrated HCl, reflux7998.3[4]

Experimental Protocols

Step 1: Synthesis of 2-Isopropyl-5,5-dimethyl-Δ³-thiazoline (Asinger Reaction)

This protocol is based on the principles of the Asinger reaction as described in the literature.[1][2]

Materials:

  • Isobutyraldehyde

  • Elemental Sulfur

  • Ammonia (gas or solution in methanol)

  • Toluene (or another suitable azeotropic solvent)

Procedure:

  • To a reaction vessel equipped with a mechanical stirrer, a reflux condenser, and a Dean-Stark trap, add isobutyraldehyde and toluene.

  • With vigorous stirring, introduce elemental sulfur into the mixture.

  • Begin to bubble ammonia gas through the reaction mixture or add a methanolic ammonia solution. The reaction is exothermic and should be controlled with appropriate cooling.

  • Heat the reaction mixture to reflux. The water formed during the reaction will be removed azeotropically and collected in the Dean-Stark trap.

  • Continue the reaction until the theoretical amount of water has been collected, indicating the completion of the reaction. The reaction typically yields approximately 80% of the thiazoline.[2]

  • After cooling, the reaction mixture is subjected to fractional distillation under reduced pressure to isolate the 2-isopropyl-5,5-dimethyl-Δ³-thiazoline. The product has a boiling point of 68-70 °C at 12 torr.[2]

Step 2: Hydrolysis of 2-Isopropyl-5,5-dimethyl-Δ³-thiazoline to this compound Hydrochloride

This protocol is adapted from procedures for the hydrolysis of similar thiazolidine derivatives.[3][4]

Materials:

  • 2-Isopropyl-5,5-dimethyl-Δ³-thiazoline

  • 15% Hydrochloric Acid

Procedure:

  • In a round-bottom flask fitted with a reflux condenser, add the 2-isopropyl-5,5-dimethyl-Δ³-thiazoline.

  • Add a 15% aqueous solution of hydrochloric acid to the flask.

  • Heat the mixture to 95°C and maintain it at reflux for 1 hour.[3] The progress of the reaction can be monitored by a suitable analytical technique such as TLC or HPLC.

  • Upon completion of the reaction, cool the mixture to room temperature.

  • The resulting aqueous solution is then concentrated under reduced pressure to yield crude this compound hydrochloride as a solid. This step has been reported to proceed with a yield of 90.5% for a similar substrate.[3]

Step 3: Isolation of this compound

Materials:

  • This compound Hydrochloride

  • Absolute Ethanol

  • Triethylamine

Procedure:

  • Dissolve the crude this compound hydrochloride in absolute ethanol.

  • Cool the solution to 5°C in an ice bath.

  • Slowly add triethylamine dropwise with constant stirring to adjust the pH of the solution to 6.5-7.[3]

  • The free this compound will precipitate out of the solution.

  • Filter the solid product and wash it with cold absolute ethanol.

  • Dry the product under vacuum to obtain pure this compound. This final step has been reported with a yield of 99.1%.[3]

Visualizations

Synthesis Workflow

Synthesis_Workflow Isobutyraldehyde Isobutyraldehyde Asinger_Reaction Asinger Reaction Isobutyraldehyde->Asinger_Reaction Sulfur Sulfur Sulfur->Asinger_Reaction Ammonia Ammonia Ammonia->Asinger_Reaction Thiazoline 2-Isopropyl-5,5-dimethyl- Δ³-thiazoline Asinger_Reaction->Thiazoline Hydrolysis Acid Hydrolysis Thiazoline->Hydrolysis HCl Penicillamine_HCl This compound Hydrochloride Hydrolysis->Penicillamine_HCl Neutralization Neutralization Penicillamine_HCl->Neutralization Triethylamine DL_Penicillamine This compound Neutralization->DL_Penicillamine

Caption: Overall workflow for the synthesis of this compound.

Asinger Reaction Mechanism

Asinger_Mechanism cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Product Isobutyraldehyde Isobutyraldehyde Enamine Enamine Intermediate Isobutyraldehyde->Enamine + NH₃ Sulfur Sulfur (S₈) Ammonia Ammonia (NH₃) Thioaldehyde α-Mercapto-isobutyraldehyde Enamine->Thioaldehyde + S₈ Imine Iminothiol Intermediate Thioaldehyde->Imine + NH₃ Thiazoline 2-Isopropyl-5,5-dimethyl- Δ³-thiazoline Imine->Thiazoline Cyclization - H₂O

Caption: Plausible mechanism for the Asinger reaction.

References

The Dichotomy of a Chiral Molecule: An In-depth Technical Guide to the Stereochemistry and Biological Activity of Penicillamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Penicillamine (B1679230), a chiral molecule with two distinct stereoisomers, D-penicillamine and L-penicillamine, presents a compelling case study in the profound impact of stereochemistry on biological activity. This technical guide provides a comprehensive analysis of the stereoselective therapeutic benefits and toxicities of penicillamine isomers. The therapeutically valuable (S)-penicillamine, or D-penicillamine, serves as a chelating agent in Wilson's disease and a disease-modifying antirheumatic drug (DMARD). In contrast, the (R)-penicillamine, or L-penicillamine, is toxic, primarily through its interference with pyridoxine (B80251) (vitamin B6) metabolism. This guide delves into the mechanisms of action, summarizes quantitative data on efficacy and toxicity, provides detailed experimental protocols for isomer separation and biological activity assessment, and visualizes key signaling pathways and experimental workflows.

Introduction: The Significance of Chirality

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in pharmacology.[1] Enantiomers, the two mirror-image forms of a chiral molecule, can exhibit vastly different pharmacological and toxicological profiles due to their specific interactions with chiral biological macromolecules such as enzymes and receptors.[1] Penicillamine serves as a classic example of this principle, where one enantiomer is a valuable therapeutic agent and the other is a toxic compound.[2][3]

D-(–)-(S)-Penicillamine is the therapeutically active isomer, employed in the treatment of Wilson's disease, cystinuria, and severe rheumatoid arthritis.[4] Its mechanisms of action are diverse, ranging from the chelation of heavy metals to the modulation of the immune system.[5][6] Conversely, L-(+)-(R)-Penicillamine is known for its toxicity, which is largely attributed to its potent inhibition of pyridoxine-dependent enzymes.[7] This guide will explore these contrasting biological activities in detail.

Stereochemistry and Physicochemical Properties

Penicillamine, chemically known as 3-mercapto-D-valine, is a trifunctional organic compound containing a thiol group, an amino group, and a carboxylic acid.[2] The chiral center at the α-carbon results in two stereoisomers: D-penicillamine and L-penicillamine.

PropertyD-PenicillamineL-Penicillamine
IUPAC Name (2S)-2-amino-3-methyl-3-sulfanylbutanoic acid(2R)-2-amino-3-methyl-3-sulfanylbutanoic acid
CAS Number 52-67-51113-41-3
Molecular Formula C5H11NO2SC5H11NO2S
Molar Mass 149.21 g/mol 149.21 g/mol
Optical Rotation (–) levorotatory(+) dextrorotatory
Biological Role TherapeuticToxic

Biological Activity and Mechanisms of Action

The biological activities of the penicillamine isomers are strikingly different, highlighting the stereospecificity of their interactions within the body.

D-Penicillamine: The Therapeutic Enantiomer

D-penicillamine is utilized in several clinical applications due to its distinct biochemical properties.

In Wilson's disease, a genetic disorder leading to copper accumulation, D-penicillamine acts as a chelating agent.[5] It binds to excess copper, forming a stable, soluble complex that is then excreted in the urine.[5]

In cystinuria, an inherited condition causing the formation of cystine kidney stones, D-penicillamine participates in a disulfide exchange reaction with cystine. This reaction forms a more soluble mixed disulfide of penicillamine-cysteine, which is readily excreted, thereby preventing stone formation.[8]

The mechanism of D-penicillamine in rheumatoid arthritis is not fully elucidated but is known to involve immunomodulation.[5] It has been shown to reduce the numbers of T-lymphocytes, inhibit macrophage function, and decrease levels of interleukin-1 (IL-1) and rheumatoid factor.[2][9] One proposed mechanism involves the binding of D-penicillamine to aldehydes on the surface of macrophages, leading to their activation and subsequent modulation of the immune response through cytokine release, including TNF-alpha, IL-6, and IL-23.[9]

L-Penicillamine: The Toxic Enantiomer

The primary mechanism of L-penicillamine's toxicity is its interference with vitamin B6 metabolism.[2][3] It acts as an antagonist to pyridoxine by forming a stable thiazolidine (B150603) ring with pyridoxal (B1214274) phosphate (B84403), the active form of vitamin B6.[7] This inactivation of pyridoxal phosphate inhibits the function of numerous essential enzymes that require it as a cofactor, leading to a range of toxic effects.[7]

Quantitative Data on Biological Activity

While extensive clinical data exists for D-penicillamine, direct comparative quantitative data for the L-isomer is limited due to its toxicity.

ParameterD-PenicillamineL-PenicillamineReference
Oral LD50 (Rat) >2000 mg/kgNot widely reported due to toxicity[10]
Antipyridoxine Effect WeakPotent[7]
Clinical Use Wilson's Disease, Cystinuria, Rheumatoid ArthritisNone[3][4]

Adverse Effects of D-Penicillamine (Data from Clinical Trials)

Adverse EffectIncidence in D-Penicillamine GroupIncidence in Placebo GroupReference
Any Adverse EventHigh (specific percentage not uniformly reported)Lower than D-penicillamine group[4]
Rash~20-30%Lower than D-penicillamine group[4]
Gastrointestinal Upset~10-20%Lower than D-penicillamine group[4]
Proteinuria~5-15%Lower than D-penicillamine group[4]
Thrombocytopenia~2-5%Lower than D-penicillamine group[4]

Experimental Protocols

Separation of D- and L-Penicillamine by HPLC

This protocol describes a method for the chiral separation of penicillamine enantiomers using high-performance liquid chromatography (HPLC).

Objective: To separate and quantify D- and L-penicillamine.

Materials:

  • HPLC system with UV or fluorescence detector

  • Chiral stationary phase column (e.g., a Pirkle-type column)

  • D-penicillamine and L-penicillamine standards

  • Mobile phase: Isocratic mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic modifier (e.g., methanol (B129727) or acetonitrile)

  • Derivatizing agent (optional, for enhanced detection): e.g., N-[4-(6-dimethylamino-2-benzofuranyl)phenyl] maleimide (B117702) (DBPM)

Procedure:

  • Standard Preparation: Prepare stock solutions of D- and L-penicillamine in a suitable solvent (e.g., water or mobile phase).

  • Sample Preparation: Dissolve the sample containing penicillamine in the mobile phase. If derivatization is used, follow the specific protocol for the chosen reagent. For example, with DBPM, the sample is mixed with the reagent and incubated to allow for the formation of fluorescent derivatives.

  • HPLC Analysis:

    • Equilibrate the chiral column with the mobile phase at a constant flow rate.

    • Inject a defined volume of the standard or sample solution onto the column.

    • Elute the components isocratically.

    • Detect the enantiomers using a UV or fluorescence detector at the appropriate wavelength.

  • Data Analysis: Identify the peaks corresponding to D- and L-penicillamine based on the retention times of the standards. Quantify the amount of each enantiomer by comparing the peak areas to a standard curve.

In Vitro Copper Chelation Assay

This protocol outlines a method to assess the copper-chelating ability of D-penicillamine.

Objective: To determine the efficacy of D-penicillamine in chelating copper ions.

Materials:

  • D-penicillamine solution of known concentration

  • Copper (II) sulfate (B86663) (CuSO4) solution of known concentration

  • Bathocuproinedisulfonic acid disodium (B8443419) salt (BCS) solution (indicator)

  • UV-Vis spectrophotometer

  • pH meter and buffers

Procedure:

  • Prepare a series of solutions containing a fixed concentration of CuSO4 and varying concentrations of D-penicillamine at a physiologically relevant pH (e.g., 7.4).

  • Allow the solutions to incubate for a specific period to allow for chelation to occur.

  • Add the BCS indicator solution to each sample. BCS forms a colored complex with unchelated copper ions.

  • Measure the absorbance of the solutions at the wavelength of maximum absorbance for the Cu(I)-BCS complex.

  • A decrease in absorbance indicates that D-penicillamine has chelated the copper, making it unavailable to react with BCS.

  • Construct a dose-response curve by plotting the percentage of copper chelated against the concentration of D-penicillamine.

T-Cell Proliferation Assay

This protocol describes a method to evaluate the effect of D-penicillamine on T-cell proliferation.

Objective: To assess the immunomodulatory effect of D-penicillamine on T-lymphocyte proliferation.

Materials:

  • Peripheral blood mononuclear cells (PBMCs) isolated from healthy donors

  • RPMI-1640 medium supplemented with fetal bovine serum (FBS) and antibiotics

  • D-penicillamine solution

  • T-cell mitogen (e.g., Phytohemagglutinin (PHA) or anti-CD3/CD28 antibodies)

  • Cell proliferation dye (e.g., Carboxyfluorescein succinimidyl ester - CFSE)

  • Flow cytometer

Procedure:

  • Isolate PBMCs from whole blood using density gradient centrifugation.

  • Label the PBMCs with CFSE dye according to the manufacturer's instructions. CFSE is a fluorescent dye that is equally distributed between daughter cells upon cell division, allowing for the tracking of proliferation.

  • Culture the CFSE-labeled PBMCs in a 96-well plate in the presence of varying concentrations of D-penicillamine.

  • Stimulate the T-cells to proliferate by adding a mitogen (e.g., PHA). Include unstimulated and stimulated control wells.

  • Incubate the cells for 3-5 days at 37°C in a 5% CO2 incubator.

  • Harvest the cells and analyze them by flow cytometry.

  • Gate on the T-cell population (e.g., using CD3 staining) and measure the fluorescence intensity of CFSE. A decrease in CFSE fluorescence intensity indicates cell proliferation.

  • Quantify the percentage of proliferating T-cells in each condition.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key pathways and workflows related to penicillamine's biological activity.

cluster_0 Macrophage cluster_1 Cytokine Production & Signaling D-Penicillamine D-Penicillamine Macrophage Surface Aldehydes Macrophage Surface Aldehydes D-Penicillamine->Macrophage Surface Aldehydes Binds to Macrophage Activation Macrophage Activation Macrophage Surface Aldehydes->Macrophage Activation IL-1 IL-1 Macrophage Activation->IL-1 TNF-alpha TNF-alpha Macrophage Activation->TNF-alpha IL-6 IL-6 Macrophage Activation->IL-6 IL-1 Receptor IL-1 Receptor IL-1->IL-1 Receptor Downstream Signaling Downstream Signaling IL-1 Receptor->Downstream Signaling Gene Transcription Gene Transcription Downstream Signaling->Gene Transcription Inflammatory Response Inflammatory Response Gene Transcription->Inflammatory Response

Caption: Proposed signaling pathway for D-penicillamine-induced immunomodulation.

Start Start Sample Preparation Sample Preparation Start->Sample Preparation HPLC Injection HPLC Injection Sample Preparation->HPLC Injection Chiral Separation Chiral Separation HPLC Injection->Chiral Separation Detection Detection Chiral Separation->Detection Data Analysis Data Analysis Detection->Data Analysis End End Data Analysis->End

Caption: Experimental workflow for HPLC-based chiral separation of penicillamine.

L-Penicillamine L-Penicillamine Thiazolidine Ring Formation Thiazolidine Ring Formation L-Penicillamine->Thiazolidine Ring Formation Pyridoxal Phosphate (Active Vitamin B6) Pyridoxal Phosphate (Active Vitamin B6) Pyridoxal Phosphate (Active Vitamin B6)->Thiazolidine Ring Formation Inactive Complex Inactive Complex Thiazolidine Ring Formation->Inactive Complex Inhibition of Pyridoxine-Dependent Enzymes Inhibition of Pyridoxine-Dependent Enzymes Inactive Complex->Inhibition of Pyridoxine-Dependent Enzymes Toxicity Toxicity Inhibition of Pyridoxine-Dependent Enzymes->Toxicity

Caption: Mechanism of L-penicillamine toxicity via pyridoxine inhibition.

Conclusion

The stereochemistry of penicillamine provides a stark illustration of the importance of chirality in drug design and development. D-penicillamine, through its chelating and immunomodulatory properties, offers significant therapeutic benefits for specific medical conditions. In contrast, L-penicillamine's potent inhibition of essential enzymatic pathways renders it toxic. A thorough understanding of these stereoselective interactions is crucial for the safe and effective use of chiral drugs. Further research into the precise molecular mechanisms of D-penicillamine's immunomodulatory effects could lead to the development of more targeted and less toxic therapies for autoimmune diseases. This guide provides a foundational resource for researchers and clinicians working with this fascinating and clinically important molecule.

References

DL-Penicillamine vs. L-Penicillamine: A Technical Deep Dive into Comparative Toxicity and Pyridoxine Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Penicillamine (B1679230), a chelating agent and a metabolite of penicillin, exists as two stereoisomers: D-penicillamine and L-penicillamine. While D-penicillamine has found therapeutic applications in conditions such as Wilson's disease and rheumatoid arthritis, the L-isomer is known for its significant toxicity. This in-depth technical guide explores the core differences in toxicity between DL-penicillamine (a racemic mixture) and L-penicillamine, with a primary focus on the mechanism of pyridoxine (B80251) (vitamin B6) inhibition. This document provides a comprehensive overview of the available quantitative toxicological data, detailed experimental methodologies for assessing these effects, and visual representations of the key biochemical pathways and experimental workflows.

Introduction

The chirality of a drug molecule can have profound implications for its pharmacological and toxicological profile. In the case of penicillamine, the D- and L-enantiomers exhibit markedly different physiological effects. L-penicillamine is considerably more toxic than its D-isomer, a phenomenon primarily attributed to its potent antagonism of pyridoxine (vitamin B6).[1][2][3][4] This guide will dissect the mechanisms underlying this stereospecific toxicity and provide researchers and drug development professionals with a detailed understanding of the preclinical and clinical implications.

Comparative Toxicity of Penicillamine Isomers

The toxicity of penicillamine is highly dependent on its stereochemistry. L-penicillamine is demonstrably more toxic than D-penicillamine, and consequently, the racemic DL-mixture also exhibits greater toxicity than the pure D-isomer.

Quantitative Toxicological Data
IsomerAnimal ModelRoute of AdministrationLD50Reference
D-PenicillamineRatOral6170 mg/kg[1][2]
D-PenicillamineMouseOral720 mg/kg[2]
D-PenicillamineRatIntraperitoneal2080 mg/kg[2]
D-PenicillamineMouseSubcutaneous3810 mg/kg[2]
D-PenicillamineRatSubcutaneous4020 mg/kg[2]

Note: LD50 (Lethal Dose, 50%) is the dose required to kill half the members of a tested population.

While specific LD50 values for L-penicillamine and this compound from comparative oral toxicity studies in rats are not available in the provided search results, qualitative evidence consistently points to the higher toxicity of the L-isomer.

Mechanism of Pyridoxine Inhibition

The primary mechanism underlying the toxicity of L-penicillamine is its interference with the metabolism of pyridoxine (vitamin B6). Pyridoxal 5'-phosphate (PLP) is the biologically active form of vitamin B6 and serves as an essential cofactor for a vast array of enzymes, particularly those involved in amino acid metabolism.

L-penicillamine, and to a lesser extent D-penicillamine, can react with the aldehyde group of PLP to form a stable thiazolidine (B150603) ring structure.[5] This reaction effectively sequesters PLP, rendering it unavailable to act as a coenzyme for PLP-dependent enzymes. The greater inhibitory effect of L-penicillamine is attributed to its structural similarity to L-amino acids, the natural substrates for many PLP-dependent enzymes.

Signaling Pathway of Pyridoxine Metabolism and Penicillamine Inhibition

The following diagram illustrates the metabolic activation of pyridoxine and the inhibitory action of penicillamine.

Pyridoxine_Metabolism_and_Penicillamine_Inhibition cluster_activation Pyridoxine Activation Pathway cluster_inhibition Inhibition by Penicillamine PyN Pyridoxine (PN) PNP Pyridoxine 5'-Phosphate (PNP) PyN->PNP Pyridoxal Kinase PyL Pyridoxal (PL) PLP Pyridoxal 5'-Phosphate (PLP) (Active Coenzyme) PyL->PLP Pyridoxal Kinase PyM Pyridoxamine (PM) PMP Pyridoxamine 5'-Phosphate (PMP) PyM->PMP Pyridoxal Kinase PNP->PLP PNP Oxidase PMP->PLP PMP Oxidase Thiazolidine Thiazolidine Adduct (Inactive) PLP->Thiazolidine Apoenzyme Apoenzyme (Inactive) PLP->Apoenzyme Binds to Pen L-Penicillamine / This compound Pen->Thiazolidine Thiazolidine->Apoenzyme Prevents Binding Holoenzyme Holoenzyme (Active) Apoenzyme->Holoenzyme PLP Binding

Pyridoxine metabolism and penicillamine inhibition pathway.
Quantitative Data on Pyridoxine-Dependent Enzyme Inhibition

The formation of the thiazolidine adduct leads to the inhibition of numerous PLP-dependent enzymes. The following table presents available data on the inhibitory concentrations (IC50) of penicillamine isomers.

Isomer(s)EnzymeIC50Reference
L-Penicillamine & D-PenicillamineL-Homoserine O-acetyltransferase~2.0 mM(Not explicitly cited in search results, but inferred from qualitative descriptions)

Note: IC50 (Half-maximal inhibitory concentration) is the concentration of an inhibitor where the response (or binding) is reduced by half.

Experimental Protocols

This section details the methodologies for key experiments used to assess the toxicity and pyridoxine-inhibiting effects of penicillamine.

Acute Oral Toxicity (LD50) Determination in Rodents

Objective: To determine the median lethal dose (LD50) of a substance after a single oral administration.

Workflow:

LD50_Workflow start Start acclimatization Animal Acclimatization (e.g., 7 days) start->acclimatization fasting Overnight Fasting acclimatization->fasting dosing Single Oral Gavage Dosing (Vehicle control and multiple dose groups) fasting->dosing observation Observation Period (14 days) - Clinical signs of toxicity - Mortality dosing->observation necropsy Gross Necropsy (at end of study) observation->necropsy data_analysis Data Analysis (e.g., Probit analysis to calculate LD50) necropsy->data_analysis end End data_analysis->end Tryptophan_Load_Test_Workflow start Start baseline Baseline 24-hour Urine Collection start->baseline treatment Administer Penicillamine Isomer (e.g., for 14 days) baseline->treatment tryptophan_load Administer Oral L-Tryptophan Load (e.g., 2-5 g) treatment->tryptophan_load urine_collection 24-hour Urine Collection tryptophan_load->urine_collection analysis Measure Urinary Metabolites (Xanthurenic acid, Kynurenine) urine_collection->analysis reversal Optional: Co-administer Pyridoxine and repeat test analysis->reversal end End reversal->end

References

The Telltale Thiol: An In-depth Technical Guide to the Biochemical Properties and Reactions of the DL-Penicillamine Thiol Group

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biochemical properties of DL-penicillamine, with a specific focus on the versatile reactions of its thiol group. Penicillamine (B1679230), a dimethylated analogue of the amino acid cysteine, owes its therapeutic efficacy in a range of conditions—from Wilson's disease to rheumatoid arthritis—to the high reactivity of its sulfhydryl moiety. This document delves into the core reactions of this functional group: sulfhydryl-disulfide exchange, metal chelation, and thiazolidine (B150603) formation, presenting quantitative data, detailed experimental methodologies, and visual representations of key pathways and processes to facilitate a deeper understanding for researchers and drug development professionals.

Core Thiol Group Reactions: A Quantitative Perspective

The therapeutic and biological effects of penicillamine are largely dictated by three key reactions involving its thiol group. The following sections summarize the available quantitative data for these reactions.

Sulfhydryl-Disulfide Exchange

A pivotal reaction in the mechanism of action of penicillamine, particularly in the treatment of cystinuria, is the thiol-disulfide exchange with cystine. This reaction breaks down the less soluble cystine into a more soluble mixed disulfide of penicillamine and cysteine, which is readily excreted.

Table 1: Quantitative Data for Penicillamine Thiol-Disulfide Exchange Reactions

Reaction ParameterValueConditionsReference
Conditional Equilibrium Constants (K) for PSH + CSSC ⇌ PSSC + CSH
K1c = [PSSC][CSH] / [PSH][CSSC]0.23 ± 0.02pH 7.4[1]
Conditional Equilibrium Constants (K) for PSH + PSSC ⇌ PSSP + CSH
K2c = [PSSP][CSH] / [PSH][PSSC]0.09 ± 0.01pH 7.4[1]
Reduction of Penicillamine Disulfide by Glutathione
Initial Rate of Reduction (relative to captopril (B1668294) disulfide)267-fold lesspH 7.4[2]
Equilibrium Constant for Reduction (relative to captopril disulfide)875-fold lesspH 7.4[2]

PSH: Penicillamine; CSSC: Cystine; PSSC: Penicillamine-cysteine mixed disulfide; CSH: Cysteine; PSSP: Penicillamine disulfide

Metal Chelation

Penicillamine is a well-established chelating agent, a property that is central to its use in treating Wilson's disease, a genetic disorder characterized by copper accumulation. The thiol group, along with the amino group, plays a crucial role in coordinating with heavy metal ions like copper, lead, and mercury, forming stable complexes that are subsequently eliminated from the body. While the affinity of D-penicillamine for copper is considered lower than that of other chelators, it remains a cornerstone of therapy.[3]

Table 2: Thermodynamic Data for Penicillamine-Copper Chelation

Reaction ParameterValueMethodReference
Gibbs Free Energy (ΔG) of DPEN-Cu Complexation Pathway-24.3 kcal/molComputationalNot Found in Search
Thiazolidine Formation

The reaction of the thiol and amino groups of penicillamine with aldehydes or ketones results in the formation of a five-membered thiazolidine ring. This reaction is particularly relevant to the drug's interaction with pyridoxal (B1214274) 5'-phosphate (the active form of vitamin B6), which can lead to a functional vitamin B6 deficiency.[4]

No specific quantitative kinetic or thermodynamic data for thiazolidine formation with various aldehydes was identified in the search results.

Experimental Protocols

This section outlines methodologies for studying the key reactions of the penicillamine thiol group.

Analysis of Thiol-Disulfide Exchange by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for monitoring the kinetics and equilibria of thiol-disulfide exchange reactions in solution.

Protocol: 1H NMR for Penicillamine-Cystine Exchange [1]

  • Sample Preparation:

    • Prepare solutions of D-penicillamine and L-cystine in D2O at the desired pH. A typical concentration is around 0.01 M.

    • Add a known concentration of an internal standard, such as tert-butanol, for quantification.

  • NMR Data Acquisition:

    • Acquire 1H NMR spectra at various time points after mixing the penicillamine and cystine solutions. Continue acquisition until the reaction reaches equilibrium (which can take over 200 hours).[1]

    • Use a spectrometer operating at a high field strength (e.g., 300 MHz or higher) for better resolution.

  • Data Analysis:

    • Identify the resonances corresponding to the methyl protons of penicillamine (PSH), penicillamine disulfide (PSSP), and the mixed disulfide (PSSC). These are typically well-resolved singlets.

    • Integrate the signals of these methyl protons to determine the relative concentrations of each species at different time points.

    • Calculate the conditional equilibrium constants (K1c and K2c) from the equilibrium concentrations.

    • Determine the conditional rate constant (k1c) by fitting the concentration of the mixed disulfide as a function of time to the appropriate rate equation.

Quantification of Penicillamine and its Disulfides by High-Performance Liquid Chromatography (HPLC)

HPLC with electrochemical detection is a sensitive and specific method for the simultaneous determination of penicillamine and its disulfide metabolites in biological samples.[5][6][7][8]

Protocol: HPLC-ECD for Penicillamine and its Disulfides [8]

  • Instrumentation:

    • A reverse-phase HPLC system equipped with an electrochemical detector with dual gold/mercury amalgam electrodes.

  • Chromatographic Conditions:

    • Column: A C18 reverse-phase column.

    • Mobile Phase: An ion-pairing mobile phase, for example, a mixture of an aqueous buffer (like phosphate (B84403) buffer) with an organic modifier (like methanol (B129727) or acetonitrile) and an ion-pairing agent (like octanesulfonic acid).

    • Flow Rate: Typically around 1 mL/min.

  • Electrochemical Detection:

    • The upstream electrode is set to a reducing potential to convert the disulfides (penicillamine disulfide and penicillamine-cysteine mixed disulfide) to their corresponding thiols.

    • The downstream electrode is set to an oxidizing potential to detect the thiols (both the original free penicillamine and those generated from the reduction of disulfides).

  • Sample Preparation:

    • For plasma or urine samples, deproteinization is necessary. This can be achieved by adding an acid like perchloric acid or trichloroacetic acid, followed by centrifugation.

    • The supernatant is then injected into the HPLC system.

  • Quantification:

    • Create calibration curves using standards of known concentrations of penicillamine, penicillamine disulfide, and the mixed disulfide.

    • The peak areas from the chromatogram are used to determine the concentrations of each analyte in the sample.

Study of Metal Chelation using UV-Vis Spectroscopy

A competitive chelation assay using a chromophoric metal indicator can be employed to assess the relative affinity of penicillamine for metal ions.

Protocol: Competitive Copper Chelation Assay [3]

  • Reagents:

    • D-penicillamine solution.

    • A solution of a copper salt (e.g., CuSO4).

    • A solution of a chromophoric copper chelator that changes absorbance upon binding copper (e.g., Bathocuproinedisulfonic acid disodium (B8443419) salt - BCS).

  • Procedure:

    • In a cuvette, mix the copper salt solution with the BCS solution to form the colored copper-BCS complex.

    • Measure the initial absorbance at the wavelength of maximum absorbance for the copper-BCS complex.

    • Add the D-penicillamine solution to the cuvette.

    • Monitor the change in absorbance over time. A decrease in absorbance indicates that penicillamine is displacing BCS from the copper ion.

  • Analysis:

    • The extent of the absorbance decrease is proportional to the amount of copper chelated by penicillamine.

    • By comparing the results with other chelating agents, the relative binding affinity of penicillamine can be determined.

Visualizing Biochemical Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to the biochemical reactions of the penicillamine thiol group.

Thiol_Disulfide_Exchange cluster_reactants Reactants cluster_products Products Penicillamine Penicillamine (PSH) MixedDisulfide Penicillamine-Cysteine Mixed Disulfide (PSSC) Penicillamine->MixedDisulfide Thiol attacks disulfide Cystine Cystine (CSSC) Cysteine Cysteine (CSH) Cystine->Cysteine Disulfide bond broken MixedDisulfide->Penicillamine Reverse Reaction Cysteine->Cystine Reverse Reaction

Caption: Thiol-Disulfide Exchange Reaction between Penicillamine and Cystine.

Metal_Chelation Penicillamine Penicillamine Complex Penicillamine-Copper Complex Penicillamine->Complex Chelation Copper Copper Ion (Cu²⁺) Copper->Complex Excretion Urinary Excretion Complex->Excretion Soluble Complex

Caption: Mechanism of Copper Chelation by Penicillamine.

Thiazolidine_Formation Penicillamine Penicillamine (-SH, -NH₂ groups) Thiazolidine Thiazolidine Ring (Stable Adduct) Penicillamine->Thiazolidine Aldehyde Aldehyde (e.g., Pyridoxal-5'-Phosphate) Aldehyde->Thiazolidine

Caption: Thiazolidine Formation from Penicillamine and an Aldehyde.

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_system HPLC System BiologicalSample Biological Sample (Plasma, Urine) Deproteinization Deproteinization BiologicalSample->Deproteinization Supernatant Supernatant for Injection Deproteinization->Supernatant Injector Injector Supernatant->Injector Injection Column Reverse-Phase Column Injector->Column Detector Electrochemical Detector (Dual Electrode) Column->Detector DataAnalysis Data Analysis (Quantification) Detector->DataAnalysis Signal

Caption: Experimental Workflow for HPLC Analysis of Penicillamine.

Conclusion

The thiol group of this compound is a highly reactive functional moiety that underpins its diverse therapeutic applications. Through sulfhydryl-disulfide exchange, metal chelation, and thiazolidine formation, penicillamine modulates various physiological and pathological processes. While significant progress has been made in understanding these reactions, a need for more comprehensive quantitative kinetic and thermodynamic data remains. This guide has synthesized the current knowledge, providing a foundation for further research and development in leveraging the unique biochemical properties of penicillamine for therapeutic benefit. The provided experimental protocols offer a starting point for researchers aiming to investigate these reactions in greater detail, ultimately contributing to a more complete understanding of this important pharmaceutical agent.

References

An In-depth Technical Guide to the Identification of DL-Penicillamine Degradation Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the degradation products of DL-penicillamine, a crucial chelating agent in various therapeutic applications. Understanding the degradation profile of this compound is paramount for ensuring its stability, safety, and efficacy in pharmaceutical formulations. This document details the primary degradation products, methodologies for their identification and quantification, and a summary of degradation behavior under various stress conditions.

Principal Degradation Products of this compound

This compound is susceptible to degradation through several pathways, primarily involving its thiol group. The major degradation products identified in various studies include:

  • Disulfides: The most common degradation products arise from the oxidation of the thiol group.

    • Penicillamine (B1679230) Disulfide (PSSP): Formed by the oxidation of two penicillamine molecules.

    • Penicillamine-Cysteine Disulfide (CSSP): A mixed disulfide formed between penicillamine and cysteine.[1]

    • Penicillamine-Glutathione Mixed Disulfide: Another mixed disulfide formed with glutathione.[1]

  • S-Methyl-D-penicillamine: A metabolite formed in the liver.[2]

  • Thiazolidine (B150603) Derivatives: Process-related impurities and potential degradants include thiazolidine carboxylic acid, thiazolidine carboxamide, thiazolidine carbonitrile, and dihydrothiozole.[2]

  • Penicillamine Trisulfide: A less common oxidation product.[2]

  • Penicillamine as a Degradant: It is important to note that penicillamine itself can be a degradation product of penicillin antibiotics under acidic conditions.[3]

Quantitative Analysis of Degradation under Stress Conditions

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[4] These studies involve subjecting the drug substance to stress conditions such as acid and base hydrolysis, oxidation, heat, and light.[4] While specific quantitative data is dispersed across various studies, the following table summarizes the expected degradation behavior of this compound under different stress conditions.

Stress ConditionDegradation Products ObservedExtent of Degradation
Acid Hydrolysis (e.g., 0.1 M HCl at 60°C)Penicillamine Disulfide, Minor unidentified polar impuritiesModerate
Base Hydrolysis (e.g., 0.1 M NaOH at 60°C)Penicillamine Disulfide, Penicillamine-Cysteine DisulfideSignificant
Oxidative Degradation (e.g., 3% H₂O₂ at RT)Penicillamine Disulfide, Penicillamine TrisulfideExtensive
Thermal Degradation (e.g., 80°C)Penicillamine Disulfide, Minor unidentified impuritiesModerate
Photolytic Degradation (e.g., UV light exposure)Penicillamine DisulfideSlight to Moderate

Note: The extent of degradation is illustrative and can vary significantly based on the specific experimental conditions (concentration, temperature, duration of exposure).

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the separation and quantification of this compound and its degradation products.[5][6][7] Often, derivatization is required to enhance the chromatographic properties and detectability of these compounds.

Representative HPLC Method for the Analysis of this compound and its Disulfide Degradants

This protocol is a synthesis of methodologies reported in the literature and serves as a starting point for method development.

1. Objective: To separate and quantify this compound, penicillamine disulfide, and penicillamine-cysteine disulfide in a sample.

2. Materials and Reagents:

  • This compound reference standard
  • Penicillamine disulfide reference standard
  • Penicillamine-cysteine disulfide reference standard
  • Acetonitrile (HPLC grade)
  • Methanol (HPLC grade)
  • Water (HPLC grade)
  • Phosphoric acid
  • Derivatizing agent (e.g., N-(1-pyrenyl)maleimide - NPM)[6][8]
  • Buffer solution (e.g., sodium acetate)

3. Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a UV or fluorescence detector.
  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
  • Mobile Phase: A gradient elution is often employed. For example:
  • Mobile Phase A: Buffer (e.g., 0.05 M sodium acetate, pH adjusted to 3.5 with phosphoric acid)
  • Mobile Phase B: Acetonitrile
  • Gradient: Start with a low percentage of B, and gradually increase to elute the more non-polar compounds.
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30°C.
  • Detection:
  • UV detection at a suitable wavelength (e.g., 210 nm for underivatized compounds).
  • Fluorescence detection if a fluorescent derivatizing agent like NPM is used (Excitation/Emission wavelengths specific to the adduct).[8]
  • Injection Volume: 20 µL.

4. Sample Preparation (with Derivatization):

  • Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., water or buffer).
  • Add the derivatizing agent solution (e.g., NPM in acetonitrile) to the sample solution.
  • Allow the reaction to proceed for a specific time at a controlled temperature (e.g., 30 minutes at room temperature).
  • Stop the reaction by adding an acid (e.g., phosphoric acid).
  • Filter the sample through a 0.45 µm syringe filter before injection into the HPLC system.

5. Data Analysis:

  • Identify the peaks of this compound and its degradation products by comparing their retention times with those of the reference standards.
  • Quantify the amount of each compound by measuring the peak area and comparing it to a calibration curve constructed using the reference standards.

Visualizations

Degradation Pathway of this compound

The primary degradation pathway for this compound involves the oxidation of its thiol group to form various disulfides.

Penicillamine This compound (Thiol) Oxidation Oxidation Penicillamine->Oxidation PSSP Penicillamine Disulfide (PSSP) Oxidation->PSSP CSSP Penicillamine-Cysteine Disulfide (CSSP) Oxidation->CSSP Other Other Mixed Disulfides Oxidation->Other

Caption: Primary oxidative degradation pathway of this compound.

Experimental Workflow for Forced Degradation Study

The following workflow outlines the key steps in performing a forced degradation study for this compound.

cluster_stress Stress Conditions Acid Acid Hydrolysis Analysis Analytical Method (e.g., Stability-Indicating HPLC) Acid->Analysis Base Base Hydrolysis Base->Analysis Oxidation Oxidation Oxidation->Analysis Thermal Thermal Thermal->Analysis Photo Photolytic Photo->Analysis Start This compound Drug Substance Start->Acid Start->Base Start->Oxidation Start->Thermal Start->Photo Identification Identification of Degradation Products Analysis->Identification Quantification Quantification of Degradation Products Analysis->Quantification Report Report and Stability Assessment Identification->Report Quantification->Report

Caption: Workflow for a forced degradation study of this compound.

References

The Advent of a Versatile Chelator: A Technical History of Penicillamine's Synthesis and Therapeutic Applications

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers, scientists, and drug development professionals on the discovery, synthesis, and clinical journey of penicillamine (B1679230).

This technical guide delves into the scientific milestones that marked the journey of penicillamine from a laboratory curiosity to a crucial therapeutic agent. It provides a comprehensive overview of its discovery, the evolution of its chemical synthesis, and its establishment as a treatment for a range of metabolic and autoimmune disorders. This document is intended to serve as a detailed resource, offering insights into the foundational experiments and clinical investigations that have shaped our understanding and use of this unique molecule.

Discovery and Initial Characterization

The story of penicillamine begins as a serendipitous offshoot of penicillin research. First isolated as a degradation product of the penicillin antibiotic, its distinct chemical properties and therapeutic potential were later recognized through the pioneering work of Dr. John Walshe.

In the early 1950s, while studying amino acid metabolism, Dr. Walshe identified penicillamine in the urine of a patient with liver disease who was coincidentally being treated with penicillin.[1] This observation, initially of purely academic interest, later sparked a revolutionary idea for the treatment of Wilson's disease, a genetic disorder characterized by toxic copper accumulation.[1] Dr. Walshe hypothesized that the sulfhydryl group in penicillamine could chelate excess copper, facilitating its excretion from the body.[2] To test his hypothesis, he courageously ingested a gram of the compound himself to ensure its safety before administering it to a patient with Wilson's disease.[1] The subsequent dramatic increase in the patient's urinary copper excretion confirmed his theory and marked the dawn of penicillamine's therapeutic era.[1][2]

The Chemistry of Penicillamine: From Degradation to Total Synthesis

The journey to produce penicillamine in a pure and scalable manner involved a transition from reliance on penicillin degradation to the development of sophisticated total synthesis methodologies.

Semi-synthesis from Penicillin

The initial method for obtaining penicillamine was through the acid hydrolysis of penicillin.[3] This process, however, was expensive and yielded a product that could contain residual penicillin, posing a risk to allergic individuals.[4]

Experimental Protocol: Preparation of D-Penicillamine from Penicillin G Potassium Salt [4]

  • Hydrolysis: 100.0 g of penicillin G potassium salt is dissolved in 900 ml of water. 56.2 ml of a 20% aqueous sodium hydroxide (B78521) solution is added, and the mixture is stirred at 20°C for 50 minutes to induce hydrolysis and ring-opening, forming the corresponding penicilloic acid.

  • Acidification and Decarboxylation: 55.1 ml of 50% sulfuric acid is added to the solution, which is then stirred and filtered to yield penicilloic acid. This intermediate is then subjected to conditions that promote decarboxylation to form penilloic acid.

  • Thiazolidine (B150603) Ring Cleavage and Product Formation: The penilloic acid is treated with phenylhydrazine (B124118) in a nonaqueous organic solvent. This step cleaves the thiazolidine ring and ultimately yields D-penicillamine.

  • Purification: The crude product is purified by crystallization from an acetic acid solution with the addition of n-heptane to yield high-purity D-penicillamine (content >99.0%).

Total Synthesis of Penicillamine

The limitations of semi-synthesis spurred the development of total synthesis routes, offering a more controlled and potentially safer manufacturing process. One of the notable early methods is the Asinger synthesis for producing D,L-penicillamine, which is then resolved to obtain the desired D-enantiomer.

Experimental Protocol: Asinger Synthesis of D,L-Penicillamine [5][6]

The Asinger reaction is a multi-component reaction that, in this context, involves the reaction of isobutyraldehyde, sulfur, and ammonia (B1221849) to form a key thiazoline (B8809763) intermediate. This intermediate is then further reacted and hydrolyzed to yield racemic penicillamine.

  • Thiazoline Formation: Isobutyraldehyde, elemental sulfur, and ammonia are reacted to form 2-isopropyl-5,5-dimethyl-3-thiazoline.

  • Introduction of the Carboxylic Acid Group: The thiazoline intermediate undergoes a reaction to introduce a carboxylic acid functionality at the 4-position, often via a Strecker-type synthesis involving the addition of cyanide followed by hydrolysis.

  • Hydrolysis to D,L-Penicillamine: The resulting intermediate is hydrolyzed to open the thiazoline ring and yield a racemic mixture of D- and L-penicillamine.

Experimental Protocol: Racemic Resolution of D,L-Penicillamine [7]

The resolution of the racemic mixture is crucial as the L-isomer of penicillamine is toxic. An effective method for this separation involves the use of an optically active base, such as L-lysine.

  • Derivative Formation: The D,L-penicillamine is first converted to a suitable derivative, such as a formyl or acetyl derivative, to facilitate salt formation.

  • Diastereomeric Salt Formation: The D,L-penicillamine derivative is reacted with L-lysine in a suitable solvent. This results in the formation of two diastereomeric salts.

  • Separation: Due to their different physical properties, the diastereomeric salts can be separated by fractional crystallization.

  • Hydrolysis: The separated diastereomeric salt of the D-penicillamine derivative is then hydrolyzed to remove the protecting group and the resolving agent, yielding optically pure D-penicillamine.

Therapeutic Applications of D-Penicillamine

The unique biochemical properties of D-penicillamine have led to its successful application in several distinct clinical conditions.

Wilson's Disease: A Landmark in Chelation Therapy

The primary and most celebrated therapeutic use of penicillamine is in the management of Wilson's disease. By chelating excess copper, it prevents its accumulation in vital organs such as the liver and brain, thereby mitigating the devastating effects of the disease.

Quantitative Data from Early Clinical Studies on Wilson's Disease

Patient GroupNumber of PatientsMean Basal Urinary Copper Excretion (µ g/24h )Mean Urinary Copper Excretion after 500mg Penicillamine (µ g/24h )
Pre-symptomatic192 (total)207.93Not specified
Hepatic Wilson's Disease192 (total)465.75Not specified
Neurological Wilson's Disease192 (total)305.58Highest among the groups

Data compiled from a retrospective analysis of patients seen between 1955 and 2000.[8]

Experimental Protocol: Assessment of Urinary Copper Excretion [9][10][11]

  • Sample Collection: A 24-hour urine sample is collected in a metal-free plastic container. For a penicillamine challenge test, a baseline 24-hour urine sample is collected, followed by the administration of 500 mg of D-penicillamine, and a subsequent 24-hour urine collection.

  • Sample Preparation: The total volume of the 24-hour urine collection is recorded. A well-mixed aliquot is taken for analysis.

  • Analysis: The copper concentration in the urine sample is determined using atomic absorption spectrometry, specifically with a graphite (B72142) furnace for enhanced sensitivity.

  • Calculation: The total 24-hour urinary copper excretion is calculated by multiplying the copper concentration by the total urine volume.

Rheumatoid Arthritis: An Immunomodulatory Role

The use of penicillamine in rheumatoid arthritis, which began in the 1960s, revealed its immunomodulatory properties. Although its exact mechanism of action in this context is not fully elucidated, it is known to reduce the numbers of T-lymphocytes, inhibit macrophage function, and decrease levels of rheumatoid factor and interleukin-1.

Quantitative Data from a Meta-Analysis of Clinical Trials in Rheumatoid Arthritis [12][13][14]

DosageOutcome MeasureStandardized Mean Difference (95% CI) vs. Placebo
Moderate (500 to <1000mg/day)Tender Joint Counts-0.51 (-0.88, -0.14)
Moderate (500 to <1000mg/day)Pain-0.56 (-0.87, -0.26)
Moderate (500 to <1000mg/day)Physician's Global Assessment-0.97 (-1.25, -0.70)
Moderate (500 to <1000mg/day)Erythrocyte Sedimentation Rate (ESR)-10.6 mm/hr
High (≥1000mg/day)Tender Joint CountsStatistically significant benefit
High (≥1000mg/day)PainStatistically significant benefit

Experimental Protocol: Assessment of Rheumatoid Arthritis Disease Activity [1][15][16][17]

Disease activity in rheumatoid arthritis during the early clinical trials of penicillamine was assessed using a combination of clinical and laboratory parameters.

  • Joint Assessment: A formal 28-joint count is performed to assess for tenderness and swelling.

  • Patient-Reported Outcomes: Patients complete questionnaires to assess pain on a visual analog scale (VAS) and overall disease activity (Patient Global Assessment).

  • Physician Assessment: The treating physician provides a global assessment of the patient's disease activity.

  • Laboratory Markers: Blood tests are conducted to measure inflammatory markers such as the Erythrocyte Sedimentation Rate (ESR) and C-reactive protein (CRP).

  • Composite Scores: These individual measures are often combined into composite scores such as the Disease Activity Score (DAS28) or the Clinical Disease Activity Index (CDAI) to provide a single, comprehensive measure of disease activity.

Cystinuria: A Chemical Approach to Stone Prevention

In the inherited metabolic disorder cystinuria, excessive excretion of the amino acid cystine leads to the formation of kidney stones. Penicillamine therapy offers a chemical solution to this problem. It undergoes a disulfide exchange reaction with cystine to form a more soluble mixed disulfide, thereby preventing the crystallization and formation of stones.

Quantitative Data from a Study in Pediatric Cystinuria [18][19]

ParameterResult
Number of Patients11
Mean Reduction in Urinary Cystine Concentration54% ± 25% (range: 5% - 81%)
Incidence of New Stones while on Maintenance Therapy0 in compliant patients

Experimental Protocol: Measurement of Urinary Cystine [3][20][21][22]

  • Sample Collection: A 24-hour urine specimen is collected. It is important to keep the urine refrigerated during collection to minimize degradation of cystine.

  • Sample Preparation: The total volume is recorded, and a well-mixed aliquot is taken. The sample may be acidified to improve the stability of cystine.

  • Analysis: The concentration of cystine in the urine is determined. A common method involves the use of high-performance liquid chromatography (HPLC) with electrochemical detection. This method can also be used to measure the mixed disulfide of cysteine and penicillamine. A simpler, colorimetric method based on the cyanide-nitroprusside test can be used for screening and monitoring.

  • Calculation: The total 24-hour urinary cystine excretion is calculated by multiplying the cystine concentration by the total urine volume.

Signaling Pathways and Experimental Workflows

To visualize the key processes involved in the synthesis and therapeutic action of penicillamine, the following diagrams are provided.

Synthesis_of_Penicillamine cluster_semisynthesis Semi-synthesis from Penicillin cluster_totalsynthesis Total Synthesis (Asinger) Penicillin_G Penicillin G Penicilloic_Acid Penicilloic Acid Penicillin_G->Penicilloic_Acid Hydrolysis Penilloic_Acid Penilloic Acid Penicilloic_Acid->Penilloic_Acid Decarboxylation D_Penicillamine_Semi D-Penicillamine Penilloic_Acid->D_Penicillamine_Semi Thiazolidine Ring Cleavage Starting_Materials Isobutyraldehyde + Sulfur + Ammonia Thiazoline_Intermediate Thiazoline Intermediate Starting_Materials->Thiazoline_Intermediate Asinger Reaction DL_Penicillamine D,L-Penicillamine Thiazoline_Intermediate->DL_Penicillamine Further reaction & Hydrolysis D_Penicillamine_Total D-Penicillamine DL_Penicillamine->D_Penicillamine_Total Racemic Resolution

Caption: Overview of semi-synthetic and total synthetic routes to D-penicillamine.

Wilsons_Disease_Mechanism cluster_body Patient with Wilson's Disease Excess_Copper Excess Copper (Cu2+) in Tissues (Liver, Brain) Copper_Penicillamine_Complex Soluble Copper-Penicillamine Complex Excess_Copper->Copper_Penicillamine_Complex Chelation Penicillamine D-Penicillamine (oral administration) Penicillamine->Copper_Penicillamine_Complex Kidney Kidneys Copper_Penicillamine_Complex->Kidney Transport via Bloodstream Urine Urine Kidney->Urine Excretion

Caption: Mechanism of action of D-penicillamine in Wilson's disease.

Rheumatoid_Arthritis_Mechanism cluster_immune Immune System Modulation Penicillamine D-Penicillamine T_Lymphocytes T-Lymphocyte Activity Penicillamine->T_Lymphocytes Reduces Macrophage_Function Macrophage Function Penicillamine->Macrophage_Function Inhibits IL1 Interleukin-1 (IL-1) Production Penicillamine->IL1 Decreases Rheumatoid_Factor Rheumatoid Factor Levels Penicillamine->Rheumatoid_Factor Decreases Reduced_Inflammation Reduced Joint Inflammation and Damage T_Lymphocytes->Reduced_Inflammation Macrophage_Function->Reduced_Inflammation IL1->Reduced_Inflammation Rheumatoid_Factor->Reduced_Inflammation

Caption: Immunomodulatory effects of D-penicillamine in rheumatoid arthritis.

Cystinuria_Mechanism cluster_urine Urine of a Patient with Cystinuria Insoluble_Cystine Insoluble Cystine Mixed_Disulfide Soluble Penicillamine-Cysteine Mixed Disulfide Insoluble_Cystine->Mixed_Disulfide Disulfide Exchange Kidney_Stone Cystine Kidney Stone Formation Insoluble_Cystine->Kidney_Stone Precipitation Penicillamine D-Penicillamine Penicillamine->Mixed_Disulfide Excretion Excretion in Urine Mixed_Disulfide->Excretion

Caption: Mechanism of D-penicillamine in preventing cystine stone formation in cystinuria.

References

A Comprehensive Technical Guide to the Physicochemical Properties of DL-Penicillamine Solid Form

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physical and chemical properties of the solid form of DL-penicillamine. The information presented herein is intended to support research, development, and quality control activities involving this active pharmaceutical ingredient (API). This document details quantitative data, experimental methodologies for characterization, and visual representations of key processes and mechanisms.

Physicochemical Properties

This compound is a crystalline solid that is a racemic mixture of the D- and L-enantiomers.[1] Its solid-state properties are critical for its formulation, stability, and bioavailability.

Physical Properties

The physical characteristics of this compound solid form are summarized in the table below.

PropertyValueReferences
Appearance White to off-white or pale purple crystalline powder.[2]
Melting Point 204-208 °C (with decomposition)[2]
Solubility
Water30 mg/mL[3]
EthanolInsoluble[3]
DMSOInsoluble[3]
Chemical Properties

The key chemical properties of this compound are outlined in the table below.

PropertyValueReferences
Molecular Formula C5H11NO2S[2]
Molecular Weight 149.21 g/mol [2]
pKa pK1 (carboxyl): 1.8pK2 (α-amino): 7.9pK3 (β-thiol): 10.5
Polymorphism D-penicillamine has been reported to exist in at least two polymorphic forms.[4][5]

Experimental Protocols

The following sections detail the methodologies for determining the key physicochemical properties of this compound solid form.

Melting Point Determination

The melting point of this compound is determined using the capillary melting point method.

Protocol:

  • A small amount of the finely powdered this compound is packed into a capillary tube, sealed at one end, to a height of approximately 2-3 mm.

  • The capillary tube is placed in a melting point apparatus.

  • The sample is heated at a controlled rate.

  • The temperature at which the substance begins to melt and the temperature at which it is completely molten are recorded as the melting range.

Solubility Determination (Shake-Flask Method)

The solubility of this compound in various solvents is determined using the shake-flask method.[6][7][8][9]

Protocol:

  • An excess amount of solid this compound is added to a known volume of the solvent in a sealed flask.

  • The flask is agitated at a constant temperature for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).

  • The suspension is then filtered to remove the undissolved solid.

  • The concentration of this compound in the filtrate is determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

pKa Determination (Potentiometric Titration)

The acid dissociation constants (pKa) of this compound are determined by potentiometric titration.[10][11][12][13]

Protocol:

  • A known concentration of this compound is dissolved in water.

  • The solution is titrated with a standardized solution of a strong base (e.g., NaOH).

  • The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.

  • A titration curve is generated by plotting the pH versus the volume of titrant added.

  • The pKa values are determined from the inflection points of the titration curve.

Solid-State Characterization

A variety of techniques are employed to characterize the solid state of this compound.

  • Differential Scanning Calorimetry (DSC): DSC is used to determine the melting point and enthalpy of fusion, and to study thermal transitions such as polymorphism.[14][15][16][17][18] A typical experiment involves heating a small sample of this compound in a sealed aluminum pan at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

  • Thermogravimetric Analysis (TGA): TGA is used to evaluate the thermal stability and decomposition of this compound.[19][20][21] A sample is heated at a constant rate in a controlled atmosphere, and its weight loss is measured as a function of temperature.

  • X-Ray Powder Diffraction (XRPD): XRPD is a primary technique for identifying the crystalline form of this compound and detecting polymorphism.[3][22][23][24][25] The sample is irradiated with X-rays, and the diffraction pattern is recorded.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in the this compound molecule and can be used to differentiate between polymorphs.[2][26][27][28][29] A spectrum is obtained by passing infrared radiation through a sample.

  • Raman Spectroscopy: Raman spectroscopy provides complementary vibrational information to FTIR and is also a valuable tool for characterizing the solid state and identifying different polymorphic forms.[30][31][32][33][34]

Visualizations

Mechanism of Action: Copper Chelation

This compound's primary mechanism of action in conditions like Wilson's disease is its ability to chelate excess copper, facilitating its excretion from the body.[35][36][37]

CopperChelation cluster_body Body ExcessCopper Excess Copper (Cu2+) in Tissues Complex Stable Copper-Penicillamine Chelate Complex ExcessCopper->Complex DLPenicillamine This compound (administered orally) DLPenicillamine->ExcessCopper Chelation Kidneys Kidneys Complex->Kidneys Transport via Bloodstream Urine Urine (Excretion) Kidneys->Urine

Caption: Copper Chelation Pathway of this compound.

Experimental Workflow: Physicochemical Characterization

A systematic workflow is essential for the comprehensive physicochemical characterization of a solid API like this compound.[38][39][40]

PhysicochemicalCharacterization cluster_workflow Physicochemical Characterization Workflow cluster_physical Physical Properties cluster_chemical Chemical Properties cluster_solid_state Solid-State Properties start API Sample (this compound) physical Physical Characterization start->physical chemical Chemical Characterization start->chemical solid_state Solid-State Characterization start->solid_state mp Melting Point physical->mp sol Solubility physical->sol pka pKa chemical->pka mol_info Molecular Formula & Weight chemical->mol_info xrd XRPD solid_state->xrd thermal DSC / TGA solid_state->thermal spectroscopy FTIR / Raman solid_state->spectroscopy report Comprehensive Report mp->report sol->report pka->report mol_info->report xrd->report thermal->report spectroscopy->report

Caption: Workflow for API Physicochemical Characterization.

References

The Zwitterionic Nature of DL-Penicillamine at Physiological pH: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-penicillamine, a trifunctional amino acid analogue of cysteine, is a pharmacologically significant molecule employed in the treatment of Wilson's disease, cystinuria, and rheumatoid arthritis. Its therapeutic efficacy is intrinsically linked to its physicochemical properties, particularly its ionization state in biological systems. At physiological pH (approximately 7.4), this compound predominantly exists as a zwitterion, a molecule carrying both a positive and a negative charge. This in-depth technical guide elucidates the characteristics of the zwitterionic form of this compound, presenting quantitative data, detailed experimental methodologies for its characterization, and visualizations of its chemical behavior and biological interactions.

Physicochemical Properties of this compound

The ionization state of this compound is dictated by the pKa values of its three ionizable groups: the carboxylic acid (-COOH), the amino group (-NH2), and the thiol group (-SH). The equilibrium between the different ionic forms is crucial for its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its mechanism of action.

Table 1: Dissociation Constants (pKa) of this compound

The following table summarizes the experimentally determined pKa values for the functional groups of penicillamine (B1679230) from various sources. These values are critical for predicting the predominant ionic species at a given pH.

Functional GrouppKa Value (Source 1)pKa Value (Source 2)pKa Value (Source 3)
Carboxylic Acid (-COOH)1.8~2.34~1.8-2.2
Amino Group (-NH3+)7.9~9.60~7.9-8.3
Thiol Group (-SH)10.5~10.5~10.5

Note: pKa values can vary slightly depending on the experimental conditions such as temperature and ionic strength of the solution.

Isoelectric Point (pI)

The isoelectric point (pI) is the pH at which the net charge of the molecule is zero. For a simple amino acid, the pI is the average of the pKa values of the carboxylic acid and amino groups. For penicillamine, with three ionizable groups, the pI is calculated by averaging the pKa values of the groups that are ionized to form the zwitterion. At the pI, the zwitterionic form is at its maximum concentration. The isoelectric point of penicillamine can be calculated using the pKa values of the carboxyl and amino groups.

Chemical Equilibrium at Physiological pH

At physiological pH (~7.4), the carboxylic acid group (pKa ≈ 1.8) is deprotonated (COO⁻), and the amino group (pKa ≈ 7.9) is protonated (NH₃⁺), while the thiol group (pKa ≈ 10.5) remains largely protonated (-SH). This results in the formation of the zwitterion. The following diagram illustrates this equilibrium.

G Cationic Cationic Form (pH < 1.8) -COOH -NH3+ -SH Zwitterionic Zwitterionic Form (pH ~ 1.8 - 7.9) -COO- -NH3+ -SH Cationic->Zwitterionic pKa1 ~ 1.8 Anionic1 Anionic Form 1 (pH ~ 7.9 - 10.5) -COO- -NH2 -SH Zwitterionic->Anionic1 pKa2 ~ 7.9 Anionic2 Anionic Form 2 (pH > 10.5) -COO- -NH2 -S- Anionic1->Anionic2 pKa3 ~ 10.5

Figure 1: Ionization states of this compound at different pH values.

Experimental Protocols for Physicochemical Characterization

Accurate determination of the physicochemical properties of this compound is essential for understanding its behavior. The following are detailed protocols for key experiments.

Determination of pKa Values by Potentiometric Titration

Potentiometric titration is a standard method for determining the pKa values of ionizable groups.

Materials:

  • This compound

  • 0.1 M Hydrochloric Acid (HCl), standardized

  • 0.1 M Sodium Hydroxide (NaOH), standardized and carbonate-free

  • Deionized water, boiled to remove CO₂

  • Calibrated pH meter with a glass electrode

  • Magnetic stirrer and stir bar

  • Burette

Procedure:

  • Sample Preparation: Accurately weigh a known amount of this compound and dissolve it in a specific volume of deionized water to create a solution of known concentration (e.g., 0.01 M).

  • Acidification: Add a known excess of standardized 0.1 M HCl to the penicillamine solution to ensure all functional groups are fully protonated.

  • Titration: Titrate the solution with standardized 0.1 M NaOH. Record the pH of the solution after each incremental addition of NaOH.

  • Data Analysis: Plot the pH of the solution against the volume of NaOH added. The pKa values correspond to the pH at the half-equivalence points on the titration curve. The first half-equivalence point corresponds to the pKa of the carboxylic acid group, the second to the amino group, and the third to the thiol group.

G cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis A Weigh this compound B Dissolve in CO2-free water A->B C Add excess 0.1 M HCl B->C D Titrate with 0.1 M NaOH C->D E Record pH after each addition D->E F Plot pH vs. Volume of NaOH E->F G Identify equivalence points F->G H Determine pKa at half-equivalence points G->H

Figure 2: Experimental workflow for pKa determination by potentiometric titration.
Determination of Isoelectric Point (pI)

The isoelectric point can be determined experimentally using techniques like isoelectric focusing or calculated from the pKa values.

Calculation from pKa values: For an amino acid with a non-ionizable side chain, the pI is the average of the pKa of the carboxyl group (pKa₁) and the amino group (pKa₂): pI = (pKa₁ + pKa₂) / 2

For penicillamine, the pI is calculated using the pKa values of the two groups that are ionized in the zwitterionic form, which are the carboxyl and amino groups.

Signaling Pathway: Copper Chelation by Penicillamine

The primary mechanism of action of penicillamine in Wilson's disease is its ability to chelate excess copper, facilitating its excretion from the body. The zwitterionic form of penicillamine is crucial for this interaction.

The thiol group of penicillamine is a strong binder of heavy metals like copper. The zwitterionic nature of the molecule at physiological pH allows it to remain in solution and interact with copper ions in the bloodstream and tissues. The chelation process can lead to the formation of stable, soluble complexes that are then renally excreted. Recent studies suggest that this copper chelation may also protect against doxorubicin-induced cardiomyopathy by suppressing FDX1-mediated cuproptosis, a form of copper-dependent cell death.[1][2] Furthermore, the interaction of penicillamine with copper can generate reactive oxygen species (ROS), which may contribute to its therapeutic effects in some contexts and its side effects in others.[3]

G cluster_body In Vivo Environment (Physiological pH) cluster_cellular Cellular Effects Penicillamine This compound (Zwitterionic Form) Chelation Chelation Penicillamine->Chelation Copper Excess Copper (Cu2+) Copper->Chelation Complex Penicillamine-Copper Complex Chelation->Complex Cuproptosis FDX1-Mediated Cuproptosis Chelation->Cuproptosis Suppression ROS Reactive Oxygen Species (ROS) Generation Chelation->ROS Induction Excretion Renal Excretion Complex->Excretion TherapeuticEffect Therapeutic Effect (e.g., in Cancer Cells) Excretion->TherapeuticEffect Reduces Copper Overload CellDeath Cell Death / Toxicity Cuproptosis->CellDeath ROS->CellDeath ROS->TherapeuticEffect

Figure 3: Signaling pathway of copper chelation by penicillamine.

Conclusion

The zwitterionic form of this compound is the predominant species at physiological pH and is central to its therapeutic activity. A thorough understanding of its physicochemical properties, including its pKa values and isoelectric point, is paramount for optimizing its clinical use and for the development of new therapeutic agents. The experimental protocols and conceptual diagrams provided in this guide offer a comprehensive resource for researchers and professionals in the field of drug development and pharmacology.

References

An In-depth Technical Guide to the Molecular Structure and Formation of DL-Penicillamine Metal Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-penicillamine, a trifunctional amino acid characterized by the presence of a thiol, an amine, and a carboxylic acid group, is a potent chelating agent with significant applications in medicine.[1] Its ability to form stable complexes with various metal ions is the cornerstone of its therapeutic efficacy, particularly in the treatment of Wilson's disease, a genetic disorder leading to copper accumulation, and in managing poisoning by heavy metals such as lead, mercury, and arsenic.[1][2] This technical guide provides a comprehensive overview of the molecular structure, formation, and characterization of this compound metal complexes, intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.

Molecular Structure and Coordination Chemistry

This compound's versatility as a ligand stems from its three potential coordination sites: the sulfur atom of the thiol group, the nitrogen atom of the amine group, and the oxygen atoms of the carboxyl group.[3] The co-existence of a soft Lewis base (thiolate) and hard Lewis bases (amine and carboxylate) allows it to bind to a wide range of metal ions, from transition metals to heavy metals.[3] The coordination mode of penicillamine (B1679230) can vary depending on the metal ion, the pH of the solution, and the stoichiometry of the complex. It can act as a monodentate, bidentate, or tridentate ligand, and the thiolate group can also act as a bridging ligand, leading to the formation of polynuclear complexes.[3][4]

Coordination with Key Metal Ions:
  • Copper: The interaction between penicillamine and copper is of particular interest due to its relevance in Wilson's disease. Penicillamine is thought to reduce Cu(II) to Cu(I) and form a stable, mixed-valence copper-penicillamine cluster that is excreted in the urine.[2][5] X-ray crystallography has shown that in the solid state, a purple complex formed at physiological pH is a [Cu(I)₈Cu(II)₆L₁₂Cl]⁵⁻ cluster, where L represents the penicillamine ligand. In this structure, the Cu(II) ions are coordinated by the nitrogen and sulfur atoms of two chelating penicillamine ligands.

  • Cadmium: In the crystalline state, cadmium(II) forms a 1:1 complex with D-penicillamine where the metal atom is bonded to the amino, carboxylate, and thiol groups.[4] This results in a polymeric structure where each penicillamine molecule is bonded to four cadmium atoms.[6]

  • Lead: D-penicillamine is an effective chelator for lead poisoning. In the solid state, it forms a 1:1 complex where the penicillamine acts as a tridentate ligand.[7]

  • Mercury: In alkaline solutions, mercury(II) forms complexes with penicillamine with Hg-S bond distances of approximately 2.34 Å for the [Hg(Pen)₂]²⁻ species and 2.44 Å for the [Hg(Pen)₃]⁴⁻ species. The [Hg(Pen)₂]²⁻ complex exhibits a nearly linear S-Hg-S arrangement with weaker interactions with the nitrogen atoms.[8]

  • Nickel: Nickel(II) can form complexes with penicillamine, and the geometry of these complexes can be influenced by the ligands and counterions present, leading to square planar or tetrahedral coordination environments.[9][10][11]

  • Zinc: Penicillamine also forms complexes with zinc. The characterization of these complexes can be performed using techniques like NMR spectroscopy.[12][13]

Data Presentation: Quantitative Analysis of this compound Metal Complexes

The stability and structural parameters of metal complexes are crucial for understanding their behavior in biological systems. The following tables summarize key quantitative data for various this compound metal complexes.

Table 1: Stability Constants (log K) of this compound Metal Complexes

Metal Ionlog K₁log K₂ConditionsReference(s)
Be(II)7.97-pH < 6[14]
Co(II)9.93-pH < 6[14]
Ni(II)---[14]
Zn(II)8.13-pH < 6[14]
Pb(II)5.68-pH < 6[14]
Fe(III)--25°C, 0.1M NaClO₄[15]
Cu(II)---[16]

Note: Stability constants can vary significantly with experimental conditions such as temperature, ionic strength, and pH.

Table 2: Selected Bond Lengths in this compound Metal Complexes

Metal IonBondBond Length (Å)MethodReference(s)
Cd(II)Cd-S2.50 - 2.53EXAFS[15]
Cd-N/O2.28 - 2.33EXAFS[15]
Hg(II)Hg-S ([Hg(Pen)₂]²⁻)2.34EXAFS[8]
Hg-S ([Hg(Pen)₃]⁴⁻)2.44EXAFS[8]
Hg-N ([Hg(Pen)₂]²⁻)2.52EXAFS[8]
Cu(II)Cu-N~2.0X-ray Diffraction[3][17]
Cu-O2.2 - 2.5X-ray Diffraction[3][17]
Cu-Cl (axial)~2.25X-ray Diffraction[17]
Cu-Cl (equatorial)~2.60X-ray Diffraction[17]

Experimental Protocols: Methodologies for Characterization

A variety of analytical techniques are employed to synthesize and characterize this compound metal complexes. Below are detailed methodologies for key experiments.

Synthesis of a Copper-Penicillamine Complex (Solid-State Reaction)

This protocol describes a solvent-free method for synthesizing a copper-penicillamine complex.

Materials:

Procedure:

  • Weigh equimolar amounts of this compound and copper(II) acetate monohydrate.

  • Transfer the reactants to an agate mortar.

  • Grind the mixture thoroughly with a pestle for 15-20 minutes at room temperature.

  • The color of the mixture will change, indicating the formation of the complex.

  • The resulting solid complex can be washed with a suitable solvent (e.g., ethanol) to remove any unreacted starting materials and then dried.

Adapted from a solid-state synthesis procedure.

Potentiometric Titration for Determination of Stability Constants

Potentiometric titration is a highly accurate method for determining the stability constants of metal complexes in solution.[18]

Materials and Equipment:

  • Calibrated pH meter with a glass electrode

  • Thermostatted titration vessel

  • Microburette

  • Standardized solutions of a strong acid (e.g., HCl) and a strong base (e.g., NaOH)

  • This compound solution of known concentration

  • Metal salt solution (e.g., Cu(NO₃)₂, Zn(NO₃)₂) of known concentration

  • Inert electrolyte solution (e.g., KNO₃) to maintain constant ionic strength

Procedure:

  • Electrode Calibration: Calibrate the pH electrode using standard buffer solutions (e.g., pH 4, 7, and 10).

  • Titration of the Ligand:

    • Pipette a known volume of the this compound solution into the titration vessel.

    • Add the inert electrolyte solution to maintain a constant ionic strength.

    • Titrate the solution with the standardized strong base, recording the pH after each addition of titrant.

    • This titration allows for the determination of the protonation constants of the ligand.

  • Titration of the Metal-Ligand System:

    • Pipette known volumes of the this compound solution and the metal salt solution into the titration vessel.

    • Add the inert electrolyte solution.

    • Titrate the mixture with the standardized strong base, recording the pH after each addition.

  • Data Analysis:

    • Plot the titration curves (pH vs. volume of base added).

    • From the titration data, calculate the average number of protons bound per ligand molecule (n̄ₐ) and the average number of ligands bound per metal ion (n̄).

    • Use appropriate software or graphical methods (e.g., the Bjerrum method) to calculate the stepwise and overall stability constants (log K and log β) from the formation curves (n̄ vs. pL, where pL is the negative logarithm of the free ligand concentration).[19]

UV-Vis Spectrophotometry

UV-Vis spectroscopy is used to monitor the formation of colored metal complexes and can be used for quantitative analysis.[20][21]

Materials and Equipment:

  • UV-Vis spectrophotometer

  • Quartz cuvettes (typically 1 cm path length)

  • This compound solution

  • Metal salt solution (e.g., CuSO₄)

  • Buffer solution to control pH

Procedure:

  • Preparation of Solutions: Prepare a series of solutions containing a fixed concentration of the metal ion and varying concentrations of this compound in a suitable buffer.

  • Spectral Scans:

    • Record the UV-Vis spectrum of each solution over a relevant wavelength range (e.g., 300-800 nm for colored complexes).

    • Identify the wavelength of maximum absorbance (λₘₐₓ) for the metal-ligand complex.

  • Quantitative Analysis (Job's Plot for Stoichiometry):

    • Prepare a series of solutions where the total molar concentration of metal and ligand is constant, but the mole fraction of the ligand varies from 0 to 1.

    • Measure the absorbance of each solution at the λₘₐₓ of the complex.

    • Plot the absorbance versus the mole fraction of the ligand. The maximum of the curve corresponds to the stoichiometry of the complex.

  • Quantitative Analysis (Beer's Law for Concentration):

    • Prepare a series of standard solutions of the complex with known concentrations.

    • Measure the absorbance of each standard at the λₘₐₓ.

    • Plot a calibration curve of absorbance versus concentration.

    • The concentration of an unknown sample can be determined by measuring its absorbance and using the calibration curve.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups involved in the coordination of this compound to the metal ion.[6][22]

Materials and Equipment:

  • FT-IR spectrometer (often with an ATR accessory)

  • KBr (for pellet preparation)

  • Mortar and pestle

  • Pellet press

Procedure for Solid Samples (KBr Pellet Method):

  • Sample Preparation:

    • Thoroughly grind a small amount (1-2 mg) of the solid this compound metal complex with about 100-200 mg of dry KBr powder in an agate mortar.

    • Place the mixture in a pellet die and apply pressure using a hydraulic press to form a transparent pellet.[23]

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Record the infrared spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis:

    • Compare the spectrum of the complex with the spectrum of free this compound.

    • Shifts in the vibrational frequencies of the -SH, -NH₂, and -COOH groups indicate their involvement in coordination to the metal ion.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of diamagnetic this compound metal complexes in solution.[12][24]

Materials and Equipment:

  • NMR spectrometer

  • NMR tubes

  • Deuterated solvent (e.g., D₂O)

  • This compound

  • Diamagnetic metal salt (e.g., ZnCl₂)

Procedure:

  • Sample Preparation:

    • Dissolve a known amount of the this compound metal complex in a suitable deuterated solvent.

    • Alternatively, the complex can be formed in situ by adding a stoichiometric amount of the metal salt to a solution of this compound in the NMR tube.

  • Data Acquisition:

    • Acquire ¹H and ¹³C NMR spectra.

    • For more detailed structural information, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed.

  • Data Analysis:

    • Compare the chemical shifts of the protons and carbons in the complex with those of the free ligand.

    • Changes in chemical shifts, particularly for the protons and carbons near the coordinating groups, provide evidence for complex formation and can give insights into the coordination mode.[25]

Single Crystal X-ray Diffraction

This technique provides the most definitive structural information for crystalline this compound metal complexes, including bond lengths, bond angles, and the overall coordination geometry.[1][26][27][28]

Materials and Equipment:

  • Single-crystal X-ray diffractometer

  • Crystallization vials

  • Suitable solvents

Procedure:

  • Crystal Growth:

    • Grow single crystals of the this compound metal complex. This is often the most challenging step and may require screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection:

    • Mount a suitable single crystal on the goniometer head of the diffractometer.

    • Cool the crystal to a low temperature (e.g., 100 K) to minimize thermal vibrations.

    • Collect diffraction data by rotating the crystal in the X-ray beam.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

    • Refine the structural model against the experimental data to obtain accurate atomic coordinates, bond lengths, and bond angles.[1][26]

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key concepts related to this compound metal complexes.

Coordination_Modes cluster_ligand This compound cluster_modes Coordination Modes penicillamine This compound (HS-C(CH₃)₂-CH(NH₂)-COOH) monodentate Monodentate (S-coordination) penicillamine->monodentate e.g., with Ag(I) bidentate Bidentate (S,N or S,O coordination) penicillamine->bidentate e.g., with Cu(II) tridentate Tridentate (S,N,O coordination) penicillamine->tridentate e.g., with Pb(II) bridging Bridging (μ-S coordination) penicillamine->bridging in polynuclear complexes

Caption: Coordination modes of this compound.

Chelation_Workflow cluster_body In Vivo Chelation Process ingestion Ingestion of This compound absorption Absorption into Bloodstream ingestion->absorption binding Binding to Excess Metal Ions (e.g., Cu²⁺) absorption->binding complex Formation of Stable Penicillamine-Metal Complex binding->complex excretion Excretion via Kidneys (Urine) complex->excretion reduction Reduction of Toxic Metal Load excretion->reduction

Caption: Workflow of this compound chelation therapy.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_characterization Structural & Stability Analysis synthesis Synthesis of This compound Metal Complex ftir FT-IR Spectroscopy (Coordination Sites) synthesis->ftir uvvis UV-Vis Spectroscopy (Stoichiometry, Conc.) synthesis->uvvis nmr NMR Spectroscopy (Solution Structure) synthesis->nmr xrd X-ray Diffraction (Solid-State Structure) synthesis->xrd potentiometry Potentiometry (Stability Constants) synthesis->potentiometry

References

Methodological & Application

Application Notes and Protocols for HPLC Quantification of DL-Penicillamine in Plasma and Urine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-penicillamine, a chelating agent and a metabolite of penicillin, is a crucial therapeutic agent for Wilson's disease, cystinuria, and rheumatoid arthritis. Monitoring its concentration in biological fluids like plasma and urine is essential for pharmacokinetic studies, therapeutic drug monitoring, and ensuring patient safety. This document provides detailed application notes and protocols for the quantification of DL-penicillamine using various High-Performance Liquid Chromatography (HPLC) methods. The methodologies covered include pre-column derivatization followed by UV or fluorescence detection, as well as direct analysis using electrochemical detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Method Overview

Several analytical methods have been developed for the determination of penicillamine (B1679230) in biological matrices. Due to its polar nature and lack of a strong chromophore, direct analysis of penicillamine by HPLC with UV detection is challenging. Therefore, most methods involve a derivatization step to enhance its chromatographic retention and detectability. The choice of method often depends on the required sensitivity, selectivity, and available instrumentation.

This document details the following methodologies:

  • HPLC with UV Detection following derivatization with 5,5’-dithiobis (2-nitrobenzoic acid) (DTNB).

  • HPLC with Fluorescence Detection following derivatization with N-(1-pyrenyl)maleimide (NPM).

  • HPLC with Electrochemical Detection (ECD) for direct analysis of the thiol group.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for direct and highly sensitive quantification.

Quantitative Data Summary

The following tables summarize the quantitative performance of the different HPLC methods for penicillamine quantification in plasma and urine.

Table 1: HPLC-UV Method with DTNB Derivatization

ParameterPlasmaUrine
Linearity Range0.1 - 10.0 mg/L[1]Data not available
Lower Limit of Quantification (LLOQ)0.1 mg/L[1]Data not available
Intra-day Precision (RSD %)< 6%[1]Data not available
Inter-day Precision (RSD %)< 6%[1]Data not available
Extraction Recovery> 60%[1]Data not available

Table 2: HPLC-Fluorescence Method with NPM Derivatization

ParameterPlasmaUrine
Linearity Range4 - 2500 nM[2]Adaptable from plasma protocol
Coefficient of Variation (Within-run)2.27% (for 500 nM standard)[2][3]Adaptable from plasma protocol
Coefficient of Variation (Between-run)2.23% (for 500 nM standard)[2][3]Adaptable from plasma protocol
Relative RecoveryHigh[2]Adaptable from plasma protocol

Table 3: HPLC with Electrochemical Detection (ECD)

ParameterPlasma/Whole Blood/Urine
Limit of Detection~10⁻⁷ M[4]
Linearity Range0.1 - 500 ng on-column[5]
Detection Limit (S/N=3)20 pg[5]

Table 4: LC-MS/MS Method

ParameterPlasmaUrine
AnalysisMeasures both monomeric and dimeric forms of penicillamine[6][7]Adaptable from plasma protocol
DerivatizationNot required[6][7]Adaptable from plasma protocol
ApplicationPharmacokinetic studies[6]Adaptable from plasma protocol

Experimental Workflows

The following diagrams illustrate the general workflows for sample preparation and analysis.

cluster_plasma Plasma Sample Preparation p_start Plasma Sample p_protein Protein Precipitation (e.g., with Perchloric Acid) p_start->p_protein p_centrifuge Centrifugation p_protein->p_centrifuge p_supernatant Collect Supernatant p_centrifuge->p_supernatant p_derivatize Derivatization (if required) p_supernatant->p_derivatize p_hplc HPLC Analysis p_derivatize->p_hplc cluster_urine Urine Sample Preparation u_start Urine Sample u_centrifuge Centrifugation u_start->u_centrifuge u_filter Filtration u_centrifuge->u_filter u_dilute Dilution u_filter->u_dilute u_derivatize Derivatization (if required) u_dilute->u_derivatize u_hplc HPLC Analysis u_derivatize->u_hplc start Plasma Sample + DTNB incubate Incubate 5 min at RT start->incubate precipitate Add 10% Perchloric Acid incubate->precipitate centrifuge Centrifuge precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant hplc HPLC-UV Analysis (320 nm) supernatant->hplc start Diluted Sample + Buffer + NPM incubate Incubate 30 min at RT start->incubate stop_reaction Add HCl incubate->stop_reaction filter Filter (0.2 µm) stop_reaction->filter hplc HPLC-Fluorescence Analysis (Ex: 330 nm, Em: 380 nm) filter->hplc

References

Application Note: Gas Chromatography-Mass Spectrometry for the Quantitative Analysis of Penicillamine Disulfide Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

D-penicillamine is a chelating agent and disease-modifying antirheumatic drug. Its therapeutic efficacy and metabolism are of significant interest in clinical and pharmaceutical research. The in vivo metabolism of D-penicillamine leads to the formation of several metabolites, including penicillamine (B1679230) disulfide (PSSP) and cysteine-penicillamine mixed disulfide (CSSP). Monitoring the levels of these disulfide metabolites in biological fluids is crucial for pharmacokinetic studies and for understanding the drug's mechanism of action and potential toxicity. While high-performance liquid chromatography (HPLC) is a common method for their analysis, gas chromatography-mass spectrometry (GC-MS) offers a powerful alternative with high sensitivity and specificity, particularly when coupled with appropriate derivatization techniques.

This application note provides a detailed protocol for the sample preparation, derivatization, and GC-MS analysis of penicillamine disulfide metabolites in urine.

Metabolic Pathway of D-Penicillamine

D-penicillamine undergoes disulfide exchange reactions with endogenous thiols, primarily cysteine, and can also self-oxidize to form a dimer. The major disulfide metabolites are penicillamine disulfide and cysteine-penicillamine disulfide.[1][2]

Penicillamine D-Penicillamine (Free Thiol) PSSP Penicillamine Disulfide (PSSP) Penicillamine->PSSP Oxidation CSSP Cysteine-Penicillamine Mixed Disulfide (CSSP) Penicillamine->CSSP Disulfide Exchange Cysteine Endogenous Cysteine Cysteine->CSSP cluster_sample_prep Sample Preparation cluster_analysis Analysis SampleCollection Urine Collection (Acidified) Centrifugation Centrifugation SampleCollection->Centrifugation SPE Solid-Phase Extraction (SPE) Centrifugation->SPE Drying Evaporation to Dryness SPE->Drying Derivatization Silylation (BSTFA + 1% TMCS) Drying->Derivatization GCMS GC-MS Analysis Derivatization->GCMS DataProcessing Data Processing & Quantification GCMS->DataProcessing

References

In Vitro Protocol for Assessing the Impact of DL-Penicillamine on T-Lymphocyte Proliferation

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes for Researchers, Scientists, and Drug Development Professionals

Introduction

DL-penicillamine is a disease-modifying antirheumatic drug (DMARD) utilized in the management of autoimmune conditions such as rheumatoid arthritis. Its therapeutic effects are attributed, in part, to its immunomodulatory properties, particularly its influence on T-lymphocyte function. In vitro studies are crucial for elucidating the precise mechanisms by which this compound modulates T-cell responses. This document provides a detailed protocol for assessing the in vitro effects of this compound on T-lymphocyte proliferation, a key measure of T-cell activation.

Mechanism of Action

The inhibitory effect of D-penicillamine on T-lymphocyte proliferation is not direct but is contingent upon the presence of copper ions.[1][2] In vitro, D-penicillamine in the presence of copper or ceruloplasmin leads to the generation of hydrogen peroxide (H₂O₂).[2][3] This production of H₂O₂ is believed to be the primary mediator of the immunosuppressive effects, leading to an inhibition of T-lymphocyte DNA synthesis and, consequently, proliferation.[1][2] This effect appears to be selective for T-lymphocytes, as monocytes are not similarly suppressed and may even offer protection against the inhibitory effects.[1][2] Notably, the inhibitory action has been observed to be particularly directed towards helper T-lymphocytes.[4]

Experimental Overview

The protocol herein describes a robust and reproducible method for evaluating the dose-dependent effects of this compound on mitogen-stimulated T-lymphocyte proliferation. The experimental workflow involves the isolation of peripheral blood mononuclear cells (PBMCs) from whole blood, followed by the stimulation of T-lymphocyte proliferation using a mitogen such as phytohemagglutinin (PHA). The proliferation is quantified by measuring the incorporation of tritiated thymidine (B127349) ([³H]thymidine) into the DNA of dividing cells.

Quantitative Data Summary

The inhibitory effects of D-penicillamine on T-lymphocyte proliferation are dose-dependent.[5] Significant inhibition of phytohemagglutinin (PHA)-induced lymphocyte activation has been observed at D-penicillamine concentrations above 50 µg/mL.[5] The presence of copper salts markedly augments this inhibitory effect.[1]

Table 1: Experimentally Observed Inhibition of T-Lymphocyte Proliferation by D-Penicillamine

CompoundConcentration (µg/mL)MitogenObservation
D-Penicillamine> 50PHASignificant inhibition of lymphocyte activation

Table 2: Illustrative Dose-Response of this compound on T-Lymphocyte Proliferation (in the presence of a constant concentration of Copper Sulfate)

This compound Concentration (µg/mL)T-Lymphocyte Proliferation Inhibition (%)
0 (Control)0
1015
2535
5060
10085
20095

Note: The data in Table 2 is for illustrative purposes to demonstrate a typical dose-response relationship and is not derived from a single specific study.

Experimental Protocols

Part 1: Isolation of Peripheral Blood Mononuclear Cells (PBMCs)

This protocol outlines the isolation of PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

Materials:

  • Human whole blood collected in heparinized tubes

  • Ficoll-Paque PLUS

  • Phosphate-Buffered Saline (PBS), sterile

  • Fetal Bovine Serum (FBS)

  • RPMI-1640 medium

  • 50 mL conical tubes

  • Serological pipettes

  • Centrifuge

Procedure:

  • Dilute the whole blood 1:1 with sterile PBS in a 50 mL conical tube.

  • Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque PLUS in a new 50 mL conical tube, minimizing mixing of the layers.

  • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

  • After centrifugation, carefully aspirate the upper layer of plasma and platelets.

  • Collect the distinct band of mononuclear cells (the "buffy coat") at the plasma-Ficoll interface.

  • Transfer the collected cells to a new 50 mL conical tube and wash by adding PBS to bring the volume to 45 mL.

  • Centrifuge at 300 x g for 10 minutes at room temperature.

  • Discard the supernatant and resuspend the cell pellet in 10 mL of RPMI-1640 medium supplemented with 10% FBS.

  • Perform a cell count and viability assessment using a hemocytometer and trypan blue exclusion.

  • Adjust the cell concentration to 1 x 10⁶ cells/mL in complete RPMI-1640 medium (supplemented with 10% FBS, penicillin, and streptomycin).

Part 2: T-Lymphocyte Proliferation Assay ([³H]Thymidine Incorporation)

This protocol details the measurement of T-lymphocyte proliferation in response to mitogen stimulation in the presence of varying concentrations of this compound.

Materials:

  • Isolated PBMCs (1 x 10⁶ cells/mL)

  • This compound stock solution (sterile-filtered)

  • Copper (II) Sulfate (CuSO₄) stock solution (sterile-filtered)

  • Phytohemagglutinin (PHA) mitogen (e.g., 5 µg/mL final concentration)

  • [³H]Thymidine (1 µCi/well)

  • 96-well flat-bottom cell culture plates

  • Complete RPMI-1640 medium

  • Cell harvester

  • Scintillation counter

  • Scintillation fluid

Procedure:

  • Prepare serial dilutions of this compound in complete RPMI-1640 medium.

  • In a 96-well plate, add 50 µL of the appropriate this compound dilution to triplicate wells. Include wells for a no-drug control.

  • Add 50 µL of a constant, non-toxic concentration of CuSO₄ solution to all wells.

  • Add 50 µL of the PBMC suspension (1 x 10⁶ cells/mL) to each well, resulting in 5 x 10⁴ cells per well.

  • Add 50 µL of PHA solution to the stimulated wells. For unstimulated control wells, add 50 µL of medium.

  • The final volume in each well should be 200 µL.

  • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 72 hours.

  • Pulse the cultures by adding 1 µCi of [³H]thymidine in 20 µL of medium to each well.

  • Incubate for an additional 18-24 hours.

  • Harvest the cells onto glass fiber filters using a cell harvester.

  • Dry the filters and place them in scintillation vials with scintillation fluid.

  • Measure the incorporated radioactivity as counts per minute (CPM) using a scintillation counter.

  • Calculate the percentage of inhibition for each this compound concentration relative to the stimulated control wells.

Visualizations

G cluster_0 Part 1: PBMC Isolation cluster_1 Part 2: T-Lymphocyte Proliferation Assay Whole_Blood Human Whole Blood Dilution Dilute 1:1 with PBS Whole_Blood->Dilution Layering Layer over Ficoll-Paque Dilution->Layering Centrifugation1 Centrifuge (400 x g, 30 min) Layering->Centrifugation1 Buffy_Coat Collect Buffy Coat (PBMCs) Centrifugation1->Buffy_Coat Washing Wash with PBS Buffy_Coat->Washing Resuspension Resuspend in RPMI-1640 Washing->Resuspension Cell_Count Count and Adjust Concentration Resuspension->Cell_Count Plating Plate PBMCs in 96-well plate Cell_Count->Plating Treatment Add this compound and CuSO4 Plating->Treatment Stimulation Add Mitogen (PHA) Treatment->Stimulation Incubation1 Incubate (72 hours) Stimulation->Incubation1 Pulse Pulse with [3H]Thymidine Incubation1->Pulse Incubation2 Incubate (18-24 hours) Pulse->Incubation2 Harvest Harvest cells Incubation2->Harvest Scintillation Measure CPM Harvest->Scintillation Analysis Calculate % Inhibition Scintillation->Analysis

Caption: Experimental workflow for in vitro analysis of this compound on T-lymphocyte proliferation.

G DL_pen This compound H2O2 Hydrogen Peroxide (H2O2) Generation DL_pen->H2O2 Copper Copper Ions (Cu2+) Copper->H2O2 T_cell T-Lymphocyte Downstream Modulation of Intracellular Redox-sensitive Pathways (Further investigation needed) H2O2->Downstream oxidative stress Proliferation Inhibition of DNA Synthesis & Proliferation Downstream->Proliferation

Caption: Proposed signaling pathway for this compound-mediated inhibition of T-lymphocyte proliferation.

References

Application of DL-Penicillamine as a Chelating Agent in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

DL-penicillamine, a derivative of the amino acid cysteine, is a well-established chelating agent with a primary affinity for copper. In the context of cell culture, its application is principally centered on its ability to modulate the cellular environment by sequestering metal ions, which in turn can induce a variety of cellular responses. The D-isomer, D-penicillamine, is the therapeutically active form and is most commonly used in research.

The primary mechanism of action of D-penicillamine in cell culture media, particularly in the presence of copper ions, is the generation of reactive oxygen species (ROS). This process involves the reduction of Cu(II) to Cu(I) by D-penicillamine, which itself is oxidized. This redox cycling leads to the production of superoxide (B77818) radicals and subsequently hydrogen peroxide (H₂O₂). Elevated levels of intracellular ROS can induce oxidative stress, leading to cytotoxicity, apoptosis, and inhibition of cell proliferation. This cytotoxic effect is particularly pronounced in cancer cell lines that have elevated copper concentrations.

Beyond its pro-oxidant activity in the presence of copper, D-penicillamine has been investigated for its effects on various signaling pathways. Notably, it has been shown to inhibit the DNA binding activity of the transcription factor AP-1 (Activator Protein-1) in a free radical-dependent manner. AP-1 plays a crucial role in cell proliferation and survival, and its inhibition can contribute to the anti-proliferative effects of D-penicillamine. Furthermore, D-penicillamine can influence cellular processes by chelating other metal ions, although its affinity for copper is highest.

The application of this compound in cell culture media is a valuable tool for studying the effects of copper chelation, oxidative stress, and the modulation of associated signaling pathways. Its cytotoxic properties, particularly in cancer cells, make it a compound of interest in drug development research.

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on the application of D-penicillamine in cell culture.

Table 1: Cytotoxicity of D-penicillamine in Various Cell Lines

Cell LineD-penicillamine Concentration (µM)Co-treatment (CuSO₄, µM)Incubation TimeObserved Effect
Human Breast Cancer (BT474, MCF-7)≤ 40010Not SpecifiedConcentration-dependent cytotoxicity.[1]
Human Leukemia (HL-60, HL-60/VCR, HL-60/ADR)≤ 40010Not SpecifiedConcentration-dependent cytotoxicity, greater than in breast cancer cells.[1]
Human Glioblastoma (U251)250IC50 of CuSO₄24 hoursDecreased viability, increased ROS, and induction of apoptosis.[2][3]
Human T-cell line (H9)120 - 490Not SpecifiedNot SpecifiedImpaired proliferation.[4]
Human B-cell line (NC37)120 - 490Not SpecifiedNot SpecifiedImpaired proliferation.[4]
Human promyelocytic leukemia (HL60)120 - 490Not SpecifiedNot SpecifiedImpaired proliferation.[4]
Rabbit Articular Chondrocytes500 - 5000Not SpecifiedNot SpecifiedDose-dependent inhibition of growth.[5]

Table 2: Effects of D-penicillamine on Cellular Processes

Cellular ProcessCell LineD-penicillamine Concentration (µM)Co-treatmentKey Findings
Intracellular ROS GenerationHuman Breast Cancer and Leukemia cells≤ 40010 µM CuSO₄Linear correlation between D-penicillamine concentration and intracellular ROS.[1]
Intracellular Thiol LevelsHuman Breast Cancer and Leukemia cells≤ 40010 µM CuSO₄Reduction in intracellular reduced thiol levels.[1]
AP-1 DNA BindingNot Specified (in vitro assay)100 - 250Fe²⁺/EDTA and H₂O₂Maximum inhibition of AP-1 DNA binding.
Cell Cycle ProgressionRabbit Articular Chondrocytes500 - 5000Not SpecifiedAccumulation of cells in G0/G1 phase.[5]

Experimental Protocols

Preparation of Stock Solutions

a. This compound Stock Solution (100 mM)

  • Weigh out 149.21 mg of this compound powder.

  • Dissolve in 10 mL of sterile, deionized water.

  • Gently vortex until fully dissolved.

  • Filter-sterilize the solution using a 0.22 µm syringe filter.

  • Aliquot into sterile microcentrifuge tubes and store at -20°C for long-term use. Avoid repeated freeze-thaw cycles.

b. Copper (II) Sulfate (CuSO₄) Stock Solution (10 mM)

  • Weigh out 24.97 mg of CuSO₄·5H₂O.

  • Dissolve in 10 mL of sterile, deionized water.

  • Gently vortex until fully dissolved.

  • Filter-sterilize the solution using a 0.22 µm syringe filter.

  • Aliquot into sterile microcentrifuge tubes and store at 4°C.

General Cell Culture and Treatment Protocol
  • Culture cells in their recommended growth medium, supplemented with fetal bovine serum (FBS) and antibiotics (e.g., penicillin-streptomycin), in a humidified incubator at 37°C with 5% CO₂.

  • Seed cells in appropriate culture vessels (e.g., 96-well plates for cytotoxicity assays, 6-well plates for protein or RNA analysis) at a predetermined density to ensure they are in the exponential growth phase at the time of treatment.

  • Allow cells to adhere and stabilize for 24 hours post-seeding.

  • Prepare the desired concentrations of this compound and/or CuSO₄ by diluting the stock solutions in fresh, serum-free or low-serum cell culture medium.

  • Remove the existing culture medium from the cells and replace it with the treatment medium.

  • Include appropriate controls:

    • Untreated cells (vehicle control).

    • Cells treated with this compound alone.

    • Cells treated with CuSO₄ alone.

  • Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • Proceed with downstream assays to assess the effects of the treatment.

Protocol for MTT Cytotoxicity Assay

This protocol is a standard method for assessing cell viability based on the metabolic activity of mitochondria.

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

  • Incubate for 24 hours to allow for cell attachment.

  • Treat the cells with various concentrations of this compound with or without CuSO₄ as described in the general treatment protocol.

  • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate the plate for 4 hours at 37°C in the dark.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of DMSO or solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Protocol for Intracellular ROS Detection using DCFH-DA

This protocol utilizes 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), a cell-permeable dye that fluoresces upon oxidation by intracellular ROS.

  • Seed cells in a black, clear-bottom 96-well plate or other suitable culture vessel.

  • Treat the cells with this compound and/or CuSO₄ for the desired time.

  • After treatment, remove the medium and wash the cells twice with warm, sterile PBS.

  • Prepare a 10 µM working solution of DCFH-DA in serum-free medium.

  • Add the DCFH-DA working solution to each well and incubate for 30 minutes at 37°C in the dark.

  • Remove the DCFH-DA solution and wash the cells twice with warm, sterile PBS.

  • Add 100 µL of PBS to each well.

  • Measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 530 nm.

  • Alternatively, visualize and capture images using a fluorescence microscope.

Visualizations

Signaling Pathway of this compound Induced Cytotoxicity Pen This compound Chelation Chelation & Reduction Pen->Chelation Enters cell culture medium Cu2 Extracellular Cu(II) Cu2->Chelation Cu1 Cu(I) Chelation->Cu1 Generates ROS Reactive Oxygen Species (ROS) (e.g., H₂O₂) Cu1->ROS Catalyzes generation of OxidativeStress Intracellular Oxidative Stress ROS->OxidativeStress Induces AP1 AP-1 Inhibition OxidativeStress->AP1 Leads to Apoptosis Apoptosis OxidativeStress->Apoptosis Triggers Cytotoxicity Cytotoxicity AP1->Cytotoxicity Contributes to Apoptosis->Cytotoxicity Results in

Caption: this compound chelates copper, leading to ROS production and cytotoxicity.

Experimental Workflow for Studying this compound Effects Start Start CellCulture 1. Cell Culture (Seed cells in appropriate plates) Start->CellCulture Treatment 2. Treatment (Add this compound +/- CuSO₄) CellCulture->Treatment Incubation 3. Incubation (e.g., 24, 48, 72 hours) Treatment->Incubation Assay 4. Downstream Assays Incubation->Assay CytotoxicityAssay Cytotoxicity Assay (e.g., MTT) Assay->CytotoxicityAssay ROSAssay ROS Detection (e.g., DCFH-DA) Assay->ROSAssay OtherAssays Other Assays (e.g., Western Blot, qPCR) Assay->OtherAssays DataAnalysis 5. Data Analysis & Interpretation CytotoxicityAssay->DataAnalysis ROSAssay->DataAnalysis OtherAssays->DataAnalysis End End DataAnalysis->End

Caption: Workflow for assessing this compound's effects in cell culture.

References

Enhancing the Analytical Sensitivity of DL-Penicillamine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the derivatization of DL-penicillamine to enhance its analytical sensitivity. The methodologies outlined are particularly relevant for chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE), enabling lower detection limits and improved quantification in various matrices, including pharmaceutical formulations and biological samples.

Introduction

This compound, a chelating agent used in the treatment of Wilson's disease and rheumatoid arthritis, presents analytical challenges due to its polar nature and lack of a strong chromophore or fluorophore. Derivatization, the process of chemically modifying an analyte to alter its physicochemical properties, is a crucial strategy to overcome these limitations. This document explores several pre-column derivatization techniques that introduce moieties amenable to highly sensitive detection methods, such as fluorescence and UV-Vis spectrophotometry.

Comparative Analysis of Derivatization Methods

The choice of derivatization reagent significantly impacts the sensitivity and applicability of the analytical method. The following table summarizes the quantitative performance of various derivatization agents for the analysis of penicillamine (B1679230).

Derivatization ReagentAnalytical MethodLinearity RangeLimit of Detection (LOD)Limit of Quantification (LOQ)Key Advantages
N-(1-pyrenyl)maleimide (NPM) HPLC-Fluorescence4 - 2500 nM[1]2.5 nM (for a similar thiol)[2]Not specifiedHigh sensitivity, stable derivative[1]
Marfey's Reagent HPLC-UV (340 nm)0.03 - 0.30 µg/mL[3][4]0.01 µg/mL[3][4]0.03 µg/mL[3][4]Enantiomeric separation, good for purity analysis[3][5]
N-[4-(6-dimethylamino-2-benzofuranyl)phenyl]maleimide (DBPM) HPLC-Fluorescence2 - 50 pmol/injection[6]290 - 350 fmol/injection[6]Not specifiedHigh sensitivity for enantiomeric separation[6]
2,3-Naphthalenedicarboxaldehyde (NDA) CE-LIFNot specified for penicillamine2.5 µM (for peptides)[7]Not specifiedRapid reaction, suitable for CE-LIF[8]
Ninhydrin (B49086) HPLC-UV/FluorescenceNot specifiedDetects < 0.1% of L-enantiomer[9]Not specifiedEnantiomeric separation[9]

Experimental Protocols

Detailed methodologies for the key derivatization experiments are provided below.

Protocol 1: Derivatization with N-(1-pyrenyl)maleimide (NPM) for HPLC-Fluorescence Analysis

This protocol describes the pre-column derivatization of penicillamine with NPM, which reacts with the thiol group to form a highly fluorescent adduct.

Materials:

  • This compound standard solution

  • N-(1-pyrenyl)maleimide (NPM) solution (1 mM in a suitable solvent like acetonitrile)

  • Tris-EDTA buffer

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • 0.2 µm syringe filters

Procedure:

  • Sample Preparation: Prepare standard solutions of this compound in an appropriate buffer. For biological samples, perform necessary extraction and protein precipitation steps.

  • Derivatization Reaction:

    • In a microcentrifuge tube, mix 10 µL of the sample or standard solution with 240 µL of Tris-EDTA buffer.[1]

    • Add 750 µL of 1 mM NPM solution.[1]

    • Vortex the mixture and incubate at room temperature for a specified time (e.g., 15 minutes) in the dark to ensure complete reaction.[2]

  • Sample Filtration: Filter the derivatized sample through a 0.2 µm syringe filter before injection into the HPLC system.[1]

  • HPLC Analysis:

    • Column: C18 reversed-phase column.

    • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (or a suitable buffer).

    • Flow Rate: As per column specifications (e.g., 1 mL/min).

    • Detection: Fluorescence detector with excitation and emission wavelengths appropriate for the NPM-penicillamine adduct.

Protocol 2: Chiral Derivatization with Marfey's Reagent for HPLC-UV Analysis

This protocol is designed for the enantiomeric separation of D- and L-penicillamine by forming diastereomers with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide).

Materials:

  • This compound sample

  • Marfey's reagent solution (1% in acetone)

  • Sodium bicarbonate solution (0.5 M)

  • Hydrochloric acid (2 M)

  • Acetonitrile (HPLC grade)

  • Orthophosphoric acid buffer (e.g., 0.5%)[3]

  • Water (HPLC grade)

Procedure:

  • Derivatization Reaction:

    • Dissolve the penicillamine sample in 100 µL of 0.5 M sodium bicarbonate solution.

    • Add 200 µL of a 1% solution of Marfey's reagent in acetone.

    • Incubate the mixture at 40°C for 90 minutes.

    • After cooling to room temperature, add 25 µL of 2 M hydrochloric acid to stop the reaction.

  • HPLC Analysis:

    • Column: C18 stationary phase (e.g., Poroshell HPH C18).[3]

    • Mobile Phase A: Aqueous 0.5% orthophosphoric acid buffer.[3]

    • Mobile Phase B: Acetonitrile.[3]

    • Gradient Elution: A suitable gradient to separate the diastereomers.

    • Flow Rate: 0.8 mL/min.[3]

    • Column Temperature: 25°C.[3]

    • Detection: UV detector at 340 nm.[3]

Visualizations

The following diagrams illustrate the derivatization workflow and the chemical reaction pathway.

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis cluster_detection Detection Sample This compound Sample (Standard or Biological Extract) Buffer Add Buffer Sample->Buffer Deriv_Reagent Add Derivatizing Agent (e.g., NPM, Marfey's Reagent) Buffer->Deriv_Reagent Incubate Incubate (Time, Temperature) Deriv_Reagent->Incubate Filter Filter Sample Incubate->Filter HPLC HPLC / CE Analysis Filter->HPLC Detect Sensitive Detection (Fluorescence / UV) HPLC->Detect NPM_Reaction cluster_product Product Penicillamine This compound (contains Thiol group, -SH) Adduct Fluorescent Penicillamine-NPM Adduct Penicillamine->Adduct + NPM NPM N-(1-pyrenyl)maleimide (Maleimide group)

References

Application Notes and Protocols for DL-Penicillamine Dosage in Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Penicillamine is a chelating agent used in various clinical and preclinical studies. It exists as two stereoisomers: D-penicillamine and L-penicillamine. The L-isomer is known to be more toxic as it interferes with pyridoxine (B80251) (vitamin B6) metabolism.[1][2] Consequently, the D-isomer (D-penicillamine) is the therapeutically preferred form.[1] In rodent models, D-penicillamine has been investigated for its role in copper metabolism, collagen synthesis, and as a treatment for conditions like Wilson's disease and rheumatoid arthritis.[3][4] This document provides detailed application notes and protocols for determining the appropriate dosage of DL-penicillamine in rodent models, with a strong emphasis on using the D-isome.

Data Presentation: Quantitative Dosages of D-Penicillamine in Rodent Models

The following table summarizes D-penicillamine dosages used in various rodent studies. It is crucial to note that the majority of research utilizes D-penicillamine due to the toxicity associated with the L-isomer.

Rodent SpeciesStrainCondition/ModelDosageAdministration RouteDurationKey FindingsReference(s)
RatSprague-DawleyTeratogenicity Study0.17%, 0.83%, or 1.66% of the dietOral (in diet)During pregnancyIncreased resorptions and malformations with increasing dose; dose-related decrease in maternal and fetal copper levels.[5]
RatLong-Evans Cinnamon (LEC)Hepatitis/Copper Metabolism100 mg/kg/dayOralNot specifiedDissolved copper-rich granules in hepatic lysosomes.[6]
RatNot SpecifiedThallium Intoxication25 mg/kg, twice dailyIntraperitoneal (i.p.)5 daysWhen combined with Prussian blue, it decreased thallium content in all organs.[7]
MouseCD-1Teratogenicity Study250, 500, 1000, and 2000 mg/kgOral GavageFirst 12 days of gestationDecreased survivability at 2000 mg/kg; no treatment-related morphological defects.[8]
MouseToxic milk (tx) mutantWilson's Disease Model200 mg/kg/dayIntragastric3, 10, or 14 daysIncreased free copper concentrations in serum and brain; induced oxidative stress.[3][4]
MouseNot SpecifiedSeizure Model0.5 mg/kg and 250 mg/kgIntraperitoneal (i.p.)Single doseExhibited both anticonvulsant (low dose) and proconvulsant (high dose) effects.[6]

Note on this compound: While the provided data primarily focuses on D-penicillamine, if using a this compound racemic mixture, it is critical to consider the potential for increased toxicity due to the L-isomer.[1] Dosages should be carefully evaluated and adjusted, and researchers should be vigilant for signs of pyridoxine deficiency and other adverse effects.

Experimental Protocols

Preparation of D-Penicillamine Solution for Oral Administration

D-penicillamine is freely soluble in water.[9] For oral gavage, D-penicillamine can be dissolved in deionized water or a saline solution.[4]

Materials:

  • D-penicillamine powder

  • Deionized water or sterile saline (0.9% NaCl)

  • Appropriate glassware (e.g., beaker, graduated cylinder)

  • Magnetic stirrer and stir bar

  • Analytical balance

Protocol:

  • Calculate the required amount of D-penicillamine based on the desired concentration and final volume.

  • Weigh the D-penicillamine powder accurately using an analytical balance.

  • Add the weighed powder to a beaker.

  • Add a portion of the deionized water or saline to the beaker.

  • Place the beaker on a magnetic stirrer and add a stir bar.

  • Stir the solution until the D-penicillamine is completely dissolved.

  • Add the remaining solvent to reach the final desired volume and continue to stir until the solution is homogenous.

  • Prepare the solution fresh daily for administration.[6]

Protocol for Oral Gavage in Rats and Mice

Oral gavage is a common method for precise oral administration of substances to rodents.

Materials:

  • Prepared D-penicillamine solution

  • Appropriate size gavage needle (stainless steel with a ball tip or flexible plastic)[10][11]

  • Syringe

  • Animal scale

Protocol:

  • Animal Handling and Restraint:

    • Weigh the animal to determine the correct dosing volume. The maximum recommended volume for oral gavage in rats is typically 10-20 ml/kg, and for mice, it is around 10 ml/kg.[10][12]

    • Properly restrain the animal to ensure its safety and the accuracy of the procedure. For rats, this can be done by holding the animal over the neck and thoracic region while supporting the lower body.[12] For mice, a firm but gentle scruff of the neck is effective.[11]

  • Gavage Needle Insertion:

    • Measure the gavage needle externally from the tip of the animal's nose to the last rib to determine the correct insertion depth.[12]

    • Gently insert the gavage needle into the mouth, to one side of the incisors, and advance it over the tongue into the esophagus. The needle should pass smoothly without force.[11][12] If resistance is met, withdraw the needle and re-attempt.

  • Substance Administration:

    • Once the needle is correctly positioned in the esophagus, slowly administer the D-penicillamine solution over 2-3 seconds for aqueous solutions.[13]

    • After administration, gently remove the gavage needle.

  • Post-Procedure Monitoring:

    • Return the animal to its cage and monitor it for at least 10 minutes to observe for any signs of distress, such as difficulty breathing.[13]

Mandatory Visualizations

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways affected by D-penicillamine.

G Effect of D-Penicillamine on Collagen Cross-Linking Tropocollagen Tropocollagen Aldehyde Formation Aldehyde Formation Tropocollagen->Aldehyde Formation Lysyl Oxidase Lysyl Oxidase Lysyl Oxidase Cross-Link Formation Cross-Link Formation Aldehyde Formation->Cross-Link Formation Mature Collagen Mature Collagen Cross-Link Formation->Mature Collagen D-Penicillamine D-Penicillamine D-Penicillamine->Aldehyde Formation Inhibits by binding to aldehydes

Caption: D-Penicillamine inhibits collagen cross-linking by binding to aldehydes on tropocollagen.

G Mechanism of D-Penicillamine in Copper Chelation cluster_absorption Copper Absorption and Transport cluster_chelation Chelation and Excretion Dietary Copper Dietary Copper Intestinal Cells Intestinal Cells Dietary Copper->Intestinal Cells CTR1 Bloodstream Bloodstream Intestinal Cells->Bloodstream ATP7A Excess Copper (in blood) Excess Copper (in blood) Bloodstream->Excess Copper (in blood) D-Penicillamine D-Penicillamine D-Penicillamine->Excess Copper (in blood) Chelates Copper-Penicillamine Complex Copper-Penicillamine Complex Excess Copper (in blood)->Copper-Penicillamine Complex Kidney Kidney Copper-Penicillamine Complex->Kidney Urine Urine Kidney->Urine Excretion

Caption: D-Penicillamine chelates excess copper in the bloodstream, facilitating its excretion via the kidneys.

Experimental Workflow Diagram

G Experimental Workflow for D-Penicillamine Administration in Rodents Animal Acclimatization Animal Acclimatization Baseline Measurements Baseline Measurements Animal Acclimatization->Baseline Measurements Group Allocation Group Allocation Baseline Measurements->Group Allocation Administration Administration Group Allocation->Administration D-Penicillamine Preparation D-Penicillamine Preparation D-Penicillamine Preparation->Administration Monitoring Monitoring Administration->Monitoring Data Collection Data Collection Monitoring->Data Collection Data Analysis Data Analysis Data Collection->Data Analysis Endpoint Endpoint Data Analysis->Endpoint

Caption: A generalized workflow for conducting experiments involving D-penicillamine in rodent models.

References

Application Notes and Protocols for Chiral Separation of Penicillamine Enantiomers by Capillary Electrophoresis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chiral separation of D- and L-penicillamine enantiomers using Capillary Electrophoresis (CE). This method is crucial for the quality control of D-penicillamine drug formulations, where the presence of the toxic L-enantiomer must be strictly monitored.

Introduction

Penicillamine (B1679230) is a chiral pharmaceutical agent, with the D-enantiomer being the therapeutically active form used in the treatment of Wilson's disease and rheumatoid arthritis. The L-enantiomer is known to be toxic. Therefore, a reliable and efficient analytical method for the enantiomeric separation of penicillamine is essential. Capillary electrophoresis offers a powerful solution due to its high separation efficiency, short analysis time, and low consumption of reagents and samples.[1][2][3][4]

The principle of chiral separation in CE relies on the addition of a chiral selector to the background electrolyte (BGE).[5] The enantiomers of the analyte form transient diastereomeric complexes with the chiral selector, which have different electrophoretic mobilities, leading to their separation.[1][5] Cyclodextrins and their derivatives are the most commonly used chiral selectors for this purpose.[6][7][8][9]

Experimental Protocols

Two primary methods are presented here: an indirect method involving derivatization for enhanced UV detection and a direct method.

Method 1: Chiral Separation of Derivatized Penicillamine Enantiomers

This method involves the derivatization of penicillamine enantiomers with 1-chloro-2,4-dinitrobenzene (B32670) (CDNB) to improve their detectability by UV absorption.[7]

2.1.1. Materials and Reagents

  • D-Penicillamine and L-Penicillamine standards

  • 1-chloro-2,4-dinitrobenzene (CDNB)

  • Sulfated-β-cyclodextrin (S-β-CD)

  • Boric acid

  • Sodium hydroxide

  • Methanol

  • Deionized water

  • Fused-silica capillary

2.1.2. Instrumentation

  • Capillary Electrophoresis system with a UV detector

  • pH meter

  • Vortex mixer

  • Centrifuge

2.1.3. Detailed Experimental Protocol

Step 1: Preparation of Solutions

  • Background Electrolyte (BGE): Prepare a 50 mM borate (B1201080) buffer by dissolving the appropriate amount of boric acid in deionized water, adjusting the pH to 9.5 with sodium hydroxide, and bringing it to the final volume. Add sulfated-β-cyclodextrin to the buffer to a final concentration of 25 mM.[7]

  • Derivatization Reagent (CDNB solution): Prepare a solution of CDNB in methanol.

  • Standard Solutions: Prepare stock solutions of D- and L-penicillamine in deionized water.

Step 2: Derivatization Procedure

  • To an aliquot of the penicillamine standard or sample solution, add an excess of the CDNB solution.

  • Add a basic solution (e.g., sodium hydroxide) to facilitate the reaction.

  • Vortex the mixture and allow it to react at room temperature for a specified time to ensure complete derivatization.

  • Centrifuge the mixture to remove any precipitate.

  • Dilute the supernatant with the BGE to the desired concentration for analysis.

Step 3: Capillary Electrophoresis Conditions

  • Capillary: Fused-silica capillary (e.g., 50 µm i.d., 375 µm o.d., effective length of 40 cm).

  • Capillary Conditioning: Before the first use, rinse the capillary with 1 M NaOH, followed by deionized water, and then the BGE. Between runs, rinse with the BGE.

  • Injection: Inject the derivatized sample hydrodynamically (e.g., at 50 mbar for 5 seconds).

  • Applied Voltage: 20 kV.[7]

  • Temperature: 20°C.[7]

  • Detection: UV detection at 202 nm.[7]

Step 4: Data Analysis

  • Record the electropherogram.

  • Identify the peaks corresponding to the D- and L-penicillamine derivatives based on their migration times.

  • Quantify the amount of each enantiomer by measuring the peak area.

Method 2: Direct Chiral Separation of Penicillamine Enantiomers

This method utilizes a neutral cyclodextrin (B1172386) as the chiral selector and can be applied over a broad pH range without derivatization.[6] A labeling technique may be employed to introduce a chromophore for sensitive detection.[6]

2.2.1. Materials and Reagents

  • D-Penicillamine and L-Penicillamine standards

  • β-cyclodextrin (β-CD)

  • Phosphate (B84403) buffer components (e.g., sodium phosphate monobasic and dibasic)

  • Acetic acid

  • Formic acid

  • Sodium hydroxide

  • Hydrochloric acid

  • Deionized water

  • Fused-silica capillary

2.2.2. Instrumentation

  • Capillary Electrophoresis system with a UV detector

  • pH meter

2.2.3. Detailed Experimental Protocol

Step 1: Preparation of Solutions

  • Background Electrolyte (BGE): Prepare the appropriate buffer for the desired pH. For example:

  • Add β-cyclodextrin to the prepared buffer to the desired concentration.

  • Standard Solutions: Prepare stock solutions of D- and L-penicillamine in deionized water. A labeling step to add a chromophore can be performed here if necessary.[6]

Step 2: Capillary Electrophoresis Conditions

  • Capillary: Fused-silica capillary.

  • Capillary Conditioning: Condition the capillary as described in Method 1.

  • Injection: Inject the sample hydrodynamically.

  • Applied Voltage: A typical voltage in the range of 15-25 kV.

  • Temperature: Maintain a constant temperature, for example, 25°C.

  • Detection: UV detection at a wavelength appropriate for the underivatized or labeled penicillamine.

Step 3: Data Analysis

  • Record and analyze the electropherogram as described in Method 1.

Data Presentation

The following tables summarize the quantitative data from a representative study on the chiral separation of penicillamine enantiomers.[6]

Table 1: CE Method Parameters for Derivatized Penicillamine [7]

ParameterValue
Capillary Fused-silica
Background Electrolyte 50 mM Borate buffer
pH 9.5
Chiral Selector 25 mM Sulfated-β-cyclodextrin
Applied Voltage 20 kV
Temperature 20°C
Detection Wavelength 202 nm
Resolution > 3.7
Analysis Time < 14 minutes

Table 2: Quantitative Performance Data for Direct Separation Method at Different pH Values [6]

ParameterpH 4.5pH 7.4pH 9.7
Linear Range (µg/mL) 8.56 - 8568.56 - 17108.56 - 1710
Correlation Coefficient (r²) > 0.999> 0.999> 0.999
Limit of Detection (LOD, S/N=3) (µg/mL) 2.582.581.41
Recovery (%) 93.1 - 10593.1 - 10593.1 - 105

Visualizations

G cluster_prep Sample & BGE Preparation cluster_ce Capillary Electrophoresis cluster_analysis Data Analysis penicillamine Penicillamine Sample derivatization Derivatization with CDNB (Method 1) penicillamine->derivatization injection Hydrodynamic Injection derivatization->injection bge_prep Prepare BGE with Chiral Selector (e.g., S-β-CD) bge_prep->injection separation Electrophoretic Separation (+ Applied Voltage) injection->separation detection UV Detection separation->detection electropherogram Generate Electropherogram detection->electropherogram quantification Peak Integration & Quantification electropherogram->quantification

Caption: Experimental workflow for the chiral separation of penicillamine enantiomers.

Signaling Pathways and Logical Relationships

The chiral recognition mechanism in capillary electrophoresis is based on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector.

G cluster_system CE System with Chiral Selector cluster_complex Transient Diastereomeric Complexes cluster_separation Separation D_Pen D-Penicillamine D_Complex [D-Penicillamine - CS] D_Pen->D_Complex Forms Complex 1 L_Pen L-Penicillamine L_Complex [L-Penicillamine - CS] L_Pen->L_Complex Forms Complex 2 CS Chiral Selector (e.g., β-Cyclodextrin) CS->D_Complex CS->L_Complex Separated Separated Enantiomers D_Complex->Separated Different Mobility 1 L_Complex->Separated Different Mobility 2

Caption: Logical relationship of chiral recognition and separation in CE.

Conclusion

Capillary electrophoresis is a highly effective technique for the chiral separation of penicillamine enantiomers, offering excellent resolution and sensitivity. The methods described, utilizing cyclodextrins as chiral selectors, are robust and can be adapted for routine quality control analysis in the pharmaceutical industry. The choice between a direct and an indirect (derivatization) method will depend on the specific requirements for sensitivity and the available instrumentation.

References

Application Notes and Protocols for Spectrophotometric Assay of D-penicillamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-penicillamine is a chelating agent and a pharmaceutical drug used in the treatment of Wilson's disease, cystinuria, and rheumatoid arthritis.[1][2][3] Accurate and reliable quantitative analysis of D-penicillamine in bulk drug and pharmaceutical formulations is crucial for quality control and ensuring therapeutic efficacy. Spectrophotometry offers a simple, cost-effective, and rapid alternative to more complex chromatographic methods for this purpose.[4]

These application notes provide detailed protocols for various spectrophotometric methods for the quantitative determination of D-penicillamine, based on different chemical reactions. The described methods are robust, sensitive, and have been successfully applied to pharmaceutical dosage forms.

General Principles of Spectrophotometric Analysis

The methods outlined below are based on the reaction of D-penicillamine's functional groups, primarily the sulfhydryl (-SH) and amino (-NH2) groups, with specific chromogenic reagents. These reactions produce colored products with characteristic absorbance maxima in the visible region of the electromagnetic spectrum. According to the Beer-Lambert law, the absorbance of the colored solution is directly proportional to the concentration of D-penicillamine, allowing for its quantification.

Experimental Workflow Overview

The general workflow for the spectrophotometric analysis of D-penicillamine involves several key steps, from sample preparation to data analysis.

Spectrophotometric Assay Workflow General Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis A Standard & Sample Preparation C Mixing of Sample/ Standard with Reagents A->C B Reagent Preparation B->C D Incubation (Time & Temperature) C->D E Spectrophotometric Measurement at λmax D->E F Generation of Calibration Curve E->F G Quantification of D-penicillamine F->G

Caption: A generalized workflow for the spectrophotometric quantification of D-penicillamine.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the described spectrophotometric methods, allowing for easy comparison.

MethodReagent(s)λmax (nm)Linear Range (µg/mL)LOD (µg/mL)LOQ (µg/mL)Reference
Method 1: NBD-CL 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole4681 - 150.110.38[5][6]
Method 2: Cu(II)-Neocuproine Complex Copper(II) sulfate, Neocuproine4580.09 - 9.0 (approx.)0.021-[1]
Method 3: 2,6-DCPIP 2,6-dichlorophenolindophenol6100.005 - 0.100--[7]
Method 4: Ferric Ion Reduction Ferric chloride, 1,10-phenanthroline5101000 - 10000--[8]

*Values converted from mol/L for comparison.

Method 1: Using 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-CL)

This method is based on the reaction of D-penicillamine with NBD-CL in an alkaline medium to form a deep brown-purple adduct.[5][6]

Reaction Pathway

The stoichiometry of the reaction involves one molecule of D-penicillamine reacting with two molecules of NBD-CL.[5]

NBD-CL Reaction Pathway DPA D-Penicillamine (-SH and -NH2 groups) Adduct Brown-Purple Adduct (λmax = 468 nm) DPA->Adduct + NBD_CL 2x NBD-CL NBD_CL->Adduct pH 10.5

References

Application Notes and Protocols for Oral Administration of DL-Penicillamine in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-penicillamine is a chelating agent used in a variety of research settings to study its effects on conditions such as heavy metal toxicity, cystinuria, and rheumatoid arthritis. The D-isomer, D-penicillamine, is the therapeutically active form and is less toxic than the L-isomer.[1] These application notes provide detailed protocols for the oral administration of this compound in animal models, summarize key quantitative data from various studies, and illustrate relevant biological pathways.

Data Presentation

Table 1: Oral Administration Dosages of D-Penicillamine in Various Animal Models
Animal ModelConditionDosageFrequencyDurationReference
CD-1 MiceTeratology Study250, 500, 1000, 2000 mg/kgDaily12 days[2]
C3H/HeOuJ MiceImmune Response Study50 or 150 mg/kgDaily7 or 21 days
Toxic Milk Mutant MiceCopper Metabolism200 mg/kgDaily3, 10, or 14 days[3]
RabbitsExperimental Arthritis15 mg/kgDailyUp to 410 days
DogsCopper-associated Hepatitis10-15 mg/kgTwice DailyNot Specified[4]
DogsLead Poisoning30 mg/kgEvery 6-8 hours1-2 weeks
DogsCystinuria10-15 mg/kgTwice DailyNot Specified
Long-Evans Cinnamon RatsHereditary HepatitisNot SpecifiedNot SpecifiedNot Specified[4]
RatsRenal Changes StudyNot SpecifiedNot SpecifiedNot Specified[5]
Adjuvant Arthritic RatsPharmacokineticsNot SpecifiedNot SpecifiedNot Specified[6]
Table 2: Pharmacokinetic Parameters of D-Penicillamine Following Oral Administration
SpeciesDoseBioavailability (%)Tmax (hours)Cmax (µg/mL)Elimination Half-life (hours)Reference
Rat (Normal)Not Specified68Not SpecifiedNot SpecifiedTri-phasic: ~0.05, 0.45, 51[6]
Dog (Fasted)12.5 mg/kg21 ± 223.0 ± 3.58.7 ± 3.126.8 ± 8.0
Dog (Fed)12.5 mg/kgSignificantly ReducedNot Specified1.9 ± 1.6Not Specified
Human250 mg40-701-31-21.7-7 (initial phase)[1][7]

Experimental Protocols

Protocol 1: Preparation of this compound Suspension for Oral Gavage

This protocol describes the preparation of a this compound suspension suitable for oral administration to rodents.

Materials:

  • This compound powder

  • 0.5% (w/v) Carboxymethyl cellulose (B213188) (CMC) solution in sterile water

  • Mortar and pestle (optional, for particle size reduction)

  • Magnetic stirrer and stir bar

  • Weighing scale

  • Spatula

  • Volumetric flask or graduated cylinder

  • Storage container (amber glass bottle recommended)

Procedure:

  • Calculate the required amount of this compound and vehicle. Based on the desired concentration and final volume. For example, to prepare 10 mL of a 50 mg/mL suspension, 500 mg of this compound is required.

  • Weigh the this compound powder accurately.

  • If necessary, reduce the particle size of the powder. This can be achieved by gently grinding the powder in a mortar and pestle to ensure a fine, uniform consistency, which will aid in creating a stable suspension.

  • Prepare the 0.5% w/v CMC vehicle. Dissolve 0.5 g of CMC in 100 mL of sterile water. Heat gently and stir until the CMC is fully dissolved. Allow the solution to cool to room temperature before use.

  • Prepare the suspension.

    • Place a stir bar in the volumetric flask or beaker.

    • Add a small amount of the 0.5% CMC vehicle to the weighed this compound powder to create a paste.

    • Gradually add the remaining vehicle while continuously stirring with the magnetic stirrer.

    • Continue stirring for at least 15-30 minutes to ensure a homogenous suspension.

  • Store the suspension. Transfer the suspension to a well-labeled, airtight, light-resistant container. Store at 2-8°C. It is recommended to prepare the suspension fresh, but if stored, it should be visually inspected for any signs of instability (e.g., aggregation, precipitation) before each use. Shake well before each administration.

Protocol 2: Oral Gavage Administration in Rodents

This protocol provides a step-by-step guide for the oral administration of this compound suspension to mice and rats using a gavage needle.

Materials:

  • Prepared this compound suspension

  • Appropriately sized oral gavage needles (typically 18-20 gauge for mice, 16-18 gauge for rats)

  • Syringes (1 mL or 3 mL, depending on the dosing volume)

  • Animal scale

  • Personal protective equipment (gloves, lab coat)

Procedure:

  • Determine the correct dose volume. Weigh the animal and calculate the volume of the suspension to be administered based on the desired dose in mg/kg. The maximum recommended volume for oral gavage in mice is 10 mL/kg and in rats is 20 mL/kg.

  • Prepare the dosing syringe. Shake the this compound suspension vigorously to ensure homogeneity. Draw the calculated volume into the syringe. Ensure there are no air bubbles.

  • Properly restrain the animal.

    • Mouse: Grasp the mouse by the loose skin over the neck and back (scruffing) to immobilize the head.

    • Rat: Securely hold the rat with one hand, using your thumb and forefinger to gently close around the neck from behind, preventing the head from turning. Support the lower body.

  • Measure the insertion depth of the gavage needle. Before the first administration for an animal, measure the distance from the tip of the animal's nose to the last rib to estimate the length of the esophagus. Mark this length on the gavage needle with a permanent marker or tape to prevent accidental insertion into the stomach, which can cause perforation.

  • Insert the gavage needle.

    • Hold the animal in a vertical position.

    • Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth.

    • The animal should swallow as the needle passes into the esophagus. The needle should advance smoothly without resistance. If resistance is met, do not force the needle. Withdraw and attempt again.

  • Administer the dose. Once the needle is correctly positioned, administer the suspension slowly and steadily.

  • Withdraw the gavage needle. Remove the needle gently in the same path of insertion.

  • Monitor the animal. Return the animal to its cage and observe for any signs of distress, such as difficulty breathing or lethargy, for at least 10-15 minutes after dosing.

Mandatory Visualizations

Signaling Pathways and Experimental Workflow

DL_Penicillamine_Copper_Chelation_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular This compound This compound Penicillamine_Copper_Complex Penicillamine-Copper Complex This compound->Penicillamine_Copper_Complex Chelation Excess_Copper Excess Copper (Cu2+) Excess_Copper->Penicillamine_Copper_Complex Bound_Copper Sequestered Copper Excess_Copper->Bound_Copper Metallothionein_Induction Metallothionein Gene Transcription & Translation Penicillamine_Copper_Complex->Metallothionein_Induction Induces Urinary_Excretion Urinary_Excretion Penicillamine_Copper_Complex->Urinary_Excretion Excreted Metallothionein Metallothionein (MT) Metallothionein_Induction->Metallothionein Metallothionein->Bound_Copper Binds Excess Copper Reduced_Oxidative_Stress Reduced Oxidative Stress & Cellular Damage Bound_Copper->Reduced_Oxidative_Stress

Copper Chelation and Metallothionein Induction Pathway.

DL_Penicillamine_Immunomodulation_Pathway This compound This compound T_Cell T-Lymphocyte This compound->T_Cell Inhibits NFkB_Pathway NF-κB Signaling Pathway This compound->NFkB_Pathway Potential Inhibition T_Cell_Activation T-Cell Activation T_Cell->T_Cell_Activation Undergoes Inflammatory_Cytokines Pro-inflammatory Cytokine Production T_Cell_Activation->Inflammatory_Cytokines T_Cell_Activation->NFkB_Pathway Activates Inflammation Inflammation Inflammatory_Cytokines->Inflammation NFkB_Pathway->Inflammatory_Cytokines

Immunomodulatory Effects of this compound.

Oral_Administration_Workflow cluster_preparation Preparation cluster_administration Administration cluster_post_administration Post-Administration Dose_Calculation Calculate Dose (mg/kg) and Volume (mL) Suspension_Preparation Prepare this compound Suspension (e.g., in 0.5% CMC) Dose_Calculation->Suspension_Preparation Gavage Administer Suspension via Oral Gavage Suspension_Preparation->Gavage Animal_Weighing Weigh Animal Animal_Weighing->Dose_Calculation Restraint Properly Restrain Animal Animal_Weighing->Restraint Restraint->Gavage Monitoring Monitor for Adverse Effects Gavage->Monitoring Data_Collection Collect Experimental Data (e.g., blood samples, behavioral observations) Monitoring->Data_Collection

Experimental Workflow for Oral Administration.

References

Application Notes and Protocols for the Analysis of Impurities in DL-Penicillamine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

DL-penicillamine is a chelating agent used in the treatment of Wilson's disease, cystinuria, and severe rheumatoid arthritis. The presence of impurities in the drug substance can affect its efficacy and safety. Therefore, robust analytical methods are required to detect and quantify these impurities to ensure the quality and safety of the final drug product. These application notes provide detailed protocols for the analysis of impurities in this compound samples using various analytical techniques.

Key Analytical Techniques and Impurities

Several analytical techniques are employed for the comprehensive analysis of impurities in this compound. High-Performance Liquid Chromatography (HPLC) is the most common method, often coupled with UV or fluorescence detection. Gas Chromatography-Mass Spectrometry (GC-MS) is particularly useful for the detection of volatile and genotoxic impurities. Spectrophotometric methods offer simpler and more rapid analysis for specific impurities.

Common impurities in this compound include process-related impurities, degradation products, and elemental impurities.[1] Some of the frequently monitored organic impurities are:

  • Penicillamine (B1679230) Disulfide[2]

  • Penicillamine Trisulfide[3]

  • Thiazolidine Carboxylic Acid[3]

  • Thiazolidine Carboxamide[3]

  • Thiazolidine Carbonitrile[3]

  • Dihydrothiozole[3]

  • L-cysteine-D-penicillamine disulfide[4]

  • Hydroxylamine (B1172632) (a potential genotoxic impurity)[5]

  • Formyl this compound[4]

Quantitative Data Summary

The following tables summarize the quantitative data from various analytical methods for the determination of impurities in penicillamine.

Table 1: HPLC Methods for Organic Impurities

ImpurityMethodLODLOQRecovery (%)
Penicillamine TrisulfideRP-HPLC0.001% - 0.005%0.004% - 0.015%88.0 - 106.3
Thiazolidine Carboxylic AcidRP-HPLC0.001% - 0.005%0.004% - 0.015%88.0 - 106.3
Thiazolidine CarboxamideRP-HPLC0.001% - 0.005%0.004% - 0.015%88.0 - 106.3
Thiazolidine CarbonitrileRP-HPLC0.001% - 0.005%0.004% - 0.015%88.0 - 106.3
DihydrothiozoleRP-HPLC0.001% - 0.005%0.004% - 0.015%88.0 - 106.3
L-penicillamine (enantiomeric impurity)RP-HPLC with derivatization0.01 µg/mL0.03 µg/mL90.7

LOD: Limit of Detection, LOQ: Limit of Quantitation Data sourced from[3][6]

Table 2: GC-MS Method for Hydroxylamine (Genotoxic Impurity)

ImpurityMethodLODLOQ
Hydroxylamine (as acetone (B3395972) oxime derivative)GCHS-MS-0.1 ppm

GCHS-MS: Gas Chromatography-Headspace-Mass Spectrometry Data sourced from[5]

Experimental Protocols and Workflows

Analysis of Organic Impurities by RP-HPLC

This method is designed for the separation and quantification of several process-related and degradation impurities in this compound.

Experimental Workflow:

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sample This compound Sample dissolve Dissolve in Diluent sample->dissolve filter Filter through 0.45 µm filter dissolve->filter hplc Inject into HPLC System filter->hplc separation Separation on C18 Column (Gradient Elution) hplc->separation detection UV Detection at 210 nm separation->detection chromatogram Obtain Chromatogram detection->chromatogram integration Peak Integration chromatogram->integration quantification Quantify Impurities integration->quantification

Caption: Workflow for the analysis of organic impurities in this compound by RP-HPLC.

Protocol:

  • Instrumentation: A high-performance liquid chromatograph equipped with a UV detector.

  • Column: Unison UK-C8 (250 mm × 4.6 mm, 3 µm) or equivalent.[3]

  • Mobile Phase A: 0.01 M Trifluoroacetic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program: A suitable gradient program to ensure the separation of all impurities. A typical gradient might start with a low percentage of Mobile Phase B, gradually increasing to elute the more retained impurities.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm.[3]

  • Injection Volume: 20 µL.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in a suitable diluent (e.g., a mixture of Mobile Phase A and B) to a final concentration of about 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

  • System Suitability: Inject a standard solution containing this compound and known impurities to verify the resolution, tailing factor, and theoretical plates.

  • Quantification: Calculate the percentage of each impurity by comparing the peak area of the impurity in the sample chromatogram to the peak area of the corresponding reference standard.

Determination of Hydroxylamine by GC-MS

This method is for the sensitive detection of the genotoxic impurity hydroxylamine. The method involves derivatization of hydroxylamine to a more volatile compound.

Experimental Workflow:

cluster_prep Sample Preparation and Derivatization cluster_gcms GC-MS Analysis cluster_data Data Analysis sample This compound Sample dissolve Dissolve in Water sample->dissolve derivatize Add Acetone (Derivatizing Agent) dissolve->derivatize vial Transfer to Headspace Vial derivatize->vial gcms Inject into GC-MS System vial->gcms separation Separation on Capillary Column gcms->separation detection Mass Spectrometric Detection (Selective Ion Monitoring) separation->detection chromatogram Obtain Chromatogram detection->chromatogram quantification Quantify Acetone Oxime chromatogram->quantification

Caption: Workflow for the determination of hydroxylamine in this compound by GC-MS.

Protocol:

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer and a headspace autosampler.

  • Column: DB-624 (30 m x 0.32 mm, 1.8 µm) or equivalent.

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program:

    • Initial temperature: 50 °C (hold for 5 min).

    • Ramp: 10 °C/min to 200 °C (hold for 5 min).

  • Injector Temperature: 220 °C.

  • Transfer Line Temperature: 230 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Spectrometer: Operated in Selective Ion Monitoring (SIM) mode, monitoring the characteristic ions of the acetone oxime derivative (m/z 73).[5]

  • Sample Preparation and Derivatization:

    • Accurately weigh about 100 mg of the this compound sample into a headspace vial.

    • Add 1 mL of water to dissolve the sample.

    • Add 100 µL of acetone as the derivatizing agent.

    • Seal the vial immediately.

  • Headspace Conditions:

    • Oven Temperature: 80 °C.

    • Incubation Time: 15 min.

  • Quantification: Prepare a calibration curve using standard solutions of hydroxylamine treated with the same derivatization procedure. The amount of hydroxylamine in the sample is determined by comparing its response to the calibration curve.

Spectrophotometric Determination of Penicillamine

This method provides a simple and rapid way to determine the purity of penicillamine and can be adapted for the quantification of certain impurities that react with the chromogenic agent.

Logical Relationship for Spectrophotometric Analysis:

penicillamine Penicillamine (-SH group) reaction Redox Reaction penicillamine->reaction reagent Chromogenic Reagent (e.g., 2,6-dichlorophenolindophenol) reagent->reaction colored_product Colored Product reaction->colored_product spectrophotometer Spectrophotometer colored_product->spectrophotometer absorbance Measure Absorbance at λmax spectrophotometer->absorbance

References

Troubleshooting & Optimization

Technical Support Center: Stability of DL-Penicillamine in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance on the stability of DL-penicillamine in aqueous solutions. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental work.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Rapid loss of this compound potency in solution. Oxidation to penicillamine (B1679230) disulfide. Presence of catalytic metal ions (e.g., Cu2+). Exposure to light. Inappropriate pH of the solution.Prepare fresh solutions daily and protect from light.[1] Use deionized water and consider the use of a chelating agent like EDTA if metal ion contamination is suspected. Store solutions in amber vials or wrap containers in aluminum foil. Buffer the solution to an appropriate pH (near neutral is often a starting point, but requires validation for your specific application).
Appearance of unknown peaks in HPLC chromatogram. Formation of degradation products such as penicillamine disulfide, penicillamine trisulfide, or N-formylpenicillamine.[2][3]Utilize a validated stability-indicating HPLC method capable of separating the parent drug from its degradation products. Perform forced degradation studies (see Experimental Protocols) to identify potential degradation products under various stress conditions.
Inconsistent results between experimental replicates. Inconsistent solution preparation. Variable storage conditions (temperature, light exposure). Issues with the analytical methodology.Ensure accurate and consistent weighing and dissolution of this compound. Maintain strict control over storage temperature and protect all samples from light. Validate the analytical method for precision, accuracy, and linearity.
Precipitation in the aqueous solution. Low aqueous solubility of this compound, especially at higher concentrations. pH of the solution affecting solubility.This compound has limited solubility in aqueous buffers.[1] For higher concentrations, consider preparing a stock solution in a minimal amount of a suitable organic solvent like DMSO before diluting with the aqueous buffer.[1] Adjust the pH of the solution; solubility can be pH-dependent.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound in an aqueous solution?

A1: this compound is known to be relatively unstable in aqueous solutions. Its thiol group is susceptible to oxidation, primarily forming penicillamine disulfide. It is recommended that aqueous solutions of D-penicillamine not be stored for more than one day.[1] The stability is influenced by several factors including pH, temperature, presence of metal ions, and exposure to light.

Q2: What is the primary degradation pathway for this compound in aqueous solutions?

A2: The primary degradation pathway for this compound in aqueous solutions is the oxidation of its thiol group (-SH) to form a disulfide bond (-S-S-), resulting in the formation of penicillamine disulfide. This process can be accelerated by the presence of oxygen and catalytic amounts of metal ions, such as copper (Cu2+).

Q3: What are the known degradation products of this compound?

A3: The main degradation product is penicillamine disulfide. Other potential degradation products that have been identified, particularly in the context of penicillin degradation from which penicillamine can be derived, include N-formylpenicillamine.[2] Forced degradation studies may also reveal other minor degradation products.

Q4: How does pH affect the stability of this compound solutions?

A4: The stability of this compound is pH-dependent. While specific quantitative data is limited, studies on related compounds like penicillin show increased degradation under both acidic and alkaline conditions. The rate of oxidation of thiol compounds can also be influenced by pH. It is crucial to evaluate the stability of this compound at the specific pH of your experimental conditions.

Q5: Should this compound solutions be protected from light?

A5: Yes, it is recommended to protect this compound solutions from light.[1] Exposure to light can potentially accelerate degradation processes, a phenomenon known as photodegradation, which is a common concern for many pharmaceutical compounds.

Q6: What is a stability-indicating method and why is it important for this compound?

A6: A stability-indicating analytical method is a validated quantitative method that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients. For this compound, which is prone to degradation, using a stability-indicating method (typically HPLC) is crucial to ensure that the measured concentration reflects the amount of intact drug remaining and is not inflated by the presence of co-eluting degradation products.

Experimental Protocols

Protocol for a Basic Stability Study of this compound in Aqueous Solution

This protocol outlines a general procedure for assessing the stability of this compound in an aqueous solution over time.

1. Materials:

  • This compound powder
  • High-purity deionized water
  • Appropriate buffer salts (e.g., phosphate, citrate)
  • pH meter
  • Volumetric flasks and pipettes
  • Amber glass vials with airtight caps
  • HPLC system with a suitable detector (e.g., UV-Vis or electrochemical)
  • Validated stability-indicating HPLC method

2. Solution Preparation: a. Prepare a buffer solution of the desired pH (e.g., pH 5.0, 7.4, 9.0). b. Accurately weigh a specific amount of this compound powder. c. Dissolve the powder in a known volume of the prepared buffer to achieve the target concentration. If solubility is an issue, a stock solution in a minimal amount of an appropriate organic solvent can be prepared first, followed by dilution with the buffer. d. Measure and record the initial pH of the solution.

3. Storage Conditions: a. Aliquot the this compound solution into several amber glass vials and seal them. b. Store the vials under controlled temperature conditions (e.g., 4°C, 25°C, and 40°C). c. For photostability testing, expose a set of samples in clear glass vials to a light source as per ICH Q1B guidelines, while keeping a control set wrapped in aluminum foil.

4. Sampling and Analysis: a. At predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours, and weekly thereafter), withdraw a vial from each storage condition. b. Immediately analyze the sample using a validated stability-indicating HPLC method to determine the concentration of this compound remaining. c. Visually inspect the samples for any changes in color, clarity, or for the formation of precipitate. d. Measure and record the pH of the samples at each time point.

5. Data Analysis: a. Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0). b. Plot the percentage of remaining this compound versus time for each storage condition. c. Determine the degradation kinetics (e.g., zero-order or first-order) by assessing the linearity of the appropriate plots. d. Calculate the degradation rate constant (k) for each condition.

Visualizations

cluster_degradation This compound Degradation Pathway DLP This compound (R-SH) Oxidation Oxidation (O2, Metal Ions) DLP->Oxidation Susceptible Thiol Group Disulfide Penicillamine Disulfide (R-S-S-R) Oxidation->Disulfide

Caption: Primary degradation pathway of this compound in aqueous solution.

cluster_workflow Experimental Workflow for Stability Study start Start prep Prepare this compound Aqueous Solution start->prep storage Store Under Controlled Conditions (Temp, Light, pH) prep->storage sampling Sample at Predetermined Time Points storage->sampling sampling->storage Continue Study analysis Analyze by Stability- Indicating HPLC sampling->analysis data Analyze Data (Degradation Kinetics) analysis->data end End data->end

Caption: General workflow for a this compound stability study.

cluster_troubleshooting Troubleshooting Logic start Inconsistent Results? check_prep Review Solution Preparation Protocol start->check_prep Yes consistent_prep Consistent Preparation? check_prep->consistent_prep check_storage Verify Storage Conditions consistent_storage Consistent Storage? check_storage->consistent_storage check_method Validate Analytical Method valid_method Validated Method? check_method->valid_method consistent_prep->check_storage Yes resolve_prep Standardize Preparation consistent_prep->resolve_prep No consistent_storage->check_method Yes resolve_storage Calibrate & Monitor Storage consistent_storage->resolve_storage No resolve_method Re-validate Method valid_method->resolve_method No ok Results Consistent valid_method->ok Yes

Caption: Troubleshooting decision tree for inconsistent experimental results.

References

Technical Support Center: Overcoming DL-Penicillamine Interference in Biochemical Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals who are encountering interference from DL-penicillamine in their biochemical assays. The following troubleshooting guides and frequently asked questions (FAQs) provide insights into the mechanism of interference and practical solutions to ensure accurate and reliable experimental results.

Understanding the Interference: The Role of the Sulfhydryl Group

This compound is a trifunctional molecule containing a carboxyl group, an amino group, and a highly reactive thiol (sulfhydryl, -SH) group. This sulfhydryl group is the primary cause of interference in many biochemical assays due to its ability to:

  • Act as a potent reducing agent: It can interfere with assays that involve redox reactions, such as those using colorimetric reagents that change color upon reduction or oxidation.

  • Function as a nucleophile: The thiol group can react with electrophilic components in an assay, including probes or enzymes.

  • Chelate metal ions: this compound can bind to metal cofactors essential for enzyme activity, leading to inaccurate measurements in enzymatic assays.

Frequently Asked Questions (FAQs)

Q1: Which biochemical assays are most susceptible to interference from this compound?

A1: Assays that are particularly vulnerable to this compound interference include:

  • Colorimetric Assays: Especially those that rely on redox indicators. The reducing potential of the sulfhydryl group can directly interact with the chromogenic substrate, leading to false results.

  • Enzymatic Assays: this compound can inhibit enzyme activity by chelating essential metal cofactors or by reacting with cysteine residues in the enzyme's active site. For example, it has been shown to inhibit glucose-6-phosphate dehydrogenase at high concentrations.[1]

  • Protein Assays: Certain protein assays, like the bicinchoninic acid (BCA) assay, are susceptible to interference from reducing agents, which can lead to an overestimation of protein concentration.[2][3]

  • Assays Measuring Reactive Oxygen Species (ROS): The antioxidant properties of the sulfhydryl group can scavenge ROS, leading to an underestimation of their levels.

  • Creatinine (B1669602) Assays: The Jaffe method for creatinine determination is known to be susceptible to interference from various substances, including those with reducing properties.[4][5][6]

Q2: I am observing a high background signal in my assay when using samples containing this compound. What could be the cause and how can I fix it?

A2: A high background signal is a common issue when working with thiol-containing compounds like this compound. The likely cause is the non-specific reduction of assay reagents by the sulfhydryl group.

Troubleshooting Steps:

  • Run a "Sample Minus Reagent" Control: To confirm that this compound is the source of the high background, prepare a control well containing your sample with this compound and all assay components except the final detection reagent. A high reading in this well indicates direct interference.

  • Implement a Sulfhydryl Blocking Step: The most effective way to prevent this interference is to chemically block the reactive sulfhydryl group before performing the assay. N-ethylmaleimide (NEM) is a widely used reagent for this purpose. Refer to the detailed protocol below.

  • Optimize Washing Steps: In plate-based assays, insufficient washing can leave residual unbound reagents that contribute to high background. Increasing the number and duration of wash steps can help.[7][8][9]

  • Adjust Blocking Buffers: In immunoassays like ELISA, inadequate blocking can lead to non-specific binding. Consider increasing the concentration of the blocking agent or extending the blocking incubation time.[7][10]

Q3: How can I be sure that the mitigation strategy itself is not affecting my assay results?

A3: It is crucial to include proper controls to validate your mitigation strategy. When using N-ethylmaleimide (NEM) to block sulfhydryl groups, you should include the following controls in your experimental setup:

  • Control 1 (Untreated Sample): Your sample containing this compound without NEM treatment. This will show the extent of the interference.

  • Control 2 (NEM-Treated Vehicle): A control sample without this compound but treated with NEM. This will ensure that NEM itself does not interfere with your assay.

  • Control 3 (Standard Assay Control): Your standard positive and negative controls for the assay to ensure it is performing as expected.

By comparing the results from these controls, you can confidently determine if the NEM treatment is effectively mitigating the interference without introducing new artifacts.

Troubleshooting Guides

Issue 1: Falsely Elevated or Depressed Readings in Serum/Plasma Assays

Symptoms: You observe unexpectedly high or low values for analytes such as glucose, total protein, urea, creatinine, cholesterol, or triglycerides in samples containing this compound.

Potential Cause: The sulfhydryl group of this compound is interfering with the assay chemistry.

Solutions:

  • Pre-treat Samples with N-ethylmaleimide (NEM): This is the most recommended method to eliminate interference from the sulfhydryl group. See the detailed protocol below.

  • Consider Alternative Assay Methods: If available, choose an assay method that is known to be less susceptible to interference from reducing agents. For example, enzymatic methods for creatinine may be less affected than the Jaffe method in some cases.[6][11][12]

  • Sample Dilution: In some cases, diluting the sample may reduce the concentration of this compound to a level that no longer causes significant interference. However, ensure that the analyte of interest remains within the detectable range of the assay.

Issue 2: Inhibition of Enzyme Activity

Symptoms: You observe a decrease in enzyme activity in the presence of this compound that is not due to a specific biological effect on the target.

Potential Cause:

  • Chelation of Metal Cofactors: this compound may be sequestering metal ions essential for the enzyme's function.

  • Reaction with Cysteine Residues: The sulfhydryl group of this compound may be reacting with critical cysteine residues in the enzyme.

Solutions:

  • Supplement with Metal Ions: If metal chelation is suspected, you can try adding a slight excess of the required metal cofactor to the reaction buffer. However, this must be done cautiously as high concentrations of metal ions can also inhibit enzyme activity.

  • Use of Sulfhydryl Scavengers in the Assay Buffer: Including a low concentration of a different, less interfering thiol reagent like dithiothreitol (B142953) (DTT) in the assay buffer can sometimes protect the enzyme's cysteine residues. This approach should be validated carefully to ensure the scavenger itself does not interfere with the assay.[13]

  • Pre-treatment with NEM: Blocking the sulfhydryl group of this compound with NEM prior to adding it to the enzyme reaction will prevent it from interacting with the enzyme.

Quantitative Data Summary

While the extent of interference is highly dependent on the specific assay and the concentration of this compound, the following table summarizes the potential impact on common biochemical assays. It is important to note that obtaining precise quantitative data for every assay is challenging, and the information below is based on the known chemical properties of this compound and general principles of assay interference.

AssayAnalytePotential Interference without MitigationProbable Direction of Interference
ColorimetricGlucoseReaction with redox indicatorsFalsely High or Low
ColorimetricTotal Protein (BCA)Reduction of Cu2+Falsely High[2][3]
ColorimetricUreaVaries by methodVaries
ColorimetricCreatinine (Jaffe)Reaction with picric acidFalsely High[4][5][6]
EnzymaticCholesterolVaries by methodVaries
EnzymaticTriglyceridesVaries by methodVaries
EnzymaticGlucose-6-Phosphate DehydrogenaseChelation of metal ions, reaction with enzymeInhibition (falsely low)[1]

Experimental Protocols

Protocol 1: Pre-treatment of Samples with N-ethylmaleimide (NEM)

This protocol describes the general procedure for blocking the sulfhydryl group of this compound in biological samples prior to analysis.

Materials:

  • N-ethylmaleimide (NEM)

  • Phosphate-buffered saline (PBS), pH 7.2-7.4

  • Sample containing this compound

  • Device for removal of excess NEM (e.g., dialysis cassette, desalting column)

Procedure:

  • Prepare NEM Solution: Immediately before use, prepare a 100-200 mM stock solution of NEM in ultrapure water. NEM is susceptible to hydrolysis, so fresh preparation is critical.[14]

  • Sample Preparation: Dissolve or dilute your sample containing this compound in PBS to the desired starting concentration.

  • NEM Addition: Add a 10-fold molar excess of NEM to the sulfhydryl groups in your sample. For example, if your sample has a final this compound concentration of 1 mM, add the NEM stock solution to achieve a final NEM concentration of 10 mM.

  • Incubation: Incubate the reaction mixture for 2 hours at room temperature.[14]

  • Removal of Excess NEM: It is crucial to remove any unreacted NEM as it can interfere with downstream assay components. This can be achieved through dialysis against PBS or by using a desalting column.

  • Assay Performance: The NEM-treated sample is now ready for use in your biochemical assay.

Visualizations

Interference_Mitigation_Workflow cluster_problem Problem Identification cluster_solution Mitigation Strategy Start Sample containing This compound Interference Unexpected Assay Results (e.g., high background, false readings) Start->Interference NEM_treatment Pre-treat sample with N-ethylmaleimide (NEM) Interference->NEM_treatment Implement Mitigation Remove_NEM Remove excess NEM (Dialysis / Desalting) NEM_treatment->Remove_NEM Run_Assay Perform Biochemical Assay Remove_NEM->Run_Assay Valid_Results Accurate and Reliable Results Run_Assay->Valid_Results

Caption: Experimental workflow for overcoming this compound interference.

Mechanism_of_Interference cluster_penicillamine This compound cluster_assay Biochemical Assay Components cluster_outcome Consequence Penicillamine This compound (-SH group) Redox_Reagent Redox-sensitive Reagents Penicillamine->Redox_Reagent Reduction Enzyme Metalloenzymes Penicillamine->Enzyme Chelation of Metal Cofactors Assay_Probe Electrophilic Probes Penicillamine->Assay_Probe Nucleophilic Attack False_Result Inaccurate Assay Results Redox_Reagent->False_Result Enzyme->False_Result Assay_Probe->False_Result

Caption: Mechanism of this compound interference in biochemical assays.

References

Technical Support Center: Mitigating DL-penicillamine Induced Adverse Effects in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during pre-clinical studies involving DL-penicillamine in animal models.

Frequently Asked Questions (FAQs)

Q1: What are the most commonly observed adverse effects of this compound in animal models?

A1: Based on numerous pre-clinical studies, the most frequently reported adverse effects of this compound in animal models such as rats and mice include nephrotoxicity, hepatotoxicity, hematological abnormalities, and dermatological lesions.[1][2][3][4]

Q2: What is the primary mechanism behind this compound-induced toxicity?

A2: The leading hypothesis for this compound's toxicity is the induction of oxidative stress.[5][6] This is thought to occur through its chelation of copper, which can lead to redox cycling and the generation of reactive oxygen species (ROS).[7] This oxidative stress can, in turn, trigger cellular damage and apoptosis in various tissues.[5][8]

Q3: Are there any established mitigating agents to reduce these adverse effects in animal studies?

A3: Yes, several agents have been investigated for their potential to mitigate this compound's adverse effects. The most promising of these are antioxidants such as N-acetylcysteine (NAC), Vitamin E, and minerals like selenium and zinc, which can help counteract the oxidative stress induced by this compound.[9][10][11]

Q4: Can co-administration of mitigating agents interfere with the therapeutic efficacy of this compound?

A4: This is a critical consideration. While antioxidants and minerals can reduce toxicity, they may also interact with this compound's primary function, such as copper chelation. For example, zinc can interfere with the absorption of penicillamine (B1679230).[12] Therefore, it is crucial to carefully design experiments to evaluate both the mitigation of adverse effects and any potential impact on therapeutic efficacy.

Troubleshooting Guides

Issue 1: Signs of Nephrotoxicity in Rodent Models

Symptoms:

  • Increased serum creatinine (B1669602) and blood urea (B33335) nitrogen (BUN) levels.

  • Proteinuria.

  • Histopathological changes in the kidneys, such as tubular necrosis and glomerular damage.[13]

  • Increased urinary excretion of kidney injury biomarkers like Kidney Injury Molecule-1 (KIM-1) and osteopontin.[14]

Possible Causes:

  • Direct toxic effect of this compound on renal tubular cells.

  • Induction of oxidative stress and apoptosis in kidney tissue.[15]

Troubleshooting Steps:

  • Dose Adjustment: Consider a dose-response study to determine the minimum effective dose of this compound with the lowest observed renal toxicity.

  • Co-administration of N-Acetylcysteine (NAC): NAC is a precursor to the antioxidant glutathione (B108866) and has shown protective effects against drug-induced nephrotoxicity.

  • Supplementation with Vitamin E: As a potent antioxidant, Vitamin E can help neutralize reactive oxygen species in the kidneys.

Issue 2: Evidence of Hepatotoxicity in Rodent Models

Symptoms:

  • Elevated serum levels of liver enzymes such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST).[10]

  • Histopathological evidence of liver damage, including necrosis and inflammation.[10]

  • Decreased levels of endogenous antioxidants like glutathione (GSH) in liver tissue.[9]

Possible Causes:

  • Oxidative damage to hepatocytes mediated by this compound.

  • Depletion of hepatic antioxidant defenses.

Troubleshooting Steps:

  • Co-administration of N-Acetylcysteine (NAC): NAC can help replenish hepatic glutathione stores and protect against oxidative liver injury.[16][17]

  • Vitamin E Supplementation: Vitamin E has demonstrated hepatoprotective effects in various models of liver injury.[10]

  • Dietary Selenium Supplementation: Selenium is a crucial cofactor for the antioxidant enzyme glutathione peroxidase and may help mitigate liver damage.[11]

Issue 3: Hematological Abnormalities Observed in Blood Samples

Symptoms:

  • Neutropenia (low neutrophil count).[4]

  • Thrombocytopenia (low platelet count).

  • Anemia.

Possible Causes:

  • Direct toxic effect of this compound on bone marrow progenitor cells.[4]

  • Immune-mediated destruction of blood cells.

Troubleshooting Steps:

  • Monitor Complete Blood Count (CBC) Regularly: Frequent blood monitoring is essential to detect early signs of hematological toxicity.

  • Consider Dose Reduction: If hematological parameters decline significantly, a reduction in the this compound dose may be necessary.

  • Investigate Co-administration of Zinc: While zinc can interfere with penicillamine absorption, some studies suggest it may have a role in modulating hematopoiesis. Careful dose and timing adjustments are necessary.[12]

Issue 4: Development of Dermatological Lesions

Symptoms:

  • Skin fragility and lesions, particularly over pressure points.[3]

  • Histopathological changes in the skin, including alterations in collagen and elastic fibers.[1][2]

Possible Causes:

  • Interference of this compound with collagen cross-linking.[1]

  • Induction of autoimmune reactions in the skin.[1]

Troubleshooting Steps:

  • Regular Skin Examination: Closely monitor the skin of the animals for any signs of lesions or fragility.

  • Histopathological Analysis: At the end of the study, perform a thorough histological examination of the skin to assess for changes in dermal structure.

  • Vitamin C Supplementation: Ascorbic acid is a cofactor in collagen synthesis, and its supplementation might help to counteract the effects of this compound on the skin.

Quantitative Data Summary

Table 1: Mitigation of this compound Induced Nephrotoxicity in Rats

Treatment GroupSerum Creatinine (mg/dL)Blood Urea Nitrogen (BUN) (mg/dL)Reference
Control0.5 ± 0.115 ± 2Fictional Data
This compound (100 mg/kg)1.8 ± 0.345 ± 5Fictional Data
This compound + NAC (100 mg/kg)0.9 ± 0.225 ± 4Fictional Data
This compound + Vitamin E (50 mg/kg)1.1 ± 0.230 ± 3Fictional Data

Values are presented as mean ± standard deviation. Data is illustrative and should be replaced with actual experimental findings.

Table 2: Mitigation of this compound Induced Hepatotoxicity in Mice

Treatment GroupSerum ALT (U/L)Serum AST (U/L)Hepatic GSH (nmol/mg protein)Reference
Control30 ± 550 ± 88.5 ± 1.2Fictional Data
This compound (50 mg/kg)150 ± 20250 ± 303.2 ± 0.5Fictional Data
This compound + NAC (100 mg/kg)60 ± 10100 ± 156.8 ± 0.9Fictional Data
This compound + Selenium (1 mg/kg)80 ± 12130 ± 185.5 ± 0.7Fictional Data

Values are presented as mean ± standard deviation. Data is illustrative and should be replaced with actual experimental findings.

Experimental Protocols

Protocol 1: Induction of this compound Nephrotoxicity in Sprague-Dawley Rats
  • Animals: Male Sprague-Dawley rats (200-250g) are housed in standard conditions with ad libitum access to food and water.

  • This compound Administration: this compound is dissolved in sterile saline and administered daily via oral gavage at a dose of 100 mg/kg body weight for 28 days.

  • Monitoring: Body weight is recorded daily. Blood samples are collected via the tail vein on days 0, 14, and 28 for measurement of serum creatinine and BUN. 24-hour urine is collected on the same days for proteinuria analysis.

  • Tissue Collection: At the end of the study, rats are euthanized, and kidneys are collected. One kidney is fixed in 10% neutral buffered formalin for histopathological analysis (H&E and PAS staining), and the other is snap-frozen in liquid nitrogen for biochemical assays (e.g., measurement of oxidative stress markers).

Protocol 2: Mitigation of Hepatotoxicity with N-Acetylcysteine (NAC) in BALB/c Mice
  • Animals: Male BALB/c mice (20-25g) are used.

  • Treatment Groups:

    • Group 1: Control (vehicle only).

    • Group 2: this compound (50 mg/kg, i.p.).

    • Group 3: NAC (100 mg/kg, i.p.) administered 30 minutes prior to this compound.

  • Administration: Treatments are administered daily for 14 days.

  • Sample Collection: 24 hours after the last dose, mice are euthanized. Blood is collected via cardiac puncture for serum ALT and AST analysis. Livers are excised, with a portion fixed for histology and the remainder processed for measurement of hepatic glutathione (GSH) levels and other oxidative stress markers.

Visualizations

DL_Penicillamine_Toxicity_Pathway cluster_Initiation Initiation cluster_Mechanism Mechanism of Toxicity cluster_Cellular_Effects Cellular Effects cluster_Adverse_Effects Adverse Effects This compound This compound Copper Chelation Copper Chelation This compound->Copper Chelation Redox Cycling Redox Cycling Copper Chelation->Redox Cycling ROS Generation ROS Generation Redox Cycling->ROS Generation Oxidative Stress Oxidative Stress ROS Generation->Oxidative Stress Lipid Peroxidation Lipid Peroxidation Oxidative Stress->Lipid Peroxidation Protein Oxidation Protein Oxidation Oxidative Stress->Protein Oxidation DNA Damage DNA Damage Oxidative Stress->DNA Damage Mitochondrial Dysfunction Mitochondrial Dysfunction Oxidative Stress->Mitochondrial Dysfunction Dermatological Lesions Dermatological Lesions Lipid Peroxidation->Dermatological Lesions Caspase Activation Caspase Activation Mitochondrial Dysfunction->Caspase Activation Apoptosis Apoptosis Nephrotoxicity Nephrotoxicity Apoptosis->Nephrotoxicity Hepatotoxicity Hepatotoxicity Apoptosis->Hepatotoxicity Hematological Toxicity Hematological Toxicity Apoptosis->Hematological Toxicity Caspase Activation->Apoptosis

Caption: Proposed signaling pathway for this compound induced toxicity.

Experimental_Workflow_Nephrotoxicity cluster_Animals Animal Preparation cluster_Treatment Treatment Phase (28 days) A Acclimatize Sprague-Dawley Rats B Daily Oral Gavage: - Control (Saline) - this compound (100 mg/kg) - DL-pen + Mitigating Agent A->B C Daily Body Weight B->C D Blood & Urine Collection (Days 0, 14, 28) B->D G Kidney Histopathology (H&E, PAS) H Kidney Biochemical Assays (Oxidative Stress Markers) E Serum Analysis (Creatinine, BUN) D->E F Urine Analysis (Proteinuria) D->F

Caption: General experimental workflow for a nephrotoxicity study.

References

Optimizing reaction conditions for DL-penicillamine synthesis to improve yield

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for DL-penicillamine synthesis to improve yield.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for this compound?

A1: The most common industrial synthesis of this compound is a fully synthetic route via the racemate, famously known as the Asinger process.[1][2] This multi-component reaction involves the formation of a key intermediate, 2-isopropyl-5,5-dimethyl-3-thiazoline, from isobutyraldehyde (B47883), sulfur, and ammonia (B1221849). This intermediate is then converted to this compound hydrochloride. Another route is the semi-synthetic method involving the degradation of penicillins, though this has become less common for the production of the racemic mixture.[1][2]

Q2: Why is the L-isomer of penicillamine (B1679230) problematic?

A2: L-penicillamine is toxic as it acts as an antagonist to pyridoxine (B80251) (Vitamin B6).[3] For pharmaceutical applications, the D-enantiomer is the active and desired compound. Therefore, when synthesizing the racemic DL-mixture, a subsequent resolution step is required to isolate the D-penicillamine.

Q3: What are the critical steps in the Asinger synthesis of this compound?

A3: The Asinger synthesis for this compound can be broken down into two critical stages:

  • Formation of 2-isopropyl-5,5-dimethyl-3-thiazoline: This is a multi-component reaction between isobutyraldehyde, elemental sulfur, and ammonia. The yield and purity of this intermediate significantly impact the overall process.[2]

  • Conversion to this compound: The 3-thiazoline intermediate undergoes a series of reactions, typically involving the addition of hydrogen cyanide followed by hydrolysis, to yield the final racemic product.[4]

Q4: Are there modern modifications to the classical Asinger reaction that I should consider?

A4: Yes, recent advancements in organic synthesis have led to modifications of the Asinger reaction that can improve efficiency and yield. These include:

  • Microwave-assisted synthesis: The use of microwave irradiation can significantly shorten reaction times and in some cases, improve yields compared to conventional heating.[5]

  • Use of preformed imines: To overcome challenges with in-situ imine formation, especially with less reactive aldehydes, preformed trimethylsilyl (B98337) (TMS)-imines can be used. This modification often provides greater control and can lead to higher yields of the desired 3-thiazoline.[1][6]

  • Three-component variations: Instead of elemental sulfur and ammonia, some protocols utilize an α-mercaptoketone, which can simplify the reaction and avoid some side reactions.[4][5]

Troubleshooting Guide

Low Yield of 2-isopropyl-5,5-dimethyl-3-thiazoline

Problem: The yield of the 3-thiazoline intermediate is significantly lower than the reported ~80%.[2]

Potential Cause Troubleshooting Suggestion
Incomplete reaction Optimize reaction time and temperature: While the Asinger reaction is often run at elevated temperatures to facilitate the removal of water, prolonged exposure to high heat can lead to degradation. Monitor the reaction progress by TLC or GC to determine the optimal reaction time. For similar 3-thiazoline syntheses, temperatures around 60°C have been found to be effective.[1]
Presence of water Ensure anhydrous conditions: The formation of the 3-thiazoline involves the removal of water. Ensure efficient azeotropic removal of water by using a suitable solvent like toluene (B28343) or an excess of isobutyraldehyde.[2] Using dried solvents and reagents can also improve the yield. In modified Asinger reactions, the use of dried ethanol (B145695) has been shown to significantly increase the yield.[1]
Suboptimal stoichiometry Adjust reactant ratios: The stoichiometry of isobutyraldehyde, sulfur, and ammonia is critical. While a patent suggests a 20:10:1 molar ratio of isobutyraldehyde to sulfur to triethylamine (B128534) (as a catalyst for ammonia introduction), it is advisable to perform small-scale experiments to optimize these ratios for your specific setup.[2] In some modified protocols, increasing the stoichiometry of the thiol precursor was found to improve the yield.[1]
Side reactions Control temperature and reactant addition: The reaction of sulfur with isobutyraldehyde and ammonia can lead to various byproducts. Slow, controlled addition of ammonia and maintaining a consistent reaction temperature can help minimize the formation of these impurities.
Low Yield of this compound from 3-Thiazoline Intermediate

Problem: The conversion of 2-isopropyl-5,5-dimethyl-3-thiazoline to this compound results in a low yield.

Potential Cause Troubleshooting Suggestion
Inefficient cyanation Optimize hydrogen cyanide addition: The reaction of the 3-thiazoline with hydrogen cyanide is a crucial step. Ensure the temperature is maintained between 5-10°C during the addition of HCN to prevent side reactions.[2]
Incomplete hydrolysis Ensure sufficient hydrolysis time and acid concentration: The hydrolysis of the intermediate nitrile to the carboxylic acid requires strong acidic conditions (e.g., concentrated HCl) and elevated temperatures (e.g., 40-45°C) for an extended period (e.g., 15 hours).[2] Monitor the reaction for the disappearance of the nitrile intermediate.
Product degradation Control hydrolysis temperature: While heat is required for hydrolysis, excessive temperatures can lead to the degradation of the final product. Maintain the recommended temperature range and avoid overheating.
Loss during workup Optimize extraction and crystallization: this compound is soluble in water. Ensure efficient extraction of the hydrochloride salt. For crystallization, a mixture of ethanol and ethyl acetate (B1210297) is often used. Experiment with solvent ratios and cooling rates to maximize crystal recovery.
Presence of Impurities in the Final Product

Problem: The final this compound product is contaminated with impurities.

Potential Cause Troubleshooting Suggestion
Unreacted starting materials Optimize reaction conditions and purification: Ensure the initial reaction goes to completion. Purify the 3-thiazoline intermediate by distillation before proceeding to the next step.[2]
Side products from the Asinger reaction Purify the intermediate: As mentioned, the multi-component reaction can generate byproducts. Careful purification of the 3-thiazoline is essential.
Penicillamine disulfide formation Work under an inert atmosphere: The thiol group of penicillamine can be oxidized to form a disulfide, especially in the presence of air. Performing the final steps of the synthesis and the workup under an inert atmosphere (e.g., nitrogen or argon) can minimize this side reaction.
Incomplete hydrolysis products Ensure complete hydrolysis: As mentioned in the low yield section, ensure the hydrolysis step is carried to completion to avoid contamination with the corresponding amide or other intermediates.

Data Presentation: Optimizing 3-Thiazoline Synthesis

The following table summarizes the effect of various reaction parameters on the yield of a 3-thiazoline, based on a modified Asinger-type reaction. While the specific substrates are different, these findings provide a valuable starting point for optimizing the synthesis of 2-isopropyl-5,5-dimethyl-3-thiazoline.

Parameter Condition Yield (%) Reference
Solvent Ethanol (EtOH)56[1]
Hexafluoroisopropanol (HFIP)58[1]
Dichloromethane (DCM)35[1]
Acetonitrile (MeCN)37[1]
Temperature 40°C56[1]
60°C58[1]
Reaction Time 18 hours (at 60°C)58[1]
3 hours (at 60°C)70[1]
0.5 hours (at 60°C, microwave)92[1]
Atmosphere Air70[1]
Nitrogen78[1]
Solvent Condition Regular Ethanol78[1]
Dried Ethanol (over 4Å MS)92[1]

Experimental Protocols

Synthesis of 2-isopropyl-5,5-dimethyl-3-thiazoline

This protocol is adapted from a patented industrial process.[2]

  • To a reaction vessel equipped with a stirrer, condenser, and a means for azeotropic water removal, add freshly distilled isobutyraldehyde (e.g., 20 moles), triethylamine (e.g., 1 mole), and elemental sulfur (e.g., 10 moles).

  • Heat the mixture to boiling.

  • Introduce gaseous ammonia into the boiling mixture.

  • Continuously remove the water formed during the reaction via azeotropic distillation.

  • Monitor the reaction until no more water is eliminated (approximately 7 hours in the cited example).

  • After completion, purify the resulting 2-isopropyl-5,5-dimethyl-3-thiazoline by vacuum distillation. A yield of approximately 79% can be expected.

Synthesis of this compound Hydrochloride from 3-Thiazoline Intermediate

This protocol is a continuation of the synthesis from the 3-thiazoline intermediate.[2]

  • Cool the purified 2-isopropyl-5,5-dimethyl-3-thiazoline (e.g., 1 mole) to 5-10°C in a suitable reaction vessel.

  • Slowly add hydrogen cyanide (e.g., 1.2 moles) dropwise while maintaining the temperature between 5-10°C.

  • Stir the mixture at 5-10°C for 1 hour, followed by stirring at 20-25°C for 3 hours.

  • In a separate vessel, cool concentrated hydrochloric acid (e.g., 1500 ml) to 20°C.

  • Slowly introduce the reaction mixture from the previous step into the cold hydrochloric acid.

  • Heat the mixture to 40-45°C and stir for 15 hours.

  • After the hydrolysis is complete, evaporate the mixture to dryness under reduced pressure.

  • The residue contains this compound hydrochloride and ammonium (B1175870) chloride. Extract the this compound hydrochloride with methanol (B129727).

  • Evaporate the methanol and wash the residue with acetone (B3395972) to obtain the purified this compound hydrochloride.

Mandatory Visualizations

experimental_workflow cluster_step1 Step 1: 3-Thiazoline Synthesis cluster_step2 Step 2: Conversion to this compound reactants1 Isobutyraldehyde + Sulfur + Ammonia reaction1 Asinger Reaction reactants1->reaction1 product1 2-isopropyl-5,5-dimethyl-3-thiazoline reaction1->product1 purification1 Vacuum Distillation product1->purification1 intermediate Purified 3-Thiazoline purification1->intermediate reaction2 Cyanation intermediate->reaction2 reactants2 Hydrogen Cyanide reactants2->reaction2 hydrolysis Acid Hydrolysis (HCl) reaction2->hydrolysis product2 This compound HCl hydrolysis->product2

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield cluster_thiazoline 3-Thiazoline Formation Issues cluster_conversion Conversion to Penicillamine Issues start Low Yield of this compound incomplete_reaction Incomplete Reaction? start->incomplete_reaction water_presence Water Present? start->water_presence bad_stoichiometry Suboptimal Stoichiometry? start->bad_stoichiometry inefficient_cyanation Inefficient Cyanation? start->inefficient_cyanation incomplete_hydrolysis Incomplete Hydrolysis? start->incomplete_hydrolysis product_degradation Product Degradation? start->product_degradation solution_reaction Optimize Time & Temp incomplete_reaction->solution_reaction solution_water Ensure Anhydrous Conditions water_presence->solution_water solution_stoichiometry Adjust Reactant Ratios bad_stoichiometry->solution_stoichiometry solution_cyanation Control Temp during HCN addition inefficient_cyanation->solution_cyanation solution_hydrolysis Increase Hydrolysis Time/Acid Conc. incomplete_hydrolysis->solution_hydrolysis solution_degradation Control Hydrolysis Temp product_degradation->solution_degradation

Caption: Troubleshooting guide for low yield in this compound synthesis.

References

Minimizing cytotoxicity of L-penicillamine in research-grade DL-penicillamine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers using research-grade DL-penicillamine, with a focus on mitigating the cytotoxic effects of the L-isomer.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of cytotoxicity when using research-grade this compound?

The primary source of cytotoxicity in this compound mixtures is the L-enantiomer (L-penicillamine). While the D-isomer (D-penicillamine) is a therapeutically active chelating agent and antirheumatic drug, the L-isomer is known to be toxic. This toxicity stems from its action as an antagonist of pyridoxine (B80251) (vitamin B6), where it inhibits the activity of pyridoxal-5'-phosphate (PLP)-dependent enzymes, which are crucial for various metabolic processes.

Q2: How significant is the cytotoxic difference between D- and L-penicillamine?

The difference is substantial. L-penicillamine is considerably more toxic than D-penicillamine. Research has shown that the L-isomer can lead to severe adverse effects that are not observed with the D-isomer. For instance, L-penicillamine has been associated with a higher incidence of optic neuropathy and other toxic reactions. The therapeutic index of D-penicillamine is significantly narrowed by the presence of even small amounts of the L-isomer.

Q3: What are the common methods to separate D- and L-penicillamine in a laboratory setting?

The most common and effective method for separating the enantiomers of penicillamine (B1679230) is through chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC). This technique utilizes a chiral stationary phase (CSP) that interacts differently with the D- and L-enantiomers, allowing for their separation and quantification. Other reported methods include gas chromatography of diastereomeric derivatives.

Q4: Can I use research-grade this compound directly in my cell culture experiments?

It is highly discouraged. Due to the inherent cytotoxicity of L-penicillamine, using a DL-mixture can lead to confounding results, including increased cell death, altered metabolic activity, and off-target effects that are not representative of the action of D-penicillamine alone. It is strongly recommended to use enantiomerically pure D-penicillamine or to separate the enantiomers from the DL-mixture before use.

Troubleshooting Guide

Issue: High levels of unexpected cell death in my experiment after applying this compound.

  • Root Cause: This is the most common manifestation of L-penicillamine cytotoxicity. The L-isomer is likely interfering with essential cellular metabolic pathways by inhibiting vitamin B6-dependent enzymes.

  • Solution:

    • Verify the Reagent: Confirm that you are using a DL-mixture. If your research goal is to study the effects of the therapeutic agent, you should acquire pure D-penicillamine.

    • Dose-Response Analysis: If you must proceed with the DL-mixture, perform a careful dose-response curve to determine the concentration at which cytotoxic effects become prominent and try to stay below this threshold if experimentally feasible. However, this is not ideal as some level of toxicity will likely persist.

Issue: Experimental results are inconsistent or not reproducible.

  • Root Cause: The ratio of D- to L-penicillamine can vary between different batches of research-grade this compound. This batch-to-batch variability in the concentration of the cytotoxic L-isomer can lead to significant variations in experimental outcomes.

  • Solution:

    • Quantify Enantiomeric Composition: Before starting a new series of experiments with a new batch of this compound, quantify the D/L ratio using a validated chiral separation method like HPLC.

    • Standardize the Reagent: Based on the quantification, adjust the concentration of your working solutions to ensure that the concentration of the active D-isomer is consistent across all experiments. Note the L-isomer concentration as a potential confounding variable.

    • Switch to Pure Enantiomer: The most robust solution is to switch to using enantiomerically pure D-penicillamine for all future experiments to eliminate this source of variability.

Quantitative Data Summary

The following table summarizes the relative toxicity and inhibitory actions of penicillamine enantiomers.

ParameterD-PenicillamineL-PenicillamineReference
Relative Toxicity LowHigh
Effect on Pyridoxal-5'-Phosphate (PLP) Weak InhibitorPotent Inhibitor/Antagonist
Primary Therapeutic Use Chelating Agent, AntirheumaticNot Used Therapeutically
Common Adverse Effects Allergic reactions, myelosuppressionOptic neuropathy, higher general toxicity

Experimental Protocols

Protocol: Chiral Separation of this compound using HPLC

This protocol provides a general framework for the separation of penicillamine enantiomers. The specific column, mobile phase, and detector settings should be optimized based on available equipment and reagents.

1. Objective: To separate and quantify D- and L-penicillamine from a racemic mixture.

2. Materials:

  • This compound sample

  • HPLC system with a UV detector

  • Chiral stationary phase (CSP) column (e.g., a teicoplanin-based column like Chirobiotic T)

  • HPLC-grade methanol, ethanol, and acetic acid

  • 0.22 µm syringe filters

3. Mobile Phase Preparation:

  • Prepare a mobile phase consisting of a mixture of methanol, ethanol, and acetic acid. A common starting ratio is 80:20:0.1 (v/v/v).

  • Degas the mobile phase using sonication or vacuum filtration.

4. Sample Preparation:

  • Dissolve a known quantity of this compound in the mobile phase to create a stock solution (e.g., 1 mg/mL).

  • Filter the sample solution through a 0.22 µm syringe filter before injection.

5. HPLC Conditions:

  • Column: Chirobiotic T (or equivalent)

  • Mobile Phase: Methanol/Ethanol/Acetic Acid (e.g., 80:20:0.1)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 220 nm

  • Injection Volume: 10 µL

  • Column Temperature: 25°C

6. Procedure:

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the prepared sample.

  • Run the chromatogram and record the retention times for the two enantiomer peaks.

  • To identify the peaks, inject standards of pure D- and L-penicillamine if available. Typically, the L-isomer will elute first on this type of column.

  • Quantify the amount of each enantiomer by integrating the area under each peak.

Visualizations

G cluster_input Step 1: Reagent Selection cluster_process Step 2: Purity Assessment & Mitigation cluster_output Step 3: Experimental Use dl_pen Research-Grade This compound assess Assess Cytotoxicity Risk (Is L-isomer a concern?) dl_pen->assess Input Reagent chiral_sep Perform Chiral Separation (e.g., HPLC) assess->chiral_sep Yes experiment Cell Culture / In Vivo Experiment assess->experiment No (High Risk of Confounding Results) pure_d Isolated D-Penicillamine chiral_sep->pure_d l_waste L-Penicillamine (Waste) chiral_sep->l_waste pure_d->experiment Use Purified Isomer results Reliable & Reproducible Data experiment->results

Caption: Workflow for mitigating L-penicillamine cytotoxicity in research.

G l_pen L-Penicillamine plp Pyridoxal-5'-Phosphate (PLP) (Active Vitamin B6) l_pen->plp Forms Inactive Complex enzyme PLP-Dependent Enzymes (e.g., Transaminases) l_pen->enzyme Inhibits Activity plp->enzyme Acts as Coenzyme metabolism Essential Metabolic Pathways (Amino Acid Synthesis, etc.) enzyme->metabolism Catalyzes Reactions cytotoxicity Cellular Dysfunction & Cytotoxicity metabolism->cytotoxicity Disruption Leads To

Caption: Proposed mechanism of L-penicillamine-induced cytotoxicity.

Technical Support Center: Troubleshooting Poor Oral Bioavailability of Penicillamine in Experimental Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and troubleshooting issues related to the poor oral bioavailability of penicillamine (B1679230) in experimental models. The information is presented in a question-and-answer format to directly address common challenges encountered during preclinical research.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: We are observing significantly lower than expected plasma concentrations of penicillamine in our rat model after oral gavage. What are the potential causes?

A1: Lower than expected plasma concentrations of penicillamine can stem from several factors related to the drug's intrinsic properties, experimental procedures, and physiological variables. Here’s a troubleshooting guide to help you identify the root cause:

  • Formulation and Solubility: Penicillamine is freely soluble in water.[1] However, the choice of vehicle is still important. Ensure the penicillamine is fully dissolved in the vehicle before administration and that the pH of the formulation is appropriate, as penicillamine's stability can be pH-dependent.[2]

  • Food Effect: The oral bioavailability of penicillamine is significantly reduced by the presence of food.[3] Administration with food can decrease absorption by approximately 50%.[3] Ensure that your experimental protocol includes a standardized fasting period for the animals before dosing.

  • Interactions with Co-administered Substances: Penicillamine can chelate polyvalent cations. Co-administration with antacids (containing aluminum, magnesium, or calcium), iron supplements, or zinc can form non-absorbable complexes, drastically reducing its absorption.[3][4] Review your formulation and any other administered compounds for potential interactions.

  • Dosing Technique: Improper oral gavage technique can lead to variability in the dose delivered to the stomach or accidental administration into the trachea. Ensure all personnel are properly trained and the technique is consistent.[5]

  • Animal Health and Strain: The health and strain of the experimental animals can influence drug absorption and metabolism. Ensure the animals are healthy and acclimatized to the experimental conditions.[5] Different rat strains may exhibit variations in gastrointestinal physiology.

  • Sample Collection and Analysis: Penicillamine is unstable in biological fluids and can form disulfides.[4] Ensure your blood sampling and processing protocol is optimized to prevent degradation. This may include immediate centrifugation at low temperatures and the use of stabilizing agents. The analytical method used to quantify penicillamine in plasma must be sensitive and specific enough to detect the expected concentrations.[4]

Q2: We are observing high inter-individual variability in the pharmacokinetic profile of penicillamine in our study. How can we reduce this variability?

A2: High variability in pharmacokinetic studies is a common challenge. For penicillamine, this variability can be particularly pronounced due to its absorption characteristics.[4] Here are steps to mitigate this:

  • Standardize Experimental Conditions:

    • Fasting: Implement a consistent and adequate fasting period (e.g., overnight) for all animals before dosing.[5]

    • Dosing: Use a precise and consistent oral gavage technique. Ensure the volume and concentration of the dosing solution are accurate for each animal based on its body weight.[6]

    • Environment: House the animals in a controlled environment with consistent light-dark cycles, temperature, and humidity to minimize stress-related physiological changes.[7]

  • Optimize the Formulation:

    • Vehicle: Use a simple aqueous vehicle where penicillamine is fully dissolved to avoid variability arising from dissolution.

    • Dose Volume: Keep the dosing volume consistent relative to the animal's body weight (e.g., 10 mL/kg for rats).[6]

  • Animal Selection:

    • Health Status: Use healthy animals from a reputable supplier and allow for an acclimatization period before the study.

    • Age and Weight: Use animals within a narrow age and weight range to reduce physiological variability.

  • Blood Sampling:

    • Technique: Standardize the blood sampling technique and the volume of blood collected at each time point.

    • Timing: Ensure blood samples are collected at precisely the same time points for all animals.

Q3: Our in vitro stability assay suggests penicillamine is stable, but we suspect degradation in the gastrointestinal tract. How can we investigate this?

A3: While penicillamine is relatively stable in aqueous solutions at a pH of 2-4, the conditions in the gastrointestinal tract are more complex.[8] To investigate potential degradation:

  • Simulated Gastric and Intestinal Fluids: Conduct stability studies in simulated gastric fluid (SGF, pH ~1.2) and simulated intestinal fluid (SIF, pH ~6.8) that also contain relevant enzymes (e.g., pepsin in SGF, pancreatin (B1164899) in SIF). This will provide a more accurate picture of its stability in the GI tract.

  • In Situ Intestinal Perfusion: This technique allows for the direct assessment of absorption and metabolism in a segment of the intestine while maintaining an intact blood supply.[9] By analyzing the perfusate and the blood, you can determine the extent of intestinal metabolism or degradation.

  • Metabolite Identification: Analyze plasma and urine samples for known metabolites of penicillamine, such as penicillamine disulfide and cysteine-penicillamine disulfide.[10] An unexpectedly high ratio of metabolites to the parent drug could indicate significant first-pass metabolism or degradation.

Quantitative Data

Table 1: Physicochemical Properties of D-Penicillamine

PropertyValueReference
Molecular FormulaC5H11NO2S[1]
Molecular Weight149.21 g/mol [1]
pKa (Carboxyl)1.8[11]
pKa (α-Amino)7.9[11]
pKa (β-Thiol)10.5[11]
Water SolubilityFreely soluble[1]
LogP-1.78[1]

Table 2: Pharmacokinetic Parameters of D-Penicillamine in Humans (250 mg oral dose)

ParameterValueReference
Oral Bioavailability40% - 70%[3]
Tmax (Peak Plasma Time)1 - 3 hours[3]
Cmax (Peak Plasma Conc.)1 - 2 mg/L[3]
Protein Binding~80%[3]

Table 3: Effect of Co-administration on Penicillamine Bioavailability

Co-administered SubstanceReduction in BioavailabilityReference
Food~50%[3]
AntacidsSignificant reduction[4]
Iron SupplementsSignificant reduction[4]

Experimental Protocols

Protocol 1: Oral Gavage for Pharmacokinetic Study in Rats

This protocol outlines the procedure for oral administration of penicillamine to rats for a pharmacokinetic study.

Materials:

  • D-Penicillamine

  • Vehicle (e.g., sterile water for injection)

  • Weighing scale

  • Appropriately sized oral gavage needles (e.g., 16-18 gauge for adult rats)[12]

  • Syringes

  • Animal restraining device (optional)

Procedure:

  • Animal Preparation: Fast the rats overnight (approximately 12-16 hours) before dosing, with free access to water.[5]

  • Dose Preparation: Accurately weigh the D-penicillamine and dissolve it in the vehicle to achieve the desired concentration. The dosing volume should not exceed 10-20 ml/kg of the rat's body weight.[6]

  • Animal Restraint: Weigh the rat to determine the correct dosing volume.[6] Restrain the animal firmly but gently to immobilize its head and align the head and body vertically with the esophagus.[13]

  • Gavage Needle Measurement: Measure the gavage needle externally from the tip of the rat's nose to the last rib to determine the correct insertion length.[6]

  • Administration: Gently insert the gavage needle into the mouth, passing it over the tongue and into the esophagus. The needle should advance smoothly without resistance.[13] Administer the compound slowly.[13]

  • Post-Administration: After administering the dose, remove the needle gently.[12] Return the animal to its cage and monitor for any signs of distress.[12]

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) to capture the pharmacokinetic profile.

Protocol 2: In Situ Single-Pass Intestinal Perfusion in Rats

This protocol provides a general framework for conducting an in situ single-pass intestinal perfusion study to investigate the intestinal absorption of penicillamine.

Materials:

  • Anesthetized rat (e.g., Sprague-Dawley)

  • Surgical instruments

  • Perfusion pump

  • Krebs-Ringer buffer (perfusion solution)

  • D-Penicillamine

  • Phenol (B47542) red (a non-absorbable marker)

  • Collection vials

Procedure:

  • Animal Preparation: Anesthetize the rat according to an approved protocol. Maintain the animal's body temperature throughout the procedure.

  • Surgical Procedure: Make a midline abdominal incision to expose the small intestine. Select the desired intestinal segment (e.g., jejunum, ileum). Ligate both ends of the segment and insert cannulas for perfusion. Ensure the mesenteric blood supply to the segment remains intact.

  • Perfusion:

    • Wash the intestinal segment with warm saline to remove any contents.

    • Perfuse the segment with drug-free Krebs-Ringer buffer for a stabilization period (e.g., 30 minutes) at a constant flow rate (e.g., 0.2 mL/min).[14][15]

    • Switch to the perfusion solution containing a known concentration of penicillamine and phenol red.

  • Sample Collection: Collect the perfusate from the outlet cannula at regular intervals (e.g., every 15 minutes) for a set duration (e.g., 90-120 minutes).

  • Data Analysis:

    • Measure the concentrations of penicillamine and phenol red in the collected perfusate samples using a validated analytical method (e.g., HPLC).

    • Correct for any water flux using the change in phenol red concentration.

    • Calculate the intestinal permeability of penicillamine.

Visualizations

Experimental_Workflow_for_Investigating_Poor_Bioavailability cluster_Problem Problem Identification cluster_Investigation Investigation Phase cluster_Advanced_Studies Advanced Mechanistic Studies cluster_Solution Solution Problem Poor Oral Bioavailability Observed (Low Plasma Concentration / High Variability) Formulation Step 1: Review Formulation - Solubility - Vehicle - pH and Stability Problem->Formulation Start Troubleshooting Protocol Step 2: Evaluate Experimental Protocol - Fasting State - Dosing Technique - Animal Strain/Health Formulation->Protocol Analysis Step 3: Verify Analytical Method - Sensitivity & Specificity - Sample Handling & Stability Protocol->Analysis InVitro In Vitro Studies - GI Fluid Stability - Caco-2 Permeability Analysis->InVitro If problem persists InSitu In Situ Intestinal Perfusion - Assess Intestinal Absorption/Metabolism InVitro->InSitu InVivo In Vivo Studies - IV Dosing for Absolute Bioavailability - Metabolite Profiling InSitu->InVivo Solution Identify Root Cause and Optimize Protocol InVivo->Solution

Caption: Experimental workflow for troubleshooting poor oral bioavailability.

Troubleshooting_Logic_Diagram cluster_Checks Initial Checks cluster_Actions Corrective Actions cluster_Advanced_Troubleshooting Advanced Troubleshooting Start Start: Low Penicillamine Bioavailability Formulation_Check Is the drug fully dissolved in the vehicle? Start->Formulation_Check Fasting_Check Was the animal properly fasted? Formulation_Check->Fasting_Check Yes Reformulate Reformulate to ensure complete dissolution. Formulation_Check->Reformulate No Interaction_Check Are there any interacting substances (e.g., metals, antacids)? Fasting_Check->Interaction_Check Yes Standardize_Fasting Standardize the fasting protocol. Fasting_Check->Standardize_Fasting No Remove_Interactions Remove interacting substances from the formulation/protocol. Interaction_Check->Remove_Interactions Degradation_Investigation Investigate GI degradation (Simulated fluids, In situ perfusion). Interaction_Check->Degradation_Investigation Yes Reformulate->Fasting_Check Standardize_Fasting->Interaction_Check Remove_Interactions->Degradation_Investigation

Caption: Logic diagram for troubleshooting low penicillamine bioavailability.

References

Improving baseline separation of D- and L-penicillamine enantiomers in chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic separation of D- and L-penicillamine enantiomers. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in achieving optimal baseline separation.

Troubleshooting Guide

This guide addresses common issues encountered during the chromatographic separation of D- and L-penicillamine enantiomers.

1. Poor or No Enantiomeric Resolution

Question: I am not seeing any separation between the D- and L-penicillamine peaks. What are the possible causes and solutions?

Answer:

Poor or no resolution is a common issue that can stem from several factors related to the mobile phase, stationary phase, or sample preparation.

Possible Causes & Solutions:

  • Inappropriate Chiral Selector: The choice of chiral selector is critical for enantiomeric recognition.

    • Solution: Ensure you are using a suitable chiral selector. For High-Performance Liquid Chromatography (HPLC), options include using a chiral stationary phase (CSP) like a Pirkle-type column or adding a chiral selector to the mobile phase, such as a copper(II)-L-proline complex when using an achiral C18 column.[1] For Thin-Layer Chromatography (TLC), impregnating the plate with a chiral reagent like L-tartaric acid or (R)-mandelic acid can be effective.[2]

  • Incorrect Mobile Phase Composition: The mobile phase composition, including pH and solvent ratios, significantly impacts separation.

    • Solution: Optimize the mobile phase. For TLC with L-tartaric acid as an impregnating agent, a mobile phase of acetonitrile-methanol-water (5:1:1, v/v) has been shown to be successful.[2] For HPLC with a Pirkle-type CSP, an eluent of 75% aqueous methanol (B129727) solution containing 0.15 M CH3COONH4 and 0.05 M tetra-n-butylammonium bromide can be used for derivatized penicillamine (B1679230).[3][4] The pH of the mobile phase can also affect the ionic states of the chiral selectors and the enantiomers, so careful control is necessary.[5]

  • Inadequate Derivatization: Penicillamine may require derivatization to improve its chromatographic properties and interaction with the chiral selector.

    • Solution: Consider derivatizing the penicillamine enantiomers. Derivatization with a fluorogenic reagent like N-[4-(6-dimethylamino-2-benzofuranyl)phenyl]maleimide (DBPM) can facilitate separation on a Pirkle-type chiral stationary phase.[3][4] Another approach is derivatization with Marfey's reagent for analysis on a reversed-phase C18 column.[6]

  • Low Temperature: Temperature can influence the kinetics of the chiral recognition process.

    • Solution: Examine the effect of temperature on the separation. In some cases, operating at a different column temperature can improve resolution.

2. Peak Tailing or Asymmetry

Question: My peaks are showing significant tailing. How can I improve the peak shape?

Answer:

Peak tailing can be caused by interactions between the analyte and the stationary phase, or by issues with the mobile phase.

Possible Causes & Solutions:

  • Secondary Interactions with Stationary Phase: The stationary phase may have active sites that interact undesirably with the penicillamine enantiomers.

    • Solution: Add a competing agent to the mobile phase to block these active sites. For example, adding a small amount of a competing amine can sometimes reduce tailing.

  • Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of penicillamine and its interaction with the stationary phase.

    • Solution: Adjust the mobile phase pH. For separations using β-cyclodextrin as a chiral selector in capillary electrophoresis, baseline separation has been achieved over a wide pH range from 2.0 to over 10.0.[7]

  • Column Overload: Injecting too much sample can lead to peak distortion.

    • Solution: Reduce the sample concentration or injection volume.

3. Irreproducible Retention Times

Question: The retention times for my D- and L-penicillamine peaks are not consistent between runs. What could be the cause?

Answer:

Fluctuations in retention times are often due to a lack of system equilibration or changes in the mobile phase composition.

Possible Causes & Solutions:

  • Insufficient Column Equilibration: The column needs to be thoroughly equilibrated with the mobile phase before each injection.

    • Solution: Ensure the column is equilibrated for a sufficient amount of time. This is particularly important when using mobile phases containing additives like chiral selectors.

  • Mobile Phase Instability: The mobile phase composition may change over time due to solvent evaporation or degradation.

    • Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs covered. If using a multi-component mobile phase, ensure it is well-mixed.

  • Temperature Fluctuations: Changes in ambient temperature can affect retention times.

    • Solution: Use a column oven to maintain a constant temperature.

Frequently Asked Questions (FAQs)

1. What are the common methods for separating D- and L-penicillamine enantiomers?

Common chromatographic techniques for the separation of D- and L-penicillamine enantiomers include High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), and Capillary Electrophoresis (CE).[1][2][7] These methods typically employ a chiral selector either in the stationary phase or as an additive in the mobile phase.

2. Do I need to derivatize penicillamine for chiral separation?

Derivatization is often recommended to improve the chromatographic properties and detectability of penicillamine enantiomers.[6] For instance, derivatization with a fluorescent tag can enhance sensitivity.[3][4] However, direct separation of underivatized penicillamine is also possible using specific chiral stationary phases or chiral mobile phase additives.[8]

3. What are some suitable chiral stationary phases (CSPs) for HPLC separation of penicillamine?

Pirkle-type chiral stationary phases have been successfully used for the separation of derivatized penicillamine enantiomers.[3][4] Ligand-exchange CSPs, such as those with D-penicillamine adsorbed onto a reversed-phase packing and complexed with a copper ion, are also effective for the direct resolution of chiral amino acids like penicillamine.[8]

4. Can I use an achiral column to separate D- and L-penicillamine?

Yes, it is possible to separate D- and L-penicillamine on an achiral column, such as a C18 column.[1] This is achieved by adding a chiral selector to the mobile phase. A notable example is the use of a copper(II)-L-proline complex as a chiral mobile phase additive.[1]

5. What is the role of pH in the mobile phase for this separation?

The pH of the mobile phase is a critical parameter as it can influence the ionization state of both the penicillamine enantiomers and the chiral selector.[5] This, in turn, affects the diastereomeric complex formation and the resulting separation. The optimal pH will depend on the specific method and chiral selector being used. For example, in capillary electrophoresis with β-cyclodextrin as a chiral selector, successful separation has been demonstrated across a broad pH range.[7]

Experimental Protocols & Data

HPLC Method with Chiral Mobile Phase Additive

Objective: To achieve baseline separation of D- and L-penicillamine enantiomers using a reversed-phase HPLC method with a chiral mobile phase additive.

Methodology:

  • Sample Preparation: Derivatize D- and L-penicillamine with ninhydrin (B49086) to allow for spirocyclization.

  • Chromatographic System:

    • Column: Achiral C18 column.

    • Mobile Phase: Isocratic elution with a copper(II)-L-proline complex as a chiral selector in the mobile phase.

    • Detection: Fluorescence or UV/Vis absorbance.

  • Procedure:

    • Equilibrate the C18 column with the mobile phase until a stable baseline is achieved.

    • Inject the derivatized sample.

    • Monitor the elution profile at the appropriate wavelength.

Quantitative Data:

ParameterValueReference
Resolution (Rs)1.31[1]
Run Time~16 minutes[1]
Limit of Detection< 0.1% for L-penicillamine in D-penicillamine samples[1]
TLC Method with Chiral Impregnating Reagent

Objective: To resolve this compound into its enantiomers using normal-phase TLC with a chiral impregnating reagent.

Methodology:

  • Plate Preparation: Impregnate silica (B1680970) gel TLC plates with L-tartaric acid.

  • Sample Application: Spot the this compound sample onto the impregnated plate.

  • Chromatographic Development:

    • Mobile Phase: Acetonitrile-methanol-water (5:1:1, v/v).

    • Development: Allow the mobile phase to ascend the plate in a developing chamber.

  • Detection:

    • Dry the plate and expose it to iodine vapors to visualize the spots.

Quantitative Data:

ParameterValueReference
Detection Limit0.12 µg for each enantiomer[2]

Experimental Workflow Diagram

experimental_workflow cluster_prep Sample Preparation cluster_method Chromatographic Method Selection cluster_hplc HPLC Optimization cluster_tlc TLC Optimization cluster_analysis Analysis & Troubleshooting start Start with this compound Mixture derivatize Derivatization (Optional) e.g., with Ninhydrin or DBPM start->derivatize If direct detection is insufficient method_select Select Separation Technique start->method_select hplc HPLC method_select->hplc tlc TLC method_select->tlc ce Capillary Electrophoresis method_select->ce hplc_column Choose Column Type hplc->hplc_column tlc_plate Prepare TLC Plate tlc->tlc_plate analysis Run Separation & Analyze Data ce->analysis csp Chiral Stationary Phase (CSP) e.g., Pirkle-type hplc_column->csp achiral Achiral Column (e.g., C18) hplc_column->achiral mobile_phase_hplc Optimize Mobile Phase csp->mobile_phase_hplc achiral->mobile_phase_hplc Add Chiral Selector (e.g., Cu(II)-L-proline) mobile_phase_hplc->analysis impregnate Impregnate with Chiral Reagent (e.g., L-tartaric acid) tlc_plate->impregnate mobile_phase_tlc Select Mobile Phase impregnate->mobile_phase_tlc mobile_phase_tlc->analysis resolution_check Baseline Separation Achieved? analysis->resolution_check end Successful Separation resolution_check->end Yes troubleshoot Troubleshoot (Adjust Mobile Phase, Temperature, etc.) resolution_check->troubleshoot No troubleshoot->method_select Re-evaluate Method

Caption: Workflow for improving baseline separation of D- and L-penicillamine.

References

Understanding the in vitro oxidation mechanism of D-penicillamine in plasma

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the in vitro oxidation mechanism of D-penicillamine in plasma.

Frequently Asked Questions (FAQs)

Q1: What are the primary products of D-penicillamine oxidation in plasma?

When D-penicillamine (P-SH) is added to plasma in vitro, it is rapidly transformed into two main types of products:

  • Low molecular weight (LMW) disulfides: These are formed through the oxidation of the thiol group of D-penicillamine.

  • D-penicillamine:protein conjugates: D-penicillamine can form disulfide bonds with plasma proteins, primarily albumin.[1]

Q2: What is the principal mechanism of D-penicillamine loss in plasma in vitro?

The disappearance of D-penicillamine in plasma is predominantly due to oxidation.[1] This process is significantly influenced by the presence of transitional metals, particularly copper, associated with albumin.[1] Thiol-disulfide interchange with plasma disulfides is not considered a major pathway for its transformation in vitro.[1]

Q3: What is the role of albumin and copper in the oxidation of D-penicillamine?

Albumin plays a crucial role as it binds trace amounts of transitional metals like copper (Cu2+).[1] This albumin-associated copper acts as a catalyst for the oxidation of D-penicillamine.[1] The rate of D-penicillamine transformation is dependent on the albumin concentration and correlates with the concentration of albumin-associated Cu2+.[1] Restoring physiological levels of Cu2+ to copper-depleted albumin solutions restores the rate of D-penicillamine oxidation.[1]

Q4: What are the key factors that can influence the rate of D-penicillamine oxidation in my experiments?

Several factors can affect the stability and oxidation rate of D-penicillamine in plasma:

  • Copper Concentration: As copper is a catalyst, its concentration directly impacts the oxidation rate.[1][2]

  • Albumin Concentration: The rate of transformation is dependent on the albumin concentration.[1]

  • pH: The pH of the plasma sample can influence the reaction rate.

  • Temperature: Higher temperatures can accelerate the oxidation process.

  • Presence of Chelating Agents: Chelators like ethylenediaminetetraacetic acid (EDTA) and bathocuproinedisulfonic acid can inhibit D-penicillamine oxidation by sequestering copper ions.[2]

Troubleshooting Guides

Issue 1: Rapid and Unexplained Loss of D-penicillamine in Plasma Samples
Probable Cause Recommended Solution
Catalytic oxidation by trace metals. Add a chelating agent such as EDTA to your plasma samples immediately after collection to sequester metal ions, particularly copper.[2]
Inappropriate sample handling and storage. Process and analyze samples as quickly as possible. If storage is necessary, keep samples at low temperatures (e.g., -80°C) to minimize degradation. Avoid repeated freeze-thaw cycles.
High oxygen content in the sample. While complete removal of oxygen might not be feasible for all experimental setups, minimizing headspace in sample vials and avoiding vigorous shaking can help reduce oxidative loss.
Issue 2: Poor Reproducibility of Results in D-penicillamine Oxidation Studies
Probable Cause Recommended Solution
Variability in plasma composition. Use pooled plasma from multiple donors to average out individual differences in metal and protein content. Ensure consistent handling and storage conditions for all plasma aliquots.
Inconsistent incubation conditions. Strictly control the temperature and pH of your incubation medium throughout the experiment. Use a calibrated incubator and pH meter.
Contamination of reagents or labware. Use high-purity reagents and thoroughly clean all glassware and plasticware to remove any trace metal contaminants.
Issue 3: Inaccurate Quantification of D-penicillamine and its Metabolites
Probable Cause Recommended Solution
Instability of D-penicillamine during sample preparation. Perform sample preparation steps, such as protein precipitation, at low temperatures. Use of a derivatizing agent that stabilizes the thiol group can also be beneficial.
Interference from endogenous thiols in plasma. Employ a highly specific analytical method, such as HPLC with electrochemical detection (HPLC-ECD), which can differentiate D-penicillamine from other thiols.[3] Chromatographic separation is key to resolving these compounds.
Improper calibration standards. Prepare calibration standards in a matrix that closely matches the experimental samples (e.g., D-penicillamine-free plasma) to account for matrix effects. Prepare fresh standards regularly.

Data Presentation

Table 1: Factors Influencing In Vitro D-penicillamine Oxidation in Plasma

Factor Effect on Oxidation Rate Reference
Albumin Concentration Rate is dependent on albumin concentration.[1]
Copper (Cu2+) Concentration Rate correlates with Cu2+ concentration.[1]
Removal of Transitional Metals Reduces oxidation rate by approximately 32%.[1]
Addition of Chelators (e.g., EDTA) Inhibits oxidation.[2]
Temperature Increased temperature generally increases the reaction rate.
pH The reaction rate is pH-dependent.

Table 2: Typical Plasma Concentrations of D-penicillamine and its Protein Conjugate in Patients

Species Peak Plasma Concentration (Free D-penicillamine) Mean Plasma Concentration (D-penicillamine-albumin disulfide) Reference
Free D-penicillamine (in patients)5.4 +/- 1.2 µMNot Applicable[4]
D-penicillamine-albumin disulfide (in patients)26.2 µM (peak)19.1 µM (pre-dose)[4]

Experimental Protocols

Protocol 1: In Vitro Incubation of D-penicillamine in Plasma
  • Plasma Collection: Collect whole blood in tubes containing an anticoagulant (e.g., heparin). Centrifuge at 2000 x g for 15 minutes at 4°C to separate the plasma.

  • Sample Preparation: If investigating the effect of chelators, add the desired concentration of EDTA to an aliquot of plasma.

  • Incubation: Pre-warm the plasma samples to the desired temperature (e.g., 37°C).

  • Initiation of Reaction: Add a known concentration of D-penicillamine solution to the plasma to start the experiment.

  • Time-course Sampling: At specified time intervals, withdraw an aliquot of the reaction mixture.

  • Quenching and Protein Precipitation: Immediately mix the aliquot with an equal volume of a cold protein precipitating agent (e.g., 10% perchloric acid or acetonitrile) to stop the reaction and remove proteins.

  • Centrifugation: Centrifuge the quenched samples at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant for analysis.

  • Analysis: Analyze the supernatant using a validated analytical method such as HPLC-ECD to quantify the remaining D-penicillamine and its oxidation products.

Protocol 2: Analysis of D-penicillamine by HPLC with Electrochemical Detection (HPLC-ECD)

This protocol is a general guideline and may require optimization for specific instrumentation and experimental needs.

  • HPLC System: An isocratic HPLC system with a C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A filtered and degassed mobile phase, for example, a mixture of an acidic phosphate (B84403) buffer and methanol. The exact composition should be optimized for best separation.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Electrochemical Detector: An amperometric detector with a suitable working electrode (e.g., glassy carbon or gold/mercury).

  • Detection Potential: An oxidizing potential is applied to detect the thiol group of D-penicillamine. A potential of +0.95 V versus an Ag/AgCl reference electrode has been reported.[5]

  • Injection Volume: Inject a fixed volume of the prepared supernatant (e.g., 20 µL).

  • Quantification: Create a calibration curve using standards of known D-penicillamine concentrations prepared in a similar matrix. The peak area of D-penicillamine in the samples is used to determine its concentration.

Mandatory Visualization

cluster_plasma In Plasma D-penicillamine D-penicillamine Oxidation Oxidation D-penicillamine->Oxidation Albumin-Cu(II) Albumin-Cu(II) Albumin-Cu(II)->Oxidation Catalyzes Low Molecular Weight Disulfides Low Molecular Weight Disulfides Oxidation->Low Molecular Weight Disulfides D-penicillamine-Protein Conjugates D-penicillamine-Protein Conjugates Oxidation->D-penicillamine-Protein Conjugates Albumin Albumin D-penicillamine-Protein Conjugates->Albumin primarily with cluster_workflow Experimental Workflow start Start: Plasma Sample incubation Incubate with D-penicillamine start->incubation sampling Time-course Sampling incubation->sampling quenching Quench Reaction & Protein Precipitation sampling->quenching centrifugation Centrifuge quenching->centrifugation analysis HPLC-ECD Analysis centrifugation->analysis cluster_troubleshooting Troubleshooting Logic problem Problem: Rapid D-penicillamine Loss cause1 Probable Cause: Catalytic Oxidation problem->cause1 cause2 Probable Cause: Improper Sample Handling problem->cause2 solution1 Solution: Add Chelator (EDTA) cause1->solution1 solution2 Solution: Optimize Storage & Handling Procedures cause2->solution2

References

Addressing lot-to-lot variability of DL-penicillamine in experimental results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing lot-to-lot variability of DL-penicillamine and its impact on experimental results.

Troubleshooting Guides

Issue 1: Inconsistent or Unexplained Experimental Results

You may observe variations in cell viability, signaling pathway activation, or other experimental readouts when using different lots of this compound.

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps Recommended Action
Presence of Impurities 1. Analyze Purity: Perform High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to assess the purity of each lot. Key impurities to screen for include penicillamine (B1679230) disulfide, stereoisomers (L-penicillamine), and residual synthesis reagents.[1] 2. Compare Profiles: Compare the impurity profiles of different lots. Note any unique or significantly elevated impurity peaks in the problematic lot.If significant differences in purity or impurity profiles are detected, consider purchasing a new lot from a reputable supplier with a detailed certificate of analysis. If possible, test a small sample of a new lot before scaling up experiments.
Incorrect Concentration 1. Verify Stock Solution: Re-measure the concentration of your this compound stock solution. Use a validated analytical method if available. 2. Assess Solubility: Ensure complete dissolution of the compound. This compound may require specific pH conditions for optimal solubility.Prepare fresh stock solutions from each lot and confirm their concentrations. Always filter-sterilize stock solutions.
Degradation of this compound 1. Check Storage Conditions: Confirm that the compound has been stored according to the manufacturer's recommendations (typically cool, dry, and protected from light). 2. Analyze for Degradants: Use HPLC to look for degradation products, such as the disulfide dimer, which can form upon exposure to air and moisture.Discard any material that has been stored improperly or is past its expiration date. For ongoing experiments, aliquot stock solutions to minimize freeze-thaw cycles.
Issue 2: Altered Cellular Morphology or Viability

You may notice unexpected changes in cell health or appearance after treatment with a new lot of this compound.

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps Recommended Action
Cytotoxicity of Impurities 1. Dose-Response Curve: Perform a dose-response experiment with the new lot and compare it to the previous lot to determine if there is a shift in the cytotoxic concentration. 2. Isolate Impurities: If possible, isolate the major impurity and test its effect on your cells independently.If the new lot is significantly more toxic, it is likely due to a cytotoxic impurity. Discontinue use and report the issue to the supplier. The L-enantiomer of penicillamine is known to be more toxic than the D-enantiomer.[2]
pH Shift in Culture Medium 1. Measure pH: Check the pH of your cell culture medium after adding the this compound solution. The compound is acidic and can alter the pH if not properly buffered.Adjust the pH of your this compound stock solution or the final culture medium to the appropriate physiological range.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in this compound and how can they affect my experiments?

A1: Common impurities include:

  • Penicillamine Disulfide: This oxidation product can be a major impurity.[3] It may have different biological activity than the parent compound and could compete for binding sites or have off-target effects.

  • L-penicillamine: The D-enantiomer is the therapeutically active and less toxic form. The presence of the L-enantiomer can lead to increased cytotoxicity and confounding results.[2]

  • Residual Solvents and Reagents: Carryovers from the synthesis process can be cytotoxic or interfere with cellular processes.

These impurities can lead to inconsistent results, altered cell viability, and misinterpretation of your data.

Q2: How can I test the purity of my this compound lot?

A2: The most common and reliable method is High-Performance Liquid Chromatography (HPLC) with UV detection.[1][4] This technique can separate this compound from its common impurities, allowing you to quantify its purity and identify the major contaminants. Gas Chromatography-Mass Spectrometry (GC-MS) can be used to identify volatile impurities.

Q3: Are there specific signaling pathways that are sensitive to variations in this compound quality?

A3: Yes, several pathways could be affected:

  • TGF-β Signaling: This pathway is involved in fibrosis and tissue remodeling.[5][6][7][8][9] Since penicillamine is known to affect collagen, lot-to-lot variations could lead to inconsistent effects on this pathway.

  • Matrix Metalloproteinase (MMP) Activity: MMPs are enzymes that degrade the extracellular matrix and are involved in tissue remodeling.[10][11][12] Penicillamine can influence MMP activity, and impurities might alter this effect.

  • Immune Response Pathways: D-penicillamine has immunomodulatory effects.[13] Impurities could lead to unexpected inflammatory or anti-inflammatory responses in immune cell cultures.

Q4: What should I look for in a certificate of analysis (CoA) from a supplier?

A4: A detailed CoA should include:

  • Purity: Determined by a quantitative method like HPLC.

  • Identification: Confirmation of the compound's identity using techniques like NMR or mass spectrometry.

  • Levels of Specific Impurities: Ideally, the CoA will list the percentage of known impurities, such as the disulfide form.

  • Enantiomeric Purity: The percentage of the D- and L-enantiomers.

  • Residual Solvents: A statement on the levels of any remaining solvents from synthesis.

Q5: How should I properly store this compound to prevent degradation?

A5: this compound is susceptible to oxidation. It should be stored in a tightly sealed container, protected from light and moisture, and kept at the temperature recommended by the manufacturer (usually refrigerated or frozen). For solutions, it is best to prepare fresh or store aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Experimental Protocols

Protocol 1: HPLC-UV Analysis of this compound Purity

This protocol provides a general method for assessing the purity of this compound and detecting the presence of the common impurity, penicillamine disulfide.

Materials:

  • This compound sample

  • HPLC-grade water

  • HPLC-grade methanol (B129727)

  • Sodium acetate (B1210297)

  • Perchloric acid

  • 5,5′-dithiobis(2-nitrobenzoic acid) (DTNB)

  • HPLC system with UV detector

  • C18 reverse-phase column (e.g., Shimadzu VP-ODS C18, 150 mm x 4.6 mm, 5 µm)[4]

Procedure:

  • Mobile Phase Preparation: Prepare a 0.05 M sodium acetate solution in HPLC-grade water. The mobile phase will be a mixture of methanol and the sodium acetate solution (e.g., 12:88 v/v).[4] Degas the mobile phase before use.

  • Sample Preparation: a. Accurately weigh and dissolve a small amount of this compound in HPLC-grade water to create a stock solution (e.g., 1 mg/mL). b. Dilute the stock solution to a working concentration (e.g., 10 µg/mL) in water. c. For derivatization to enhance detection, add DTNB solution to the sample, vortex, and incubate at room temperature for 5 minutes.[4] d. Acidify with a small amount of perchloric acid to precipitate any proteins if working with biological samples.[4] e. Centrifuge the sample and transfer the supernatant to an HPLC vial.

  • HPLC Analysis: a. Set the column temperature to 25°C.[4] b. Set the flow rate to 1.0 mL/min.[4] c. Set the UV detection wavelength to 320 nm (for the DTNB derivative).[4] d. Inject 20 µL of the sample. e. Run the analysis and record the chromatogram.

  • Data Analysis: a. Identify the peak corresponding to this compound based on its retention time (determined by running a pure standard). b. Identify peaks corresponding to impurities, such as penicillamine disulfide, which will typically have a different retention time. c. Calculate the purity of the this compound lot by determining the area of the main peak as a percentage of the total peak area.

Quantitative Data Summary:

Parameter Value Reference
Column C18 reverse-phase (150 mm x 4.6 mm, 5 µm)[4]
Mobile Phase Methanol: 0.05 M Sodium Acetate (12:88)[4]
Flow Rate 1.0 mL/min[4]
Column Temperature 25°C[4]
Detection Wavelength 320 nm (with DTNB derivatization)[4]
Injection Volume 20 µL[4]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis dissolve Dissolve this compound derivatize Derivatize with DTNB dissolve->derivatize centrifuge Centrifuge and Collect Supernatant derivatize->centrifuge hplc Inject into HPLC-UV centrifuge->hplc chromatogram Generate Chromatogram hplc->chromatogram identify_peaks Identify and Integrate Peaks chromatogram->identify_peaks calculate_purity Calculate Purity identify_peaks->calculate_purity

Caption: Workflow for HPLC-UV analysis of this compound purity.

signaling_pathway cluster_tgf TGF-β Signaling cluster_mmp MMP Activation TGFb TGF-β Receptor TGF-β Receptor TGFb->Receptor Smad Smad Complex Receptor->Smad Nucleus Nucleus Smad->Nucleus Fibrosis Fibrosis-related Gene Expression Nucleus->Fibrosis ProMMP Pro-MMPs ActiveMMP Active MMPs ProMMP->ActiveMMP ECM ECM Degradation ActiveMMP->ECM Penicillamine This compound (and impurities) Penicillamine->Smad Modulates Penicillamine->ActiveMMP Inhibits/Activates

References

Validation & Comparative

Comparative efficacy of DL-penicillamine vs pure D-penicillamine in copper overload models

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Evaluation of Efficacy and Safety Based on Preclinical and Clinical Data

For researchers, scientists, and professionals in drug development engaged in the study of copper metabolism and chelation therapies, understanding the nuances between different forms of penicillamine (B1679230) is critical. This guide provides a comprehensive comparison of DL-penicillamine and its purified stereoisomer, D-penicillamine, for the treatment of copper overload, with a focus on their efficacy and underlying experimental validation. Historically, penicillamine was used as a racemic mixture (this compound); however, extensive research has led to the exclusive use of the D-enantiomer in clinical practice.

Executive Summary

The use of this compound, a racemic mixture of D- and L-penicillamine, has been discontinued (B1498344) in clinical practice due to the significant toxicity associated with the L-isomer.[1] The L-enantiomer has been shown to interfere with pyridoxine (B80251) (vitamin B6) metabolism, leading to adverse effects.[1][2][3][4] Consequently, only the purified D-enantiomer, D-penicillamine, is approved and recommended for therapeutic use.[1][5] While direct comparative efficacy studies in modern copper overload models are scarce due to the established toxicity of the L-isomer, the available evidence unequivocally supports the use of pure D-penicillamine. This guide will delve into the toxicological differences and the established efficacy of D-penicillamine.

I. The Critical Difference: Toxicity of the L-Isomer

Penicillamine is a chiral molecule, existing in two non-superimposable mirror-image forms: D-penicillamine and L-penicillamine.[2][3] While both enantiomers can chelate copper, their physiological effects are markedly different. The L-enantiomer is toxic primarily because it acts as an antagonist to pyridoxine (vitamin B6), a vital coenzyme in numerous metabolic pathways.[2][3][4] This interference can lead to a range of adverse effects, rendering the racemic DL-mixture unsuitable for therapeutic use.[1] For this reason, D-penicillamine is the only form used clinically.[5]

II. Efficacy of D-Penicillamine in Copper Chelation

D-penicillamine is a well-established and effective chelating agent for the treatment of copper overload, most notably in Wilson's disease, a genetic disorder characterized by excessive copper accumulation.[2][5] Its primary mechanism of action is the formation of a stable, soluble complex with copper, which is then readily excreted in the urine.[1][2]

The efficacy of D-penicillamine has been demonstrated in numerous studies by measuring key biomarkers of copper status. The following table summarizes typical findings from studies evaluating the effect of D-penicillamine on copper metabolism.

ParameterPre-treatment (Copper Overload)Post D-Penicillamine TreatmentPercentage ChangeReference
Urinary Copper Excretion (μ g/24h ) ElevatedSignificantly IncreasedVaries, often several-fold increase[2][6]
Hepatic Copper Concentration (μg/g dry weight) Markedly ElevatedDecreasedSignificant Reduction[6]
Serum Free Copper (Non-ceruloplasmin bound) ElevatedDecreasedReduction towards normal range[5]
Serum Ceruloplasmin Typically Low in Wilson's DiseaseMay remain lowNot a direct marker of chelation efficacy[7][8]

Note: The values presented are illustrative of typical responses and can vary based on the specific animal model or patient population, dosage, and duration of treatment.

III. Experimental Protocols

The evaluation of copper chelating agents like D-penicillamine involves specific and well-defined experimental protocols in animal models of copper overload.

  • Animal Model: Male Wistar rats or specific genetic models of copper overload (e.g., Long-Evans Cinnamon rats).

  • Diet: Animals are fed a high-copper diet (e.g., 0.1% copper sulfate (B86663) in drinking water or copper-supplemented chow) for a period of several weeks to induce copper accumulation in the liver and other tissues.

  • Monitoring: Regular monitoring of body weight, food and water intake, and general health status.

  • Treatment Groups:

    • Control group (normal diet)

    • Copper-loaded group (high-copper diet, no treatment)

    • Copper-loaded + D-penicillamine group (high-copper diet, treated with D-penicillamine)

  • Drug Administration: D-penicillamine is typically administered orally (e.g., via gavage or in drinking water) at a clinically relevant dose.

  • Sample Collection:

    • 24-hour Urine Collection: Urine is collected in metabolic cages at baseline and at specified intervals during treatment to measure copper excretion.

    • Blood Sampling: Blood is collected to measure serum levels of copper, ceruloplasmin, and markers of liver function (e.g., ALT, AST).

    • Tissue Harvesting: At the end of the study, animals are euthanized, and organs (primarily liver and kidneys) are harvested for copper content analysis.

  • Analytical Methods:

    • Atomic Absorption Spectrometry (AAS): Used to quantify copper concentrations in urine, serum, and digested tissue samples.

    • Histopathology: Liver tissue sections are stained (e.g., with rhodanine) to visualize copper deposits and assess liver damage.

IV. Visualizing the Experimental Workflow and Mechanism

G cluster_0 Phase 1: Induction of Copper Overload cluster_1 Phase 2: Treatment cluster_2 Phase 3: Efficacy Assessment A Animal Model Selection (e.g., Wistar Rats) B High-Copper Diet Administration A->B C Monitoring of Health and Copper Accumulation B->C D Grouping: - Control - Copper-Loaded - Copper-Loaded + D-Penicillamine C->D E Oral Administration of D-Penicillamine D->E F 24h Urine Collection (Urinary Copper) E->F G Blood Sampling (Serum Copper, Liver Enzymes) E->G H Tissue Harvesting (Hepatic Copper) E->H I Data Analysis and Comparison F->I G->I H->I G cluster_0 In the Body (Copper Overload) cluster_1 D-Penicillamine Administration cluster_2 Chelation and Excretion A Excess Free Copper (Cu²⁺) in Tissues (e.g., Liver) C Formation of a Stable, Water-Soluble D-Penicillamine-Copper Complex A->C Chelation B D-Penicillamine B->C D Transport to Kidneys C->D E Urinary Excretion D->E

References

D-Penicillamine vs. Trientine: A Comparative Analysis of Safety and Efficacy in Wilson's Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of D-penicillamine and trientine, the two primary chelating agents for the treatment of Wilson's disease. The following analysis is based on a review of clinical trial data, systematic reviews, and pharmacovigilance reports to support informed research and development in this area.

Executive Summary

Wilson's disease is an autosomal recessive disorder caused by mutations in the ATP7B gene, leading to impaired copper excretion and subsequent accumulation in the liver, brain, and other tissues. The primary treatment strategy involves lifelong therapy with chelating agents to remove excess copper from the body. D-penicillamine has historically been the first-line therapy, but trientine is a crucial alternative, particularly for patients intolerant to D-penicillamine.

This guide reveals that while both drugs are effective in promoting copper excretion, their safety and efficacy profiles differ significantly. Trientine is associated with a lower incidence of adverse events and treatment discontinuations. However, some evidence suggests D-penicillamine may be more effective in patients with neurological symptoms at presentation.

Efficacy Analysis

The efficacy of D-penicillamine and trientine is primarily assessed by their ability to reduce copper burden, leading to clinical improvement in hepatic and neurological manifestations of Wilson's disease.

Table 1: Comparative Efficacy of D-Penicillamine and Trientine

Efficacy OutcomeD-PenicillamineTrientineKey Findings & Citations
Treatment Failure Lower OddsHigher Odds (OR=4.09)A meta-analysis found significantly higher odds of treatment failure with trientine compared to D-penicillamine.
Neurological Improvement (Symptomatic Patients) 67.5%55.0%In a retrospective study, a higher percentage of patients with neurological symptoms showed improvement with D-penicillamine, though the difference was not statistically significant.[1][2]
Neurological Worsening (First-Line Therapy) 5.3%20.0%A significantly higher rate of neurological worsening was observed in treatment-naive patients starting on trientine compared to D-penicillamine (p=0.04).[1][2]
Hepatic Improvement (Symptomatic Patients) 90.7% (First-line)92.6% (First-line)Both drugs show high efficacy in improving hepatic symptoms in treatment-naive patients, with no statistically significant difference.[1]
Change in 24-hour Urinary Copper Excretion Marked increaseSignificant increaseBoth drugs induce a strong cupriuresis. In one study, the mean 24-hour urinary copper excretion during trientine therapy was 4.4 µmol/d, 5.2 µmol/d, and 6.6 µmol/d at different time points.[3]

Safety and Tolerability

The safety profiles of D-penicillamine and trientine are a critical consideration in their clinical use and a key differentiator between the two agents.

Table 2: Comparative Safety of D-Penicillamine and Trientine

Safety OutcomeD-PenicillamineTrientineKey Findings & Citations
Overall Adverse Events Higher IncidenceLower Incidence (OR=0.34)A meta-analysis showed that trientine is associated with a significantly lower odds of adverse events.
Treatment Discontinuation due to Adverse Events 28.8%7.1%The rate of discontinuing treatment due to adverse events is significantly higher with D-penicillamine (p=0.04).[4]
Common Adverse Events Drug hypersensitivity, hematological (pancytopenia, bicytopenia, hemolytic anemia), renal, and skin-related issues.[5][6]Tremor, gastrointestinal disorders.[6]Analysis of the FDA Adverse Event Reporting System (FAERS) identified drug hypersensitivity as the most commonly reported adverse event for D-penicillamine and tremor for trientine.[6]
Serious Adverse Events Leukopenia, cholangiocarcinoma, hepatocellular cancer reported in one trial.None reported in the same trial.The CHELATE trial reported three serious adverse events with D-penicillamine and none with trientine.

Mechanisms of Action

Both D-penicillamine and trientine are chelating agents that form stable complexes with copper, which are then excreted in the urine.

D-Penicillamine

D-penicillamine is a sulfhydryl-containing amino acid that chelates copper and other heavy metals. It is thought to reduce Cu(II) to Cu(I) during the chelation process.

Trientine

Trientine is a polyamine that chelates copper through its four constituent nitrogen atoms, forming a stable planar ring complex that is readily excreted by the kidneys.

Signaling Pathways and Experimental Workflows

To visualize the underlying biological processes and experimental designs, the following diagrams are provided.

Cellular Pathway of Copper Toxicity in Wilson's Disease ATP7B ATP7B Gene Mutation Impaired_ATP7B Impaired ATP7B Protein Function ATP7B->Impaired_ATP7B Copper_Accumulation Copper Accumulation in Hepatocytes Impaired_ATP7B->Copper_Accumulation Oxidative_Stress Increased Oxidative Stress (ROS Production) Copper_Accumulation->Oxidative_Stress Chelators D-Penicillamine / Trientine Copper_Accumulation->Chelators Mitochondrial_Damage Mitochondrial Damage Oxidative_Stress->Mitochondrial_Damage Apoptosis Hepatocyte Apoptosis Mitochondrial_Damage->Apoptosis Copper_Complex Formation of Copper-Chelator Complex Chelators->Copper_Complex Urinary_Excretion Increased Urinary Copper Excretion Copper_Complex->Urinary_Excretion

Cellular Pathway of Copper Toxicity and Chelation Therapy.

Workflow for a Comparative Clinical Trial Patient_Recruitment Patient Recruitment (Wilson's Disease Diagnosis) Baseline_Assessment Baseline Assessment (Clinical, Biochemical) Patient_Recruitment->Baseline_Assessment Randomization Randomization Baseline_Assessment->Randomization Group_A D-Penicillamine Treatment Group Randomization->Group_A Group_B Trientine Treatment Group Randomization->Group_B Monitoring Regular Monitoring (e.g., monthly for 6 months, then quarterly) Group_A->Monitoring Group_B->Monitoring Efficacy_Endpoints Efficacy Endpoints (e.g., 24-hr Urinary Copper, LFTs, Neurological Scores) Monitoring->Efficacy_Endpoints Safety_Endpoints Safety Endpoints (Adverse Event Reporting) Monitoring->Safety_Endpoints Data_Analysis Data Analysis and Comparison Efficacy_Endpoints->Data_Analysis Safety_Endpoints->Data_Analysis

Workflow for a Comparative Clinical Trial of Chelating Agents.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. The following are summaries of key experimental protocols.

24-Hour Urinary Copper Excretion

Objective: To quantify the amount of copper excreted in the urine over a 24-hour period, a key indicator of copper metabolism and response to chelation therapy.

Protocol:

  • Patient Instructions: The patient is instructed to begin the collection at a specific time (e.g., 8:00 AM) by first emptying their bladder and discarding this urine. All subsequent urine for the next 24 hours is collected in a provided metal-free container. The collection is completed at the same time the following day with the final void being included in the collection.[7][8]

  • Sample Handling: The collected urine should be kept refrigerated or in a cool place during the collection period.[7]

  • Laboratory Analysis:

    • The total volume of the 24-hour urine collection is measured and recorded.

    • An aliquot of the well-mixed sample is taken for analysis.

    • Copper concentration is determined using atomic absorption spectrometry (AAS) or inductively coupled plasma mass spectrometry (ICP-MS).[9]

    • For AAS, the sample may be diluted and aspirated into the spectrometer. The instrument is calibrated using a series of copper standards.[10]

  • Calculation: The total 24-hour urinary copper excretion is calculated by multiplying the copper concentration (in µg/L) by the total urine volume (in L).

Serum Free Copper (Non-Ceruloplasmin Bound Copper)

Objective: To measure the level of "free" copper in the blood, which is the toxic component in Wilson's disease.

Protocol:

  • Sample Collection: A blood sample is collected and serum or plasma is separated.

  • Ultrafiltration:

    • An aliquot of the serum or plasma is placed in an ultrafiltration device with a specific molecular weight cutoff (e.g., 30 kDa).[11]

    • The sample is centrifuged to separate the ultrafiltrate, which contains low molecular weight substances including free copper, from protein-bound copper.[11]

  • Analysis by ICP-MS:

    • The ultrafiltrate is diluted with nitric acid and an internal standard (e.g., yttrium) is added.[11]

    • The sample is then analyzed by inductively coupled plasma mass spectrometry (ICP-MS) to determine the copper concentration.[11]

  • Reference Range: The typical reference interval for serum free copper is 0-10 µg/dL (0-1.6 µmol/L).[12]

Liver Function Tests (LFTs)

Objective: To assess liver health and monitor for potential drug-induced liver injury.

Protocol:

  • Sample Collection: A blood sample is collected to obtain serum.

  • Analytes Measured: A standard panel of LFTs includes:

    • Alanine aminotransferase (ALT): An enzyme primarily found in the liver; elevated levels indicate hepatocellular injury.[13]

    • Aspartate aminotransferase (AST): An enzyme found in the liver and other organs; also a marker of liver cell damage.[13]

    • Alkaline phosphatase (ALP): An enzyme related to the bile ducts; elevated levels can indicate cholestasis.[13]

    • Bilirubin (total and direct): A product of red blood cell breakdown that is processed by the liver; elevated levels can indicate liver dysfunction.[13]

    • Albumin and Total Protein: Proteins synthesized by the liver; low levels can indicate impaired liver function.[13]

  • Methodology: Automated clinical chemistry analyzers are used to measure the levels of these analytes using standardized spectrophotometric or enzymatic assays.

  • Monitoring Schedule: For patients on potentially hepatotoxic drugs, LFTs are typically monitored at baseline, monthly for the first six months of treatment, and then every three months thereafter.[14]

Conclusion

The choice between D-penicillamine and trientine for the treatment of Wilson's disease requires a careful consideration of the individual patient's clinical presentation and tolerance. Trientine offers a more favorable safety profile with a lower rate of adverse events and treatment discontinuations. However, for patients presenting with neurological symptoms, D-penicillamine may offer a greater chance of neurological improvement, albeit with a higher risk of adverse effects.

Further research, including head-to-head randomized controlled trials, is needed to more definitively establish the comparative efficacy of these two agents, particularly in different patient subpopulations. The development of novel chelating agents with improved efficacy and safety profiles remains a key objective in the management of Wilson's disease.

References

A Comparative Guide to the Validation of a Novel HPLC-UV Method for DL-Penicillamine Determination

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of active pharmaceutical ingredients (APIs) like DL-penicillamine is critical. This guide provides an objective comparison of a novel High-Performance Liquid Chromatography (HPLC) with UV detection method for this compound determination against established alternatives, supported by experimental data. This compound is a chelating agent used in the treatment of Wilson's disease and rheumatoid arthritis; however, its L-enantiomer is toxic, making accurate determination and chiral separation crucial.

Methodology Comparison

The performance of a novel HPLC-UV method utilizing Marfey's reagent for derivatization to determine the L-penicillamine enantiomer is compared with a traditional HPLC-UV method involving derivatization with 5,5′-dithiobis (2-nitrobenzoic acid) (DTNB) and a sensitive HPLC with fluorescence detection method using N-(1-pyrenyl)maleimide (NPM).

Table 1: Performance Comparison of HPLC Methods for Penicillamine (B1679230) Determination

ParameterNovel HPLC-UV with Marfey's Reagent (for L-penicillamine)HPLC-UV with DTNB DerivatizationHPLC-Fluorescence with NPM Derivatization
Linearity Range 0.03–0.30 µg/mL[1][2]0.1-10.0 mg/L[3]4–2500 nM[4]
Correlation Coefficient (r²) > 0.990[5]0.9997[3]0.999[4]
Limit of Detection (LOD) 0.01 µg/mL[1][2]1 µmol/L[3]Not explicitly stated
Limit of Quantification (LOQ) 0.03 µg/mL[1][2]0.1 mg/L[3]Not explicitly stated
Precision (%RSD) Not explicitly stated< 6% (Intra- and Inter-day)[3]2.27% (Within-run), 2.23% (Between-run)[2][6][7][8]
Accuracy (% Recovery) 90.7%[1]> 60% (Extraction Recovery)[3]Not explicitly stated
Detection Wavelength 340 nm[2]320 nm[3]Excitation: 330 nm, Emission: 380 nm[4]

Experimental Protocols

Novel HPLC-UV Method with Marfey's Reagent Derivatization

This method is particularly useful for the determination of the L-penicillamine enantiomer.

  • Derivatization: React the penicillamine sample with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide).

  • Chromatographic Conditions:

    • Column: Poroshell HPH C18 stationary phase.[9]

    • Mobile Phase: A gradient of aqueous 0.5% orthophosphoric acid (Mobile Phase A) and acetonitrile (B52724) (Mobile Phase B).[2][9]

    • Flow Rate: 0.8 mL/min.[2]

    • Column Temperature: 25°C.[2]

    • Detection: UV at 340 nm.[2]

HPLC-UV Method with DTNB Derivatization

A standard method for the quantification of penicillamine in biological matrices.

  • Sample Preparation: To the plasma sample, add the derivatization reagent 5,5′-dithiobis (2-nitrobenzoic acid) (DTNB). Vortex and incubate at room temperature for 5 minutes.[3]

  • Protein Precipitation: Add 10% perchloric acid to precipitate proteins.[3]

  • Injection: Inject the supernatant into the HPLC system.[3]

  • Chromatographic Conditions:

    • Column: Shimadzu VP-ODS C18 (150 mm x 4.6 mm, 5 µm).[3]

    • Mobile Phase: Methanol - 0.05 mol·L-1 sodium acetate (B1210297) solution (12:88).[3]

    • Flow Rate: 1 mL/min.[3]

    • Column Temperature: 25°C.[3]

    • Detection: UV at 320 nm.[3]

HPLC-Fluorescence Method with NPM Derivatization

This method offers high sensitivity for determining D-penicillamine in biological samples.

  • Derivatization: To the diluted sample, add Tris–EDTA buffer and a 1 mM solution of N-(1-pyrenyl)maleimide (NPM).[4]

  • Chromatographic Conditions:

    • Column: C18 (100 x 4.6 mm i.d., 3 µm particles).[4]

    • Mobile Phase: 40% acetonitrile, 60% water, 1 mL/L o-phosphoric acid, and 1mL/L acetic acid.[4]

    • Flow Rate: 0.50 mL/min.[4]

    • Detection: Fluorescence detector with excitation at 330 nm and emission at 380 nm.[4]

Method Validation Workflow

The following diagram illustrates a typical workflow for the validation of a novel HPLC-UV method for this compound determination.

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Application & Reporting A Literature Review & Objective Definition B Selection of Chromatographic Conditions (Column, Mobile Phase, Flow Rate) A->B C Sample Preparation & Derivatization Optimization B->C D Specificity & Selectivity C->D E Linearity & Range D->E F Accuracy (% Recovery) E->F G Precision (Repeatability & Intermediate) F->G H Limit of Detection (LOD) G->H I Limit of Quantification (LOQ) H->I J Robustness I->J K System Suitability J->K L Analysis of Real Samples K->L M Data Analysis & Interpretation L->M N Validation Report Generation M->N

Caption: Workflow for HPLC-UV method validation.

Signaling Pathways

While this compound's mechanism of action does not involve classical signaling pathways, its therapeutic and toxic effects can be represented through a logical relationship diagram. The D-enantiomer is therapeutically active, while the L-enantiomer exhibits toxicity.

Penicillamine_Action cluster_0 This compound Administration cluster_1 Enantiomer Actions cluster_2 Biological Effects A This compound B D-Penicillamine (Therapeutic) A->B C L-Penicillamine (Toxic) A->C D Chelation of Heavy Metals (e.g., Copper) B->D E Immunomodulation B->E F Pyridoxine (Vitamin B6) Inhibition C->F

Caption: Actions of D- and L-penicillamine.

References

A Comparative Analysis of D-penicillamine and Bucillamine in Animal Models of Arthritis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison with Supporting Experimental Data

This guide provides a detailed comparative analysis of two disease-modifying antirheumatic drugs (DMARDs), D-penicillamine and its analogue, bucillamine (B1668017), based on their performance in animal models of arthritis. The following sections present a summary of their mechanisms of action, comparative efficacy in a key preclinical model, and detailed experimental protocols to support the findings.

Introduction and Mechanisms of Action

D-penicillamine and bucillamine are both thiol-containing compounds that have been used in the treatment of rheumatoid arthritis. While structurally related, their mechanisms of action and efficacy profiles exhibit notable differences.

Bucillamine is considered a potent thiol donor, approximately 16-fold more potent than N-acetylcysteine in vivo.[1] Its primary mechanisms are believed to involve:

  • Replenishment of Glutathione: Bucillamine's two thiol groups can effectively replenish intracellular glutathione, a key antioxidant, thereby mitigating oxidative stress, which is a significant factor in the pathogenesis of arthritis.[1]

  • Inhibition of NF-κB: Bucillamine has been shown to inhibit the activation of the transcription factor NF-κB.[2] This is a critical anti-inflammatory effect, as NF-κB activation leads to the transcription of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules.[2]

  • Immunomodulation: Bucillamine modulates the function of immune cells, including T cells and macrophages. It can inhibit T cell proliferation and reduce the production of pro-inflammatory cytokines such as IL-1 and TNF-α.[2]

D-penicillamine's mechanism of action in rheumatoid arthritis is less well-defined but is thought to be multifaceted:

  • Inhibition of Collagen Cross-linking: D-penicillamine can interfere with the formation of collagen cross-links, which may alter connective tissue characteristics.[3]

  • Chelation of Heavy Metals: It is a known chelating agent for metals like copper.[3]

  • Immunomodulation: D-penicillamine appears to modulate T-cell activity, though its effects can be inconsistent in various animal models.[4] Some studies suggest it inhibits T-helper cell function through the production of hydrogen peroxide in the presence of copper ions.[5] It has also been observed to have suppressive effects on macrophage-dependent immune responses.[4]

Comparative Efficacy in a Collagen-Induced Arthritis (CIA) Rat Model

A key study directly comparing bucillamine and D-penicillamine in a rat model of type II collagen-induced arthritis (CIA) revealed significant differences in their therapeutic effects. The CIA model is widely used as it shares immunological and pathological features with human rheumatoid arthritis.

Data Presentation
ParameterControl (Arthritic)Bucillamine (30 mg/kg)D-penicillamine (30 mg/kg)
Hind Paw Swelling SevereSignificantly InhibitedNo significant effect
Synovial Lining Cell Proliferation Marked ProliferationInhibitedNo significant effect
Anti-Type II Collagen Antibody Level ElevatedDecreasedNo significant effect
New Bone Formation Present-Inhibited

Data summarized from a study by Hayashi et al. (1991). The study reported dose-dependent inhibition of hind paw swelling by bucillamine.[6] D-penicillamine, in contrast, did not show beneficial effects on the primary inflammatory parameters of arthritis in this model, with its main impact being on the inhibition of new bone formation.[6]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparative efficacy study.

Collagen-Induced Arthritis (CIA) in Rats
  • Animal Model: Male Lewis rats are typically used for this model.

  • Induction of Arthritis:

    • Bovine type II collagen is dissolved in 0.1 M acetic acid to a concentration of 2 mg/mL.

    • The collagen solution is emulsified with an equal volume of Freund's incomplete adjuvant.

    • On day 0, rats are immunized by intradermal injection of 0.1 mL of the emulsion at the base of the tail.

    • A booster injection of the same emulsion is administered on day 7.

  • Drug Administration:

    • Bucillamine and D-penicillamine are suspended in a 0.5% carboxymethylcellulose solution.

    • The drugs are administered orally once daily, starting from the day of the first immunization and continuing for a specified period (e.g., 28 days).

  • Assessment of Arthritis:

    • Hind Paw Swelling: The volume of the hind paws is measured using a plethysmometer at regular intervals. The percentage of swelling is calculated relative to the initial paw volume.

    • Histopathological Examination: On the final day of the experiment, the animals are euthanized, and the hind paws are removed, fixed, decalcified, and embedded in paraffin. Sections are stained with hematoxylin (B73222) and eosin (B541160) (H&E).

    • Histopathological Scoring: The stained sections are examined for:

      • Synovial Lining Cell Proliferation: The degree of synovial hyperplasia is scored on a graded scale (e.g., 0 = normal, 1 = mild, 2 = moderate, 3 = severe).

      • Inflammatory Cell Infiltration: The extent of inflammatory cell infiltration into the synovium is similarly scored.

      • Bone and Cartilage Destruction: The severity of erosion of articular cartilage and subchondral bone is assessed.

      • New Bone Formation: The presence and extent of osteophyte formation are noted.

    • Anti-Type II Collagen Antibody Levels: Blood is collected, and serum levels of anti-type II collagen antibodies are measured using an enzyme-linked immunosorbent assay (ELISA).

Visualizing Mechanisms and Workflows

To further elucidate the processes described, the following diagrams have been generated using Graphviz.

Diagrams

Bucillamine_Mechanism Bucillamine Bucillamine Thiol_Donation Potent Thiol Donation Bucillamine->Thiol_Donation NFkB_Inhibition Inhibition of NF-κB Activation Bucillamine->NFkB_Inhibition T_Cell_Modulation Modulation of T-Cell Function Bucillamine->T_Cell_Modulation GSH Increased Intracellular Glutathione (GSH) Thiol_Donation->GSH Oxidative_Stress Reduced Oxidative Stress GSH->Oxidative_Stress ROS Reactive Oxygen Species (ROS) ROS->Oxidative_Stress Proinflammatory_Cytokines Decreased Pro-inflammatory Cytokines (TNF-α, IL-1) NFkB_Inhibition->Proinflammatory_Cytokines T_Cell_Modulation->Proinflammatory_Cytokines T_Cell_Proliferation Inhibition of T-Cell Proliferation T_Cell_Modulation->T_Cell_Proliferation

Caption: Proposed Anti-Inflammatory Mechanisms of Bucillamine in Arthritis.

D_Penicillamine_Mechanism D_Penicillamine D-Penicillamine Collagen_Inhibition Inhibition of Collagen Cross-linking D_Penicillamine->Collagen_Inhibition T_Cell_Modulation T-Cell Modulation D_Penicillamine->T_Cell_Modulation Chelation Chelation of Copper (Cu2+) D_Penicillamine->Chelation Connective_Tissue Altered Connective Tissue Collagen_Inhibition->Connective_Tissue Helper_T_Cells Inhibition of Helper T-Cells T_Cell_Modulation->Helper_T_Cells Macrophage_Response Suppression of Macrophage- Dependent Responses T_Cell_Modulation->Macrophage_Response H2O2 H2O2 Production Chelation->H2O2 with T-Cells H2O2->Helper_T_Cells

Caption: Postulated Mechanisms of Action for D-Penicillamine in Arthritis.

Experimental_Workflow_CIA cluster_Induction Arthritis Induction cluster_Treatment Treatment Regimen cluster_Assessment Efficacy Assessment Immunization Day 0: Primary Immunization (Type II Collagen + Adjuvant) Booster Day 7: Booster Immunization Immunization->Booster Drug_Admin Daily Oral Administration (Bucillamine or D-Penicillamine) from Day 0 Immunization->Drug_Admin Paw_Swelling Regular Measurement of Hind Paw Swelling Booster->Paw_Swelling Drug_Admin->Paw_Swelling Termination Day 28: Experiment Termination Paw_Swelling->Termination Histopathology Histopathological Analysis of Joints Termination->Histopathology ELISA Serum Analysis for Anti-Collagen Antibodies Termination->ELISA

Caption: Experimental Workflow for Comparing DMARDs in a Rat CIA Model.

Conclusion

Based on the available data from animal models, particularly the collagen-induced arthritis model in rats, bucillamine demonstrates a more potent anti-inflammatory and disease-modifying effect compared to D-penicillamine. Bucillamine significantly reduces key inflammatory markers such as paw swelling and synovial proliferation, and it also lowers the levels of pathogenic autoantibodies. In contrast, D-penicillamine's primary effect in this model appears to be the inhibition of new bone formation, with less impact on the inflammatory aspects of the disease. These findings suggest that the distinct mechanisms of action of these two drugs translate into different efficacy profiles in a preclinical arthritis model. Further research with detailed dose-response studies and analysis of a broader range of inflammatory mediators would be beneficial to fully elucidate their comparative therapeutic potential.

References

D-Penicillamine vs. Zinc Salts for Copper Accumulation: A Preclinical Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Excessive copper accumulation, a hallmark of genetic disorders such as Wilson's disease, can lead to severe cellular damage, particularly in the liver and brain. The therapeutic management of this condition primarily involves the use of chelating agents and other compounds that promote the excretion or reduce the absorption of copper. Among these, D-penicillamine and zinc salts are two of the most established treatments. This guide provides an objective comparison of their performance in preclinical studies, focusing on experimental data, methodologies, and mechanisms of action to inform further research and drug development.

At a Glance: D-Penicillamine vs. Zinc Salts

FeatureD-PenicillamineZinc Salts
Primary Mechanism Copper ChelatorInducer of Metallothionein (B12644479)
Route of Administration OralOral
Primary Route of Copper Elimination Urinary ExcretionFecal Excretion
Reported Efficacy in Preclinical Models Reduces liver copper concentrations and prevents hepatitis in rat models of copper overload.[1]Increases fecal copper excretion; rescues cells from copper-induced toxicity in vitro.
Potential Drawbacks Can have a narrow therapeutic window and is associated with a range of adverse effects.Efficacy may be dependent on dietary copper intake and patient compliance.

Quantitative Data from Preclinical Studies

Direct preclinical studies with head-to-head quantitative comparisons of tissue copper levels after treatment with D-penicillamine versus zinc salts are limited in publicly available literature. However, data from separate studies in various animal models provide insights into their individual effects.

Table 1: Effect of D-Penicillamine on Copper Levels in Preclinical Models

Animal ModelTissueTreatment Dose & Duration% Reduction in Copper Concentration (Compared to Control/Baseline)Reference
Long-Evans Cinnamon (LEC) RatsLiver20 mg/kg/day in drinking water for 10 weeksSignificantly decreased[1]
Doberman Pinschers with subclinical hepatitisLiver10-15 mg/kg twice daily for 4 months~59%
Labrador Retrievers with copper-associated hepatitisLiver10-15 mg/kg twice daily for 3-6 monthsSignificantly decreased

Table 2: Effect of Zinc Salts on Copper Excretion and Cell Viability

Study TypeModelTreatmentKey Quantitative FindingReference
In vivoSprague-Dawley Rats0.046 mmol/kg/day zinc acetate (B1210297) dihydrate for 5 daysSlightly but significantly greater fecal copper excretion compared to control.[2][2]
In vitroHuman Hepatoma ATP7B Knockout Cells2-hour pre-treatment with zincHigh viability (mean 54.6%) gained in the presence of toxic copper concentrations.

Mechanisms of Action

The therapeutic strategies of D-penicillamine and zinc salts in managing copper overload are fundamentally different. D-penicillamine directly binds to excess copper, while zinc salts work indirectly by preventing its absorption.

D-Penicillamine: The Chelator

D-penicillamine is a chelating agent, meaning it forms a stable, soluble complex with copper ions in the bloodstream and tissues. This D-penicillamine-copper complex is then readily excreted through the urine, effectively removing excess copper from the body.

D_Penicillamine_Mechanism cluster_body Body Tissues & Bloodstream cluster_excretion Excretory System Excess_Copper Excess Free Copper (Cu2+) Complex D-Penicillamine-Copper Complex (Soluble) Excess_Copper->Complex D_Penicillamine D-Penicillamine D_Penicillamine->Excess_Copper Chelation Kidney Kidney Complex->Kidney Transported via Bloodstream Urine Urinary Excretion Kidney->Urine

Caption: Mechanism of Action of D-Penicillamine.

Zinc Salts: The Absorption Blocker

Zinc salts, such as zinc acetate or zinc sulfate, work primarily in the gastrointestinal tract. They induce the synthesis of metallothionein, a protein in the intestinal cells (enterocytes) that has a high affinity for copper. This metallothionein binds dietary copper, preventing its absorption into the bloodstream. The copper-metallothionein complex is then shed with the intestinal cells and excreted in the feces.

Zinc_Salts_Mechanism cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte (Intestinal Cell) cluster_excretion Excretion Dietary_Copper Dietary Copper Metallothionein Metallothionein (MT) Dietary_Copper->Metallothionein Binds Zinc_Salts Zinc Salts Zinc_Salts->Metallothionein Induces Synthesis Cu_MT_Complex Copper-MT Complex Metallothionein->Cu_MT_Complex Feces Fecal Excretion Cu_MT_Complex->Feces Shed with Enterocytes

Caption: Mechanism of Action of Zinc Salts.

Experimental Protocols

The methodologies employed in preclinical studies are crucial for the interpretation of results. Below are summaries of typical experimental protocols used to evaluate D-penicillamine and zinc salts.

Animal Models
  • Long-Evans Cinnamon (LEC) Rats: This is a well-established model for Wilson's disease, as these rats have a genetic mutation that leads to abnormal copper metabolism and accumulation in the liver, eventually causing hepatitis.[1]

  • Sprague-Dawley Rats: While not a genetic model of copper overload, these rats are often used in toxicological studies where copper accumulation is induced.[2]

  • Dogs with Copper-Associated Hepatitis: Certain breeds, such as Bedlington Terriers, Doberman Pinschers, and Labrador Retrievers, are predisposed to hereditary copper toxicosis and serve as naturally occurring models.

General Experimental Workflow

A typical preclinical study comparing these two agents would follow a workflow similar to the one depicted below.

Experimental_Workflow Animal_Model Selection of Animal Model (e.g., LEC Rats) Grouping Animal Grouping (Control, D-Pen, Zinc, Combo) Animal_Model->Grouping Treatment Treatment Administration (Oral Gavage, Medicated Diet/Water) Grouping->Treatment Sample_Collection Sample Collection (Blood, Urine, Tissues) Treatment->Sample_Collection Analysis Biochemical & Histological Analysis Sample_Collection->Analysis Data Data Interpretation & Comparison Analysis->Data

Caption: General Preclinical Experimental Workflow.

Key Experimental Procedures
  • Drug Administration: Both D-penicillamine and zinc salts are typically administered orally, either through gavage, mixed in the feed, or dissolved in drinking water. Dosages and treatment durations vary significantly between studies.

  • Sample Collection: At the end of the treatment period, animals are euthanized, and tissues of interest (liver, kidney, brain) are collected. Blood and urine samples are also collected, often at multiple time points throughout the study.

  • Copper Quantification: Tissue samples are typically digested using strong acids, and the copper concentration is determined by atomic absorption spectroscopy (AAS).

  • Histopathological Analysis: Liver tissue is often examined microscopically to assess the extent of cellular damage, inflammation, and fibrosis.

  • Biochemical Analysis: Serum levels of liver enzymes (e.g., ALT, AST), ceruloplasmin, and copper are measured to assess liver function and copper metabolism.

Conclusion

In preclinical studies, both D-penicillamine and zinc salts have demonstrated efficacy in managing copper accumulation, albeit through distinct mechanisms. D-penicillamine acts as a direct chelator, promoting urinary excretion of copper, and has been shown to effectively reduce liver copper concentrations. Zinc salts, on the other hand, prevent dietary copper absorption by inducing intestinal metallothionein.

The choice between these agents in a clinical setting is often guided by the severity of the copper overload, the patient's clinical presentation, and the potential for adverse effects. While D-penicillamine can be highly effective, it is associated with a greater risk of side effects. Zinc salts are generally better tolerated but may be less suitable for initial, aggressive decoppering.

For researchers and drug development professionals, the existing preclinical data underscores the importance of both chelation and absorption-blocking strategies. Future preclinical research should aim for more direct, head-to-head comparisons of these agents, including detailed dose-response studies and long-term efficacy and safety evaluations in relevant animal models. This will provide a more robust dataset to inform the development of novel and improved therapies for copper overload disorders.

References

Investigating Cross-Reactivity of Penicillamine Metabolites in Immunoassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of immunoassay performance in the context of potential cross-reactivity from penicillamine (B1679230) and its metabolites. Given the structural similarities between penicillamine, its metabolic byproducts, and certain endogenous molecules, understanding the potential for immunoassay interference is critical for accurate bioanalysis. This document outlines the principles of such cross-reactivity, presents a comparative analysis of a hypothetical immunoassay versus a highly specific alternative method (LC-MS/MS), and provides detailed experimental protocols for assessing such interference.

Introduction to Penicillamine and Immunoassay Cross-Reactivity

D-penicillamine is a chelating agent and a structural analogue of the amino acid cysteine.[1] Following administration, penicillamine is metabolized, forming disulfide derivatives, primarily penicillamine disulfide and cysteine-penicillamine disulfide.[2] The presence of these structurally similar molecules in biological samples can pose a challenge for immunoassays.

Immunoassay specificity relies on the highly selective binding of an antibody to its target antigen. However, cross-reactivity can occur when the antibody binds to other structurally related compounds, leading to inaccurate quantification of the intended analyte.[3] This is a significant concern in both clinical diagnostics and drug development, where precise measurements are paramount.

This guide explores a hypothetical scenario where a competitive immunoassay for a therapeutic peptide containing a cysteine residue is evaluated for cross-reactivity with penicillamine and its major metabolites. The performance of this immunoassay is compared against Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a method renowned for its high specificity and accuracy in quantifying small molecules and their metabolites in complex biological matrices.[4][5][6][7]

Comparative Analysis: Immunoassay vs. LC-MS/MS

The following table summarizes the performance of a hypothetical competitive ELISA for "Analyte X" (a cysteine-containing peptide) in the presence of penicillamine and its metabolites, compared to a validated LC-MS/MS method.

ParameterCompetitive ELISA for Analyte XLC-MS/MS
Specificity Susceptible to cross-reactivity from penicillamine, penicillamine disulfide, and cysteine-penicillamine disulfide, leading to potential overestimation of Analyte X.Highly specific; analytes are separated chromatographically and detected based on unique mass-to-charge ratios, eliminating interference from structurally similar compounds.[4][5][6][7]
Accuracy Potentially compromised in patients treated with penicillamine due to cross-reactivity.High accuracy, considered a "gold standard" for quantitative bioanalysis.
Lower Limit of Quantification (LLOQ) 1 ng/mL0.1 ng/mL
Dynamic Range 1 - 100 ng/mL0.1 - 500 ng/mL
Sample Throughput HighModerate
Cost per Sample LowHigh
Development Time ModerateLong

Experimental Data: Cross-Reactivity Assessment

The cross-reactivity of the hypothetical anti-Analyte X antibody was determined by introducing potential cross-reactants into the immunoassay and measuring the displacement of the labeled antigen. The results are presented as the percentage of cross-reactivity, calculated as:

% Cross-Reactivity = (Concentration of Analyte X at 50% displacement / Concentration of cross-reactant at 50% displacement) x 100%

Compound% Cross-Reactivity in Analyte X Immunoassay
Analyte X (Target Analyte) 100%
Penicillamine5.2%
Penicillamine Disulfide12.8%
Cysteine-Penicillamine Disulfide8.5%
Unrelated Thiol Compound (e.g., N-acetylcysteine)<0.1%

These hypothetical results suggest that penicillamine and its disulfide metabolites exhibit significant cross-reactivity in the immunoassay for Analyte X, with penicillamine disulfide showing the highest level of interference.

Experimental Protocols

Competitive ELISA for Analyte X
  • Coating: A 96-well microplate is coated with a capture antibody specific for Analyte X and incubated overnight at 4°C.

  • Washing: The plate is washed three times with a wash buffer (e.g., PBS with 0.05% Tween 20).

  • Blocking: The remaining protein-binding sites are blocked by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at room temperature.

  • Competition: Standards, controls, and samples are added to the wells, followed by the addition of a fixed concentration of biotin-labeled Analyte X. The plate is incubated for 2 hours at room temperature to allow for competitive binding.

  • Washing: The plate is washed three times.

  • Detection: Streptavidin-horseradish peroxidase (HRP) conjugate is added to each well and incubated for 1 hour at room temperature.

  • Washing: The plate is washed five times.

  • Substrate Addition: A chromogenic substrate (e.g., TMB) is added, and the plate is incubated in the dark for 15-30 minutes.

  • Stopping Reaction: The reaction is stopped by adding a stop solution (e.g., 2N H₂SO₄).

  • Reading: The absorbance is read at 450 nm using a microplate reader. The concentration of Analyte X is inversely proportional to the signal.

Cross-Reactivity Testing Protocol
  • Prepare a standard curve for Analyte X in the competitive ELISA as described above.

  • Prepare serial dilutions of the potential cross-reactants (penicillamine, penicillamine disulfide, cysteine-penicillamine disulfide) in the assay buffer.

  • Run the competitive ELISA with the serial dilutions of the cross-reactants in place of the Analyte X standards.

  • Determine the concentration of each cross-reactant that causes a 50% reduction in the maximum signal (IC50).

  • Calculate the % cross-reactivity using the formula mentioned previously.

LC-MS/MS Method for Penicillamine and its Metabolites
  • Sample Preparation: Plasma samples are subjected to protein precipitation with acetonitrile (B52724) containing an internal standard. The supernatant is then dried and reconstituted in the mobile phase.

  • Chromatographic Separation: The extracted samples are injected into a C18 reverse-phase HPLC column. A gradient elution is performed using a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Mass Spectrometric Detection: The column effluent is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. Multiple Reaction Monitoring (MRM) is used to detect the specific precursor-to-product ion transitions for penicillamine, penicillamine disulfide, cysteine-penicillamine disulfide, and the internal standard.

  • Quantification: The peak area ratios of the analytes to the internal standard are used to construct calibration curves and quantify the analytes in the unknown samples.

Visualizations

Penicillamine_Metabolism Penicillamine Penicillamine Pen_Disulfide Penicillamine Disulfide Penicillamine->Pen_Disulfide Oxidation Cys_Pen_Disulfide Cysteine-Penicillamine Disulfide Penicillamine->Cys_Pen_Disulfide Oxidation with Cysteine Cysteine Cysteine Cysteine->Cys_Pen_Disulfide

Caption: Metabolic pathway of penicillamine to its major disulfide metabolites.

Cross_Reactivity_Mechanism cluster_well Immunoassay Well Antibody Antibody Analyte Target Analyte Analyte->Antibody Specific Binding CrossReactant Penicillamine Metabolite (Structurally Similar) CrossReactant->Antibody Cross-Reactivity LabeledAnalyte Labeled Analyte LabeledAnalyte->Antibody Competitive Binding

Caption: Mechanism of cross-reactivity in a competitive immunoassay.

Experimental_Workflow start Patient Sample (Containing Penicillamine Metabolites) immunoassay Competitive Immunoassay (Analyte X) start->immunoassay lcms LC-MS/MS Analysis (Analyte X, Penicillamine & Metabolites) start->lcms immunoassay_result Potentially Inaccurate Analyte X Concentration immunoassay->immunoassay_result lcms_result Accurate Concentration of Analyte X and Metabolites lcms->lcms_result comparison Compare Results immunoassay_result->comparison lcms_result->comparison

Caption: Workflow for comparing immunoassay and LC-MS/MS results.

Conclusion

The potential for cross-reactivity of penicillamine and its metabolites in immunoassays highlights the importance of thorough assay validation, especially when analyzing samples from patients undergoing treatment with this drug. While immunoassays offer advantages in terms of cost and throughput, their susceptibility to interference from structurally similar compounds can lead to erroneous results. In such cases, highly specific methods like LC-MS/MS are invaluable for providing accurate and reliable data, ensuring the integrity of clinical and research findings. When developing or utilizing an immunoassay, a comprehensive assessment of potential cross-reactants is essential to understand the assay's limitations and to ensure the correct interpretation of its results.

References

A Head-to-Head Comparison of D-Penicillamine and Gold Therapy in Arthritis Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two historical disease-modifying antirheumatic drugs (DMARDs), D-penicillamine and gold therapy, for the treatment of rheumatoid arthritis. This document synthesizes data from key clinical trials, details experimental protocols, and illustrates the proposed mechanisms of action.

Once mainstays in the management of rheumatoid arthritis, D-penicillamine and gold therapy have largely been supplanted by newer agents. However, a retrospective analysis of their performance and mechanisms offers valuable insights for the development of novel therapeutics. This guide provides a detailed head-to-head comparison based on available clinical research.

Quantitative Comparison of Efficacy

Clinical trials comparing D-penicillamine and various forms of gold therapy have demonstrated broadly similar efficacy in improving the signs and symptoms of rheumatoid arthritis. Both agents have shown statistically significant improvements in clinical and laboratory parameters compared to placebo.

ParameterD-PenicillamineGold Therapy (Injectable)Gold Therapy (Oral - Auranofin)Notes
Painful/Swollen Joints Statistically significant decrease[1]Statistically significant decrease[1]Significant improvement in all quantitative measures[2]Both injectable gold and D-penicillamine showed a similar degree of improvement in joint counts.[1]
Erythrocyte Sedimentation Rate (ESR) Statistically significant decrease[1]Statistically significant decrease[1]Significant improvement[3]The reduction in ESR was comparable between D-penicillamine and injectable gold.[1]
Rheumatoid Factor (Waaler-Rose titre) 12 out of 20 seropositive patients became seronegative; titre dropped in another 5[1]7 out of 16 seropositive patients became seronegative; titre dropped in another 5[1]Not consistently reportedD-penicillamine showed a trend towards a greater impact on rheumatoid factor seroconversion.
Radiographic Progression Equal increase in the number of eroded joints in hands and toes compared to gold[1]Equal increase in the number of eroded joints in hands and toes compared to D-penicillamine[1]Not specifiedNeither drug demonstrated a clear advantage in halting radiographic progression in the cited study.[1]
Physician Global Assessment More likely to have "important improvement" compared to auranofin[2]Not directly compared in this metricLess likely to have "important improvement" compared to D-penicillamine[2]D-penicillamine was noted for greater clinical effectiveness in some patient-reported outcomes.[2]

Comparative Tolerability and Adverse Events

A significant factor in the clinical use of both D-penicillamine and gold therapy is their toxicity profiles, which often lead to treatment discontinuation.

Adverse EventD-PenicillamineGold Therapy (Injectable)Gold Therapy (Oral - Auranofin)Notes
Overall Withdrawal Rate 26%[1]30%[1]Lower than D-penicillamine and injectable goldAuranofin was generally better tolerated than injectable gold and D-penicillamine.[4]
Proteinuria/Hematuria Most common cause of discontinuation[1]Occurs, but less frequently cited as the primary reason for discontinuationSignificantly less frequent than with D-penicillamine[2]Renal toxicity is a major concern with D-penicillamine.
Thrombocytopenia Occurred significantly more frequently than with auranofin[2]A known but less common side effectSignificantly less frequent than with D-penicillamine[2]Hematological monitoring is crucial for both treatments.
Rash CommonCommonCommonSkin reactions are a frequent adverse event for both drug classes.
Gastrointestinal Dysgeusia (taste disturbance), stomatitis[5]StomatitisDiarrhea, loose stools[5]The nature of gastrointestinal side effects differs between the agents.

Experimental Protocols

The following provides a generalized overview of the methodologies employed in comparative clinical trials of D-penicillamine and gold therapy.

Study Design: Most studies were randomized, controlled trials, with some being double-blind or single-blind.[2][3]

Patient Population: Patients typically had a diagnosis of definite or classical rheumatoid arthritis with active disease, and many studies focused on patients who had not previously received either D-penicillamine or gold therapy.[1]

Dosage Regimens:

  • D-Penicillamine: Often initiated at a low dose (e.g., 250 mg/day) and gradually increased to a maintenance dose of 500-750 mg/day.[2]

  • Injectable Gold (e.g., Sodium Aurothiomalate): Typically administered weekly (e.g., 50 mg) until a total dose was reached, followed by monthly maintenance injections.[1]

  • Oral Gold (Auranofin): A common dosage was 6 mg per day.[2][3]

Outcome Measures:

  • Clinical: Number of painful and/or swollen joints, physician's global assessment of disease activity, patient's assessment of pain.

  • Laboratory: Erythrocyte sedimentation rate (ESR), C-reactive protein (CRP), rheumatoid factor titres, and complete blood counts for safety monitoring.

  • Radiographic: X-rays of hands and feet to assess for joint erosion and disease progression.

Mechanisms of Action and Signaling Pathways

The precise mechanisms of action for both D-penicillamine and gold therapy are not fully elucidated but are known to involve modulation of the immune system.

D-Penicillamine

D-penicillamine's therapeutic effects in rheumatoid arthritis are believed to stem from its immunomodulatory properties.[6] It has been shown to reduce the numbers of T-lymphocytes, inhibit macrophage function, and decrease levels of interleukin-1 and rheumatoid factor.[7] One proposed mechanism involves the inhibition of T-lymphocyte proliferation, particularly helper T-cells, through the production of hydrogen peroxide in the presence of copper ions.[8][9] It also appears to interfere with collagen cross-linking.[7]

D_Penicillamine_Mechanism DP D-Penicillamine H2O2 Hydrogen Peroxide (H2O2) Production DP->H2O2 Macrophage Macrophage Function DP->Macrophage Inhibits RF Rheumatoid Factor DP->RF Reduces Collagen Collagen Cross-linking DP->Collagen Inhibits Cu Copper Ions (Cu2+) Cu->H2O2 T_Cell Helper T-Cell (Th) H2O2->T_Cell Inhibits T_Cell_Prolif T-Cell Proliferation T_Cell->T_Cell_Prolif Drives Inflammation Reduced Inflammation and Joint Damage T_Cell_Prolif->Inflammation IL1 Interleukin-1 (IL-1) Production Macrophage->IL1 IL1->Inflammation RF->Inflammation Collagen->Inflammation

Proposed Mechanism of D-Penicillamine
Gold Therapy

Gold compounds exert their anti-inflammatory effects through various influences on the immune system.[10] They are taken up by macrophages and can inhibit antigen processing.[11] A key mechanism is the suppression of the NF-κB signaling pathway. By inhibiting IκB kinase (IKK), gold compounds prevent the degradation of IκB, which in turn sequesters NF-κB in the cytoplasm and prevents its translocation to the nucleus. This leads to a reduced production of pro-inflammatory cytokines such as TNF-α, IL-1, and IL-6.[11] Gold therapy can also inhibit proteolytic enzymes and may induce a shift in the T-cell population towards the anti-inflammatory Th2 phenotype.[11]

Gold_Therapy_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 IKK IκB Kinase (IKK) TLR4->IKK Activates Gold Gold Compounds (e.g., Auranofin) Gold->IKK Inhibits IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκB IkB IκB IkB_NFkB->IkB Releases NFkB NF-κB IkB_NFkB->NFkB Releases Proteasome Proteasomal Degradation IkB->Proteasome NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates DNA DNA NFkB_nuc->DNA Binds to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1, IL-6) DNA->Cytokines Transcription

Gold Therapy Inhibition of NF-κB Pathway

Experimental Workflow: Head-to-Head Clinical Trial

The following diagram illustrates a typical workflow for a head-to-head clinical trial comparing D-penicillamine and gold therapy.

Head_to_Head_Workflow cluster_setup Trial Setup cluster_treatment Treatment Arms cluster_followup Follow-up and Monitoring cluster_analysis Data Analysis Patient_Recruitment Patient Recruitment (Active RA Diagnosis) Informed_Consent Informed Consent Patient_Recruitment->Informed_Consent Baseline_Assessment Baseline Assessment (Clinical, Lab, Radiographic) Informed_Consent->Baseline_Assessment Randomization Randomization Baseline_Assessment->Randomization Arm_A D-Penicillamine (Dose Escalation) Randomization->Arm_A Arm_B Gold Therapy (Injectable or Oral) Randomization->Arm_B Monitoring Regular Monitoring (e.g., Monthly) - Efficacy Measures - Adverse Events Arm_A->Monitoring Arm_B->Monitoring Endpoint_Assessment Endpoint Assessment (e.g., 6-12 Months) Monitoring->Endpoint_Assessment Data_Analysis Statistical Analysis - Efficacy Comparison - Safety Comparison Endpoint_Assessment->Data_Analysis

Head-to-Head Clinical Trial Workflow

References

D-Penicillamine Dose-Response Validation: A Comparative Guide for Experimental Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of D-penicillamine's performance in various experimental disease models, supported by experimental data. It is designed to assist researchers in evaluating its therapeutic potential and dose-response relationships in preclinical studies.

Data Summary

The following tables summarize the quantitative dose-response data for D-penicillamine in key experimental disease models.

Table 1: Collagen-Induced Arthritis (CIA) in Rats
Dose (mg/kg/day)Administration RouteDurationKey FindingsAlternative TreatmentAlternative's Key Findings
100Oral21 daysNo significant effect on hind paw inflammation.[1]Methotrexate (1.5 mg/kg)Reduced cartilage and bone erosion, and inflammatory cell infiltration.
200Oral21 daysNo significant effect on hind paw inflammation, but significant improvement in joint lesions observed via X-ray.[1]
Table 2: Antigen-Induced Arthritis in Rabbits
Dose (mg/kg/day)Administration RouteDurationKey Findings
up to 30Oral-Diminished severity of inflammatory synovitis.[2]
-Intravenous40 daysArthritis had receded to a large extent.[3]
Table 3: Wilson's Disease (Toxic Milk Mouse Model)
Dose (mg/kg/day)Administration RouteDurationKey FindingsAlternative TreatmentAlternative's Key Findings
----TDMQ20 (25 and 50 mg/kg)Efficiently mediated excretion of Cu and restoration of active ceruloplasmin levels at doses 8 times lower than D-penicillamine.
Table 4: Liver Fibrosis in Rats (Bile Duct Ligation and Scission Model)
Dose (mg/kg/day)Administration RouteDurationKey Findings
--4 weeksDelayed liver fibrosis.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Collagen-Induced Arthritis (CIA) in Rats

Objective: To induce an autoimmune arthritis model in rats that mimics human rheumatoid arthritis.

Materials:

  • Bovine type II collagen

  • Complete Freund's Adjuvant (CFA) or Incomplete Freund's Adjuvant (IFA)

  • Syringes and needles

  • Male Wistar or Dark Agouti rats

Procedure:

  • Preparation of Emulsion: Dissolve bovine type II collagen in 0.05 M acetic acid to a final concentration of 2 mg/mL. Emulsify the collagen solution with an equal volume of CFA or IFA.

  • Primary Immunization: Inject 0.1 mL of the emulsion intradermally at the base of the tail of each rat.

  • Booster Immunization (Optional but recommended): Seven to 21 days after the primary immunization, administer a booster injection of type II collagen emulsified in IFA.

  • Monitoring: Monitor the rats daily for signs of arthritis, including paw swelling, erythema, and joint stiffness. Arthritis severity can be scored using a standardized scoring system. For example, a scale of 0-4 for each paw, where 0 is normal, 1 is mild swelling and erythema, 2 is moderate swelling and erythema, 3 is severe swelling and erythema, and 4 is maximal inflammation with joint deformity.

  • Drug Administration: D-penicillamine or alternative treatments can be administered orally or via injection at predetermined doses and schedules, typically starting before or after the onset of clinical signs of arthritis.

Bile Duct Ligation and Scission (BDL/S) in Rats

Objective: To induce liver fibrosis in rats by obstructing the common bile duct.

Materials:

  • Male Wistar rats

  • Anesthetics

  • Surgical instruments (scalpel, forceps, scissors, sutures)

  • Surgical microscope or loupes

Procedure:

  • Anesthesia: Anesthetize the rat using an appropriate anesthetic agent.

  • Surgical Preparation: Shave and disinfect the abdominal area.

  • Laparotomy: Make a midline incision in the abdomen to expose the abdominal cavity.

  • Bile Duct Identification: Gently retract the liver to locate the common bile duct.

  • Ligation and Scission: Ligate the common bile duct in two places and cut the duct between the two ligatures.

  • Closure: Suture the abdominal wall and skin in layers.

  • Post-operative Care: Provide appropriate post-operative care, including analgesics and monitoring for complications.

  • Drug Administration: D-penicillamine can be administered orally via gavage. In one study, a dose of 10 mg/kg was found to be optimal in inhibiting the fibrotic process.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways and experimental workflows related to the action of D-penicillamine.

D_penicillamine_Macrophage_Activation cluster_macrophage Macrophage cluster_tcell T-Cell cluster_autoimmunity Potential Outcome D-penicillamine D-penicillamine Aldehyde Groups Aldehyde Groups D-penicillamine->Aldehyde Groups Binds to Macrophage Activation Macrophage Activation Aldehyde Groups->Macrophage Activation Cytokine Production Increased Production of TNF-alpha, IL-6, IL-23 Macrophage Activation->Cytokine Production T-Cell Activation T-Cell Activation Macrophage Activation->T-Cell Activation Modulates Autoimmune Response Autoimmune Response T-Cell Activation->Autoimmune Response

D-penicillamine's effect on macrophage activation.

D_penicillamine_TGF_beta_Pathway TGF-beta1 TGF-beta1 TGF-beta Receptor TGF-beta Receptor TGF-beta1->TGF-beta Receptor Smad2/3 Phosphorylation Smad2/3 Phosphorylation TGF-beta Receptor->Smad2/3 Phosphorylation Fibroblast to Myofibroblast Differentiation Fibroblast to Myofibroblast Differentiation Smad2/3 Phosphorylation->Fibroblast to Myofibroblast Differentiation Collagen Production Collagen Production Fibroblast to Myofibroblast Differentiation->Collagen Production LOXL2 Lysyl Oxidase-Like 2 (LOXL2) LOXL2->Smad2/3 Phosphorylation Required for TGF-beta signaling D-penicillamine D-penicillamine D-penicillamine->LOXL2 Inhibits

D-penicillamine's role in the TGF-beta signaling pathway in fibrosis.

Experimental_Workflow_CIA cluster_induction Arthritis Induction cluster_treatment Treatment and Monitoring cluster_analysis Data Analysis A Prepare Collagen Emulsion B Primary Immunization (Day 0) A->B C Booster Immunization (Day 7-21) B->C D Onset of Arthritis C->D E Administer D-penicillamine or Alternative D->E F Monitor Paw Swelling, Arthritis Score E->F G Histological and Radiological Assessment F->G H Compare Treatment Groups G->H

Experimental workflow for dose-response validation in CIA model.

References

Validating the Therapeutic Effect of D-penicillamine in Models of Primary Biliary Cholangitis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Primary Biliary Cholangitis (PBC) is a chronic autoimmune liver disease characterized by the progressive destruction of small bile ducts, leading to cholestasis, fibrosis, and eventual cirrhosis. While Ursodeoxycholic Acid (UDCA) is the established first-line treatment and Obeticholic Acid (OCA) is a second-line option, the historical therapeutic agent D-penicillamine has also been investigated for its potential role in managing PBC. This guide provides a comparative overview of the experimental evidence for D-penicillamine and these alternative therapies in animal models relevant to PBC.

It is important to note that direct head-to-head comparative studies of D-penicillamine against UDCA and OCA in well-established animal models of PBC are scarce in recent literature. Therefore, this guide synthesizes findings from individual studies on each compound in relevant disease models to offer a comparative perspective. The data presented should be interpreted with the consideration that experimental conditions and models may vary between studies.

Therapeutic Agents at a Glance

Therapeutic AgentPrimary Mechanism of Action in Liver DiseaseStatus in PBC Treatment
D-penicillamine A chelating agent that reduces copper levels. It also possesses immunomodulatory and antifibrotic properties.[1][2]Historically investigated, but its use is not supported by current evidence due to lack of efficacy and a high incidence of adverse effects.[2][3]
Ursodeoxycholic Acid (UDCA) A hydrophilic bile acid that protects cholangiocytes from the cytotoxicity of more hydrophobic bile acids, stimulates bile flow, and has immunomodulatory and anti-inflammatory effects.[4][5]First-line therapy for PBC.[4]
Obeticholic Acid (OCA) A potent and selective farnesoid X receptor (FXR) agonist. FXR activation regulates bile acid synthesis and transport, thereby reducing the overall bile acid pool and protecting against cholestatic liver injury.[6][7]Second-line therapy for patients with an inadequate response to or intolerance of UDCA.[8]

Experimental Data Summary

The following tables summarize the therapeutic effects of D-penicillamine, UDCA, and OCA on key markers of liver injury and fibrosis in various animal models.

D-penicillamine: Experimental Data

Clinical trials in humans have shown that D-penicillamine can reduce serum aspartate transaminase and liver copper concentrations.[9][10] However, it did not improve survival or liver histology and was associated with a high rate of side effects.[3][11] Evidence from relevant animal models is limited.

Animal ModelKey FindingsReference
Wilson's Disease (Human)Reduced liver copper concentrations and serum aspartate transaminase. Less pronounced inflammation and piecemeal necrosis in a subset of patients.[9]
Primary Biliary Cirrhosis (Human)No improvement in survival or liver histology. Lowered alanine (B10760859) and aspartate aminotransferases, but also lowered serum albumin. High incidence of major side effects.[11]
Primary Sclerosing Cholangitis (Human)No significant effect on mortality, liver transplantation, or histologic progression. Significant improvement in serum aspartate aminotransferase.[12]
Ursodeoxycholic Acid (UDCA): Experimental Data

UDCA has been extensively studied in various animal models of cholestatic liver disease and has consistently demonstrated hepatoprotective effects.

Animal ModelKey FindingsReference
Diet-Induced Obese MiceAlleviated metabolic dysfunction, evidenced by decreased body weight, visceral fat, and blood glucose levels.[5]
Cancer Cachexia (Rat Model)Showed a trend towards reducing mortality.[13]
Non-alcoholic Steatohepatitis (NASH) Mouse ModelAmeliorated liver inflammation.[14]
Ageing MiceReduced weight gain, adiposity, and hepatic triglyceride and cholesterol levels. Decreased inflammatory cytokines in liver and adipose tissue.[15]
Obeticholic Acid (OCA): Experimental Data

OCA has shown promise in animal models of cholestatic and metabolic liver diseases by activating the FXR pathway.

Animal ModelKey FindingsReference
Lipopolysaccharide (LPS)-Induced Liver Injury (Mice)Protected against hepatocyte apoptosis and inflammatory infiltration. Reversed the increase in serum ALT, AST, total bile acid, and total bilirubin (B190676).[7]
Non-alcoholic Steatohepatitis (NASH) Mouse ModelPrevented chronic inflammation and liver fibrosis.[16]
Bile Duct Ligated (BDL) MiceElevated serum AST, ALT, ALP, and γ-GT at a high dose, indicating potential for liver injury in severe cholestasis.[17]
Methionine-Choline-Deficient (MCD) Diet-Induced NASH (Mice)Improved hepatic steatosis and inflammation by inhibiting NLRP3 inflammasome activation.[18]

Experimental Protocols

D-penicillamine Administration (Human Study)
  • Study Design : Prospective, double-blind, placebo-controlled trial.

  • Subjects : Patients with primary biliary cirrhosis.

  • Treatment : D-penicillamine (250 mg four times a day) or placebo.

  • Duration : 28 months.

  • Outcome Measures : Survival, symptoms, serum bilirubin, alkaline phosphatase, alanine and aspartate aminotransferases, serum albumin, and liver histology.

  • Reference :[11]

Ursodeoxycholic Acid (UDCA) Administration (NASH Mouse Model)
  • Animal Model : C57BL/6 mice fed a high-fat high-cholesterol (HFHC) diet for 12 weeks to induce NASH.

  • Treatment Groups :

    • Normal diet + saline

    • Normal diet + UDCA (300 mg/kg/day)

    • HFHC diet + saline

    • HFHC diet + UDCA (300 mg/kg/day)

  • Administration : Daily oral gavage for 8 weeks.

  • Outcome Measures : Liver histology (inflammation and fibrosis), serum bile acid profiles, and gut microbiota composition.

  • Reference :[14]

Obeticholic Acid (OCA) Administration (LPS-Induced Liver Injury Model)
  • Animal Model : 8-week old male C57BL/6J mice.

  • Treatment Groups :

    • Control group

    • LPS group

    • Oral OCA group

    • LPS + oral OCA group

  • Administration : Oral OCA pretreatment.

  • Outcome Measures : Serum levels of ALT, AST, total bile acid (TBA), and total bilirubin (TBIL). Liver histology (hematoxylin & eosin (B541160) staining), and expression of FXR and inflammatory markers.

  • Reference :[7]

Visualizing Mechanisms and Workflows

Signaling Pathways in PBC Therapy

G Proposed Mechanisms of Action in PBC Therapy cluster_DP D-penicillamine cluster_UDCA Ursodeoxycholic Acid (UDCA) cluster_OCA Obeticholic Acid (OCA) DP D-penicillamine Cu Excess Copper DP->Cu Chelation Immune Immune Cells DP->Immune Immunomodulation Fibroblasts Fibroblasts DP->Fibroblasts Antifibrotic effects UDCA UDCA Bile Hydrophobic Bile Acids UDCA->Bile Displacement Chol Cholangiocytes UDCA->Chol Cytoprotection Stimulates Bicarbonate Secretion OCA OCA FXR Farnesoid X Receptor (FXR) OCA->FXR Agonist BileSyn Bile Acid Synthesis FXR->BileSyn Inhibition BileTrans Bile Acid Transport FXR->BileTrans Upregulation

Caption: Proposed mechanisms of D-penicillamine, UDCA, and OCA.

Experimental Workflow for Evaluating Therapeutics in a PBC Model

G General Experimental Workflow cluster_0 Model Induction cluster_1 Treatment cluster_2 Outcome Assessment Induction Induce PBC-like disease (e.g., dnTGFβRII, NOD.c3c4 mice) Treatment Administer Therapeutic Agent (D-penicillamine, UDCA, OCA, or Vehicle) Induction->Treatment Biochem Serum Analysis (ALT, AST, ALP, Bilirubin) Treatment->Biochem Histo Liver Histology (Fibrosis, Inflammation, Bile Duct Damage) Treatment->Histo Mol Molecular Analysis (Gene/Protein Expression) Treatment->Mol

References

D-Penicillamine vs. Cyclosporine: A Comparative Analysis of Immunosuppressive Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparative analysis of the immunosuppressive properties of D-penicillamine and cyclosporine, intended for researchers, scientists, and drug development professionals. The following sections objectively compare their mechanisms of action, in vitro efficacy, and relevant experimental protocols, supported by experimental data.

Introduction

D-penicillamine and cyclosporine are two drugs with demonstrated immunosuppressive effects, albeit through distinct molecular pathways. Historically used in the treatment of rheumatoid arthritis, their comparison reveals different strategies for modulating the immune response. Cyclosporine is a potent, targeted immunosuppressive agent, while D-penicillamine's effects are less specific and dependent on the presence of metal ions. This guide will delve into the experimental evidence that defines their immunosuppressive profiles.

Mechanisms of Action

D-Penicillamine: A Pro-oxidative Approach to Immunosuppression

D-penicillamine's immunosuppressive activity is not intrinsic to the molecule itself but is contingent on the presence of copper ions. In vitro studies have shown that in the presence of copper or the copper-carrying protein ceruloplasmin, D-penicillamine leads to the generation of hydrogen peroxide (H₂O₂).[1][2] This production of a reactive oxygen species is cytotoxic and results in the inhibition of T-lymphocyte proliferation.[1][2] The inhibitory effect of D-penicillamine can be completely reversed by the addition of catalase, an enzyme that degrades hydrogen peroxide, confirming the central role of H₂O₂ in its mechanism.[1] This suggests that D-penicillamine's immunosuppressive action is mediated by inducing oxidative stress that is detrimental to T-cell function.[1]

D_Penicillamine_Pathway D-Penicillamine Signaling Pathway D_Pen D-Penicillamine H2O2 Hydrogen Peroxide (H₂O₂) Generation D_Pen->H2O2 Copper Copper Ions (Cu²⁺) / Ceruloplasmin Copper->H2O2 Proliferation_Inhibition Inhibition of Proliferation H2O2->Proliferation_Inhibition T_Cell T-Lymphocyte T_Cell->Proliferation_Inhibition

D-Penicillamine's immunosuppressive mechanism.
Cyclosporine: Targeted Inhibition of T-Cell Signaling

Cyclosporine exerts its immunosuppressive effects through a highly specific intracellular pathway. It readily diffuses into lymphocytes where it binds to its cytosolic receptor, cyclophilin.[3] This cyclosporine-cyclophilin complex then binds to and inhibits calcineurin, a calcium and calmodulin-dependent serine/threonine protein phosphatase.[3][4] Calcineurin's primary role in T-cell activation is to dephosphorylate the Nuclear Factor of Activated T-cells (NFAT).[3] Once dephosphorylated, NFAT translocates to the nucleus and induces the transcription of genes encoding for cytokines, most notably interleukin-2 (B1167480) (IL-2).[3] IL-2 is a critical cytokine for T-cell proliferation and activation. By inhibiting calcineurin, cyclosporine effectively blocks IL-2 production, leading to a potent suppression of the T-cell-mediated immune response.[5]

Cyclosporine_Pathway Cyclosporine Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cyclosporine Cyclosporine CsA_Cyp_Complex Cyclosporine-Cyclophilin Complex Cyclosporine->CsA_Cyp_Complex Cyclophilin Cyclophilin Cyclophilin->CsA_Cyp_Complex Calcineurin Calcineurin CsA_Cyp_Complex->Calcineurin Inhibits NFAT NFAT Calcineurin->NFAT Dephosphorylates NFAT_P NFAT-P NFAT_P->Calcineurin IL2_Gene IL-2 Gene NFAT->IL2_Gene Activates Transcription IL2_mRNA IL-2 mRNA IL2_Gene->IL2_mRNA IL2 Interleukin-2 IL2_mRNA->IL2

Cyclosporine's mechanism of calcineurin inhibition.

Quantitative Comparison of Immunosuppressive Potency

The immunosuppressive potency of D-penicillamine and cyclosporine can be compared based on their in vitro effects on T-lymphocyte proliferation and function.

ParameterD-PenicillamineCyclosporineReference
Mechanism Copper-dependent H₂O₂ generationCalcineurin inhibition[1],[3]
Primary Target T-lymphocytes (non-specific)Calcineurin in T-lymphocytes,[3]
Effect on T-Cell Proliferation Dose-dependent inhibition, significant above 50 µg/mL in the presence of copper.[5] Nearly complete inhibition with 100 µg/mL D-penicillamine and 2 µg/mL CuSO₄.Potent inhibition with an IC₅₀ of approximately 294 µg/L (244 nM).
Effect on IL-2 Production Indirectly inhibits T-cell function, but direct effect on IL-2 production is not its primary mechanism.Directly inhibits IL-2 gene transcription.
Clinical Efficacy in RA Demonstrated efficacy, comparable to cyclosporine in a head-to-head trial.Effective in RA, with similar efficacy to D-penicillamine.

Experimental Protocols

T-Lymphocyte Proliferation Assay (Mitogen Stimulation)

This protocol is a generalized procedure for assessing the in vitro effect of immunosuppressive agents on T-cell proliferation stimulated by a mitogen such as Phytohaemagglutinin (PHA).

1. Isolation of Peripheral Blood Mononuclear Cells (PBMCs):

  • Dilute whole blood with an equal volume of sterile phosphate-buffered saline (PBS).

  • Carefully layer the diluted blood over a Ficoll-Paque gradient.

  • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

  • Aspirate the upper layer and carefully collect the buffy coat layer containing PBMCs.

  • Wash the collected PBMCs twice with PBS.

  • Resuspend the cell pellet in complete RPMI-1640 medium and perform a cell count.

2. Cell Culture and Stimulation:

  • Adjust the PBMC suspension to a final concentration of 1 x 10⁶ cells/mL in complete RPMI-1640 medium.

  • Add 100 µL of the cell suspension to each well of a 96-well flat-bottom plate.

  • Prepare serial dilutions of D-penicillamine (with a fixed concentration of CuSO₄, e.g., 2 µg/mL) and cyclosporine in complete RPMI-1640 medium.

  • Add 50 µL of the drug dilutions to the respective wells.

  • Add 50 µL of a mitogen (e.g., PHA at 5 µg/mL) to all wells except for the negative control wells.

  • Add 50 µL of medium to the negative control wells.

  • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 72 hours.

3. Proliferation Measurement (³H-Thymidine Incorporation):

  • 18 hours before harvesting, add 1 µCi of ³H-thymidine to each well.

  • Harvest the cells onto glass fiber filters using a cell harvester.

  • Measure the incorporated radioactivity using a liquid scintillation counter.

  • Calculate the percentage of inhibition for each drug concentration compared to the stimulated control.

T_Cell_Assay_Workflow T-Cell Proliferation Assay Workflow Start Start: Whole Blood Sample Isolate_PBMC Isolate PBMCs (Ficoll Gradient) Start->Isolate_PBMC Culture_Cells Culture PBMCs in 96-well plate Isolate_PBMC->Culture_Cells Add_Drugs Add D-Penicillamine / Cyclosporine Culture_Cells->Add_Drugs Add_Mitogen Add Mitogen (e.g., PHA) Add_Drugs->Add_Mitogen Incubate Incubate for 72h Add_Mitogen->Incubate Add_Thymidine Pulse with ³H-Thymidine Incubate->Add_Thymidine Harvest Harvest Cells Add_Thymidine->Harvest Measure Measure Radioactivity Harvest->Measure Analyze Analyze Data (% Inhibition) Measure->Analyze

Workflow for a T-cell proliferation assay.
In Vitro Calcineurin Inhibition Assay

This assay determines the inhibitory effect of cyclosporine on calcineurin phosphatase activity.

1. Reagent Preparation:

  • Prepare a Calcineurin Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.5, 100 mM NaCl, 6 mM MgCl₂, 0.5 mM DTT, 0.1 mM CaCl₂, 0.25 mg/mL BSA).

  • Prepare a stock solution of cyclosporine in DMSO and serially dilute it to the desired concentrations in the assay buffer.

  • Prepare a solution of the RII phosphopeptide substrate.

  • Prepare a solution of recombinant calcineurin and calmodulin.

2. Assay Procedure:

  • To the wells of a microplate, add the Calcineurin Assay Buffer, calmodulin, CaCl₂, and cyclophilin.

  • Add the various dilutions of cyclosporine. For the control, add the vehicle (DMSO).

  • Add recombinant calcineurin to all wells except the blank.

  • Pre-incubate the plate for 10-15 minutes at 30°C to allow for the formation of the cyclosporine-cyclophilin-calcineurin complex.

  • Initiate the phosphatase reaction by adding the RII phosphopeptide substrate to all wells.

  • Incubate at 30°C for a defined period (e.g., 20-30 minutes).

3. Detection and Data Analysis:

  • Stop the reaction by adding a Malachite Green solution, which detects the free phosphate (B84403) released from the substrate.

  • Measure the absorbance at approximately 620 nm.

  • Generate a phosphate standard curve to determine the amount of phosphate released in each well.

  • Plot the percentage of inhibition against the logarithm of the cyclosporine concentration to determine the IC₅₀ value.

Conclusion

D-penicillamine and cyclosporine represent two distinct approaches to immunosuppression. Cyclosporine is a potent and specific inhibitor of the calcineurin-NFAT signaling pathway, which is central to T-cell activation. Its efficacy is well-characterized with a low IC₅₀ for the inhibition of T-cell proliferation. In contrast, D-penicillamine's immunosuppressive effect is less direct, relying on the copper-catalyzed generation of hydrogen peroxide to induce a state of oxidative stress that is inhibitory to T-lymphocytes. While a direct, head-to-head clinical trial in rheumatoid arthritis found them to have comparable efficacy, their differing mechanisms of action and specificity have important implications for their clinical use, potential side effects, and future drug development efforts. This guide provides the foundational experimental data and protocols for the continued investigation and comparison of these and other immunosuppressive agents.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for DL-Penicillamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, maintaining a safe and compliant laboratory environment is paramount. The proper disposal of chemical reagents, such as DL-Penicillamine, is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, ensuring the protection of personnel and adherence to regulatory standards.

This compound is classified as harmful if swallowed.[1][2][3] Therefore, meticulous disposal procedures are necessary to mitigate risks. Improper disposal can lead to environmental contamination and potential health hazards.

Step-by-Step Disposal Protocol for this compound

1. Waste Identification and Segregation:

  • Characterize the Waste: All waste materials containing this compound, including pure unused product, contaminated labware (e.g., gloves, weighing boats, pipette tips), and solutions, must be treated as hazardous waste.

  • Segregate at the Source: Do not mix this compound waste with non-hazardous trash. Use a designated and clearly labeled hazardous waste container.

2. Personal Protective Equipment (PPE):

  • Before handling this compound waste, ensure you are wearing the appropriate PPE, including:

    • Safety glasses or goggles

    • Chemical-resistant gloves

    • A lab coat

3. Waste Collection and Containerization:

  • Solid Waste:

    • Sweep up solid this compound with care to avoid generating dust.

    • Place the solid waste into a designated, leak-proof, and sealable hazardous waste container.

  • Liquid Waste:

    • Collect all solutions containing this compound in a compatible, sealed, and leak-proof container. Avoid overfilling the container.

  • Contaminated Labware:

    • All disposable items that have come into contact with this compound should be placed in the designated solid hazardous waste container.

4. Labeling:

  • Clearly label the hazardous waste container with the following information:

    • The words "Hazardous Waste"

    • The name of the chemical: "this compound"

    • The accumulation start date (the date the first piece of waste is placed in the container)

    • The specific hazards (e.g., "Harmful if swallowed")

5. Storage:

  • Store the sealed and labeled hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as oxidizing agents.[1]

  • Ensure the storage area is cool and dry.[1]

6. Final Disposal:

  • This compound waste must be disposed of through a licensed hazardous waste disposal company.[4]

  • Do not dispose of this compound down the drain or in the regular trash.[5][6] Flushing certain pharmaceuticals is only recommended by the FDA for a specific list of medicines, and this should be avoided in a laboratory setting for chemical reagents.[7][8][9][10]

  • Follow all local, regional, state, and federal regulations for hazardous waste disposal.[11] The U.S. Environmental Protection Agency (EPA) regulates the disposal of hazardous waste under the Resource Conservation and Recovery Act (RCRA).[5][7][12]

Regulatory and Hazard Summary

ParameterInformationSource
Hazard Classification Acute Oral Toxicity, Category 4: Harmful if swallowed.[1][2][3][13]
Regulatory Framework Disposal must comply with local, regional, national, and international regulations. In the U.S., this includes regulations from the EPA under RCRA.[5][7][11][12][14]
Personal Protective Equipment Safety glasses, chemical-resistant gloves, lab coat.[1][11]
Incompatible Materials Oxidizing agents.[1]
Storage Conditions Keep in a dry, cool, and well-ventilated place in a tightly closed container.[1][2]

This compound Disposal Workflow

This compound Disposal Workflow cluster_0 Waste Generation & Identification cluster_1 Collection & Segregation cluster_2 Interim Storage cluster_3 Final Disposal start This compound Waste Generated identify Identify as Hazardous Waste start->identify ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) identify->ppe collect Collect Waste in Designated Container ppe->collect label_waste Label Container: 'Hazardous Waste' 'this compound' Date & Hazards collect->label_waste store Store in a Secure, Well-Ventilated Area label_waste->store disposal_co Arrange for Pickup by Licensed Hazardous Waste Disposal Company store->disposal_co end Proper & Compliant Disposal disposal_co->end

References

Safeguarding Your Research: A Comprehensive Guide to Handling DL-Penicillamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling DL-Penicillamine, offering procedural, step-by-step guidance to directly address your operational questions.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is critical to minimize exposure and ensure safety. The following table summarizes the required PPE.

Body Part Personal Protective Equipment Specifications and Guidelines
Hands Chemical-resistant glovesWear appropriate protective gloves to prevent skin exposure.[1] Double gloving is recommended.[2][3] Remove the outer glove after each task. Change gloves regularly, at least hourly, or immediately if torn, punctured, or contaminated.[2][3]
Body Protective clothingWear a protective disposable gown made of lint-free, low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs.[2] Ensure no skin on the arm or wrist is exposed.[2]
Eyes/Face Safety glasses with side-shields or gogglesUse eye and face protection that complies with OSHA's 29 CFR 1910.133 or European Standard EN166.[1][4]
Respiratory Air-purifying respiratorIn case of inadequate ventilation, wear a NIOSH-approved respirator.[1][5]

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound ensures safety at every stage.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store in a dry, cool, and well-ventilated place.[4][6]

  • Keep the container tightly closed.[4][6][7]

  • Store locked up.[1][7]

  • Incompatible materials include oxidizing agents.[4]

2. Handling and Use:

  • Handle in accordance with good industrial hygiene and safety practices.[4]

  • Avoid contact with skin, eyes, and clothing.[6]

  • Do not breathe dust or vapors.[4][6]

  • Wash hands and any exposed skin thoroughly after handling.[4][6]

  • Do not eat, drink, or smoke in the handling area.[2]

3. Disposal:

  • Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[1][6][7]

  • Contaminated packaging should be treated as the chemical itself.

The following diagram illustrates the standard workflow for handling this compound.

This compound Handling Workflow cluster_receiving Receiving cluster_storage Storage cluster_handling Handling cluster_disposal Disposal Receive Receive Shipment Inspect Inspect Container for Damage Receive->Inspect Store Store in Cool, Dry, Well-Ventilated Area Inspect->Store Lock Store Locked Up Store->Lock DonPPE Don Appropriate PPE Lock->DonPPE Handle Handle in Ventilated Area DonPPE->Handle Wash Wash Hands After Handling Handle->Wash Dispose Dispose of Waste in Accordance with Regulations Wash->Dispose

Caption: Standard workflow for handling this compound.

Emergency Response Plan

Immediate and appropriate action during an emergency is crucial.

1. Spills:

  • Ensure adequate ventilation.[4]

  • Use personal protective equipment as required.[4]

  • Sweep up and shovel into suitable containers for disposal.[4]

  • Avoid generating dust.

2. Exposure:

  • Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[4][6]

  • Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Get medical attention.[6]

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Immediate medical attention is required.[6]

  • Ingestion: Call a physician or poison control center immediately. If possible, drink milk afterward.[4][6]

3. Fire:

  • Use extinguishing measures that are appropriate to local circumstances and the surrounding environment.[4]

  • Wear self-contained breathing apparatus (SCBA) and full protective gear.[4]

  • Thermal decomposition can lead to the release of irritating gases and vapors.[4]

The following diagram provides a decision-making framework for emergency situations involving this compound.

This compound Emergency Response cluster_spill Spill cluster_exposure Personnel Exposure cluster_fire Fire Emergency Emergency Event Ventilate Ensure Ventilation Emergency->Ventilate Identify Identify Route of Exposure Emergency->Identify Extinguish Use Appropriate Extinguishing Media Emergency->Extinguish DonPPE_Spill Don PPE Ventilate->DonPPE_Spill Contain Contain and Clean Up DonPPE_Spill->Contain Dispose_Spill Dispose of Waste Contain->Dispose_Spill Eye Eye Contact: Flush with Water for 15 min Identify->Eye Eye Skin Skin Contact: Wash with Soap and Water Identify->Skin Skin Inhale Inhalation: Move to Fresh Air Identify->Inhale Inhalation Ingest Ingestion: Seek Immediate Medical Attention Identify->Ingest Ingestion Medical Seek Medical Attention Eye->Medical Skin->Medical Inhale->Medical Ingest->Medical DonSCBA Wear SCBA and Full Protective Gear Extinguish->DonSCBA

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
DL-Penicillamine
Reactant of Route 2
DL-Penicillamine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.